molecular formula C6H10O B156100 Bicyclo[3.1.0]hexan-3-ol CAS No. 89489-26-9

Bicyclo[3.1.0]hexan-3-ol

Cat. No.: B156100
CAS No.: 89489-26-9
M. Wt: 98.14 g/mol
InChI Key: YKXMZSYOSBDLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hexan-3-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZSYOSBDLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508139
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-26-9
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Bicyclo[3.1.0]hexan-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bicyclo[3.1.0]hexan-3-ol, a significant bicyclic alcohol scaffold utilized in the synthesis of complex molecules and as a building block in medicinal chemistry. Due to the existence of multiple derivatives and stereoisomers, this document clarifies the various forms of this compound and presents their corresponding identifiers, relevant experimental protocols, and logical relationships.

Chemical Identifiers

The term "this compound" can refer to the unsubstituted parent compound or a variety of substituted derivatives. It is crucial to distinguish between these compounds using their unique identifiers. The following tables summarize the CAS Registry Numbers and other key identifiers for the parent compound and some of its common derivatives.

Table 1: Identifiers for Unsubstituted this compound

Identifier TypeValue
CAS Registry Number 89489-26-9[1][2][3]
Molecular Formula C6H10O[1][2]
Molecular Weight 98.14 g/mol [1][2]
IUPAC Name This compound[2]
InChI 1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2[2]
InChIKey YKXMZSYOSBDLMM-UHFFFAOYSA-N[4]
SMILES C1C2CC(C1)C(O)C2

Table 2: Identifiers for Common Substituted this compound Derivatives

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
This compound, 4-methylene-1-(1-methylethyl)-, acetate3536-54-7[5]C12H18O2194.2701[5]
This compound, 4-methylene-1-(1-methylethyl)-, (1α,3α,5α)-3310-02-9[6]C10H16O152.2334[6]
This compound, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-53833-85-5[7]C12H18O2194.27[7]
This compound, 4-methyl-1-(1-methylethyl)-513-23-5[8]C10H18O154.2493[8]
cis-Bicyclo[3.1.0]hexan-3-ol694-43-9[9]C6H10O98.14
(1S,3S,4R,5R)-4-Methyl-1-(1-methylethyl)this compound21653-20-3[10]C10H18O154.25[10]

Experimental Protocols

The synthesis of Bicyclo[3.1.0]hexane derivatives is of significant interest. A representative protocol for the synthesis of bicyclo[3.1.0]hexanes involves a (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be adapted for the synthesis of hydroxylated analogues.

Convergent Synthesis of Bicyclo[3.1.0]hexanes

This method utilizes a photoredox-catalyzed (3+2) annulation to construct the bicyclo[3.1.0]hexane skeleton with high diastereoselectivity.

  • Reaction Components:

    • Cyclopropene derivative

    • Cyclopropylaniline derivative

    • Organic or Iridium photoredox catalyst

    • Blue LED irradiation

  • General Procedure:

    • A solution of the cyclopropene and cyclopropylaniline in a suitable solvent is prepared in a reaction vessel.

    • The photoredox catalyst is added to the mixture.

    • The reaction vessel is sealed and irradiated with blue LEDs at a controlled temperature.

    • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

    • Upon completion, the reaction mixture is worked up to isolate the bicyclo[3.1.0]hexane product. Purification is typically achieved through column chromatography.

This approach provides a versatile and efficient route to various substituted bicyclo[3.1.0]hexanes, which can be further functionalized to introduce a hydroxyl group at the C3 position.

Logical Relationships and Synthetic Pathways

The Bicyclo[3.1.0]hexane framework is a core structural motif in numerous natural products and serves as a versatile intermediate in the synthesis of therapeutic agents. Its derivatives are key building blocks for compounds with significant biological activity, including antiviral agents like Lenacapavir.

The following diagram illustrates the central role of the Bicyclo[3.1.0]hexane skeleton in synthetic chemistry and drug development.

G Logical Relationship of Bicyclo[3.1.0]hexane Derivatives cluster_starting_materials Core Scaffold cluster_synthetic_intermediates Key Intermediates in Drug Synthesis cluster_applications Applications A Bicyclo[3.1.0]hexan-3-one B This compound A->B Reduction C (1R,5R)-2,2-Dimethoxybicyclo [3.1.0]hexan-3-one A->C Multi-step Synthesis D Natural Product Synthesis B->D Building Block E Medicinal Chemistry B->E Scaffold for Bioisosteres F Lenacapavir (HIV Capsid Inhibitor) C->F Key Intermediate E->F

Caption: Synthetic utility of the Bicyclo[3.1.0]hexane scaffold.

This diagram illustrates how the core structures of Bicyclo[3.1.0]hexan-3-one and this compound serve as foundational starting materials. Through various synthetic transformations, they are converted into key intermediates, such as (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one, which is crucial for the synthesis of the HIV capsid inhibitor Lenacapavir[11][12]. Furthermore, the Bicyclo[3.1.0]hexane motif is a valuable building block in the synthesis of diverse natural products and as a conformationally restricted scaffold in medicinal chemistry to design potent and selective ligands for various biological targets[12][13][14].

References

Spectroscopic Data of Bicyclo[3.1.0]hexan-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for derivatives of Bicyclo[3.1.0]hexan-3-ol, with a specific focus on the well-characterized monoterpenoid, Sabinol. Due to the limited availability of comprehensive public data for the unsubstituted parent compound, Sabinol (this compound, 4-methylene-1-(1-methylethyl)-) is presented here as a representative example. This document outlines the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provides detailed experimental protocols relevant to the analysis of such bicyclic alcohols.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for Sabinol.

Table 1: 1H and 13C NMR Spectroscopic Data for Sabinol

Table 2: Mass Spectrometry (MS) Data for Sabinol

The mass spectral data for Sabinol is available through the National Institute of Standards and Technology (NIST) database. The fragmentation pattern is a key identifier for this molecule.

m/z (Mass-to-Charge Ratio) Relative Intensity (%)
41100
9185
7980
6875
8170
10965
5560
7755
9350
152 (M+)20

Data sourced from NIST Chemistry WebBook.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring NMR and MS data for bicyclic alcohols like Sabinol. These protocols are based on standard practices for the analysis of terpenoids and other volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity. Purification can be achieved through techniques such as distillation or chromatography.

  • Solvent: Dissolve 5-25 mg of the purified sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent is critical and should not have signals that overlap with key sample resonances.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shift scale.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for detailed analysis.

  • 1H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • 13C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of 13C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • 2D NMR: To aid in structural elucidation, various two-dimensional NMR experiments can be performed, including:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings (over 2-3 bonds).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile compounds like bicyclic alcohols.

1. Sample Preparation:

  • Dilution: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether, hexane) at a concentration of approximately 1 mg/mL.

2. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenoids.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: The mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments produced upon ionization.

    • Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST, Wiley) for compound identification.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a bicyclic alcohol.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound Derivatives cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_final Final Elucidation Purification Purification (e.g., Chromatography, Distillation) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Purification->Dissolution NMR_Acquisition 1D (1H, 13C) & 2D (COSY, HSQC) NMR Data Acquisition Dissolution->NMR_Acquisition GC_Separation Gas Chromatography Separation Dissolution->GC_Separation NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Interpretation Structure_Elucidation Structure Elucidation NMR_Interpretation->Structure_Elucidation MS_Detection Mass Spectrometry (Ionization & Fragmentation) GC_Separation->MS_Detection MS_Analysis Data Analysis (Library Matching) MS_Detection->MS_Analysis MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of bicyclic alcohols.

References

An In-depth Technical Guide to the Isomers of Bicyclo[3.1.0]hexan-3-ol: IUPAC Naming and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Bicyclo[3.1.0]hexan-3-ol, a key bicyclic alcohol of interest in synthetic and medicinal chemistry. This document details the precise IUPAC nomenclature, common synonyms, and available physicochemical properties for the stereoisomers of this compound. Furthermore, it outlines a general, experimentally-validated synthetic approach for their preparation.

IUPAC Nomenclature and Stereoisomerism

This compound possesses a rigid bicyclic framework containing three chiral centers, giving rise to a total of four stereoisomers, which exist as two pairs of enantiomers. The stereochemical descriptors endo and exo are used to denote the relative orientation of the hydroxyl group. The endo isomer has the hydroxyl group oriented towards the larger (five-membered) ring, while the exo isomer has it pointing away.

The definitive IUPAC naming for each stereoisomer also incorporates the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center (C1, C3, and C5).

Table 1: IUPAC Naming and Synonyms for this compound Isomers

IUPAC NameRelative StereochemistryCommon SynonymsCAS Number
(1R,3R,5S)-Bicyclo[3.1.0]hexan-3-olexocis-Bicyclo[3.1.0]hexan-3-ol694-44-0[1]
(1S,3S,5R)-Bicyclo[3.1.0]hexan-3-olexocis-Bicyclo[3.1.0]hexan-3-olNot specified
(1R,3S,5S)-Bicyclo[3.1.0]hexan-3-olendocis-Bicyclo[3.1.0]hexan-3-ol[2]694-43-9[2]
(1S,3R,5R)-Bicyclo[3.1.0]hexan-3-olendocis-Bicyclo[3.1.0]hexan-3-olNot specified
This compound (unspecified isomers)MixtureBicyclo(3.1.0)hexan-3-ol89489-26-9[3][4]

Note: The term "cis" is sometimes used colloquially to refer to the hydroxyl group being on the same side as the cyclopropane ring fusion, which can be ambiguous. The endo/exo nomenclature is more precise.

Physicochemical Properties

Quantitative data for the individual isomers of this compound is limited. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound Isomers

PropertyThis compound (Isomer Mixture/Unspecified)
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol
Boiling Point71.0-71.5 °C at 22 mmHg
Physical FormLiquid
Purity97%

Note: The boiling point and other physical properties may vary between the endo and exo isomers.

Experimental Protocols: Synthesis of this compound Isomers

A common and effective strategy for the synthesis of this compound isomers involves the stereoselective reduction of the corresponding ketone, Bicyclo[3.1.0]hexan-3-one.

Synthesis of Bicyclo[3.1.0]hexan-3-one

Bicyclo[3.1.0]hexan-3-one can be prepared via several synthetic routes. One established method involves the intramolecular cyclization of a suitable precursor. A scalable synthesis has been developed for substituted analogs, such as 6,6-dimethylbicyclo[3.1.0]hexan-3-one, starting from (+)-3-carene[5]. For the parent compound, a multi-step synthesis starting from readily available materials can be employed.

Stereoselective Reduction of Bicyclo[3.1.0]hexan-3-one

The stereochemical outcome of the reduction of Bicyclo[3.1.0]hexan-3-one is dependent on the choice of reducing agent.

  • Synthesis of exo-Bicyclo[3.1.0]hexan-3-ol: Reduction with less sterically hindered reducing agents, such as lithium aluminum hydride (LiAlH₄), typically favors the approach of the hydride from the less hindered endo face, resulting in the formation of the exo-alcohol as the major product.

  • Synthesis of endo-Bicyclo[3.1.0]hexan-3-ol: The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), promotes hydride attack from the more accessible exo face, leading to the preferential formation of the endo-alcohol.

Detailed Experimental Protocol (General):

  • Reaction Setup: A solution of Bicyclo[3.1.0]hexan-3-one in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a suitable temperature (typically 0 °C or -78 °C).

  • Addition of Reducing Agent: The chosen reducing agent (e.g., a solution of LiAlH₄ or L-Selectride®) is added dropwise to the stirred solution of the ketone.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the organic layer is separated.

  • Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to yield the desired isomer of this compound.

  • Characterization: The identity and purity of the synthesized alcohol are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Visualizations

Stereoisomeric Relationships of this compound

stereoisomers cluster_exo exo-Isomers cluster_endo endo-Isomers exo_R (1R,3R,5S)-Bicyclo[3.1.0]hexan-3-ol exo_S (1S,3S,5R)-Bicyclo[3.1.0]hexan-3-ol exo_R->exo_S Enantiomers endo_R (1R,3S,5S)-Bicyclo[3.1.0]hexan-3-ol exo_R->endo_R Diastereomers endo_S (1S,3R,5R)-Bicyclo[3.1.0]hexan-3-ol exo_R->endo_S Diastereomers exo_S->endo_R Diastereomers exo_S->endo_S Diastereomers endo_R->endo_S Enantiomers

Caption: Stereoisomeric relationships of this compound.

General Synthetic Workflow

synthesis_workflow start Suitable Precursor ketone Bicyclo[3.1.0]hexan-3-one start->ketone Intramolecular Cyclization reduction Stereoselective Reduction ketone->reduction exo_ol exo-Bicyclo[3.1.0]hexan-3-ol reduction->exo_ol e.g., LiAlH4 endo_ol endo-Bicyclo[3.1.0]hexan-3-ol reduction->endo_ol e.g., L-Selectride®

Caption: General synthetic workflow for this compound isomers.

References

The Rising Profile of Bicyclo[3.1.0]hexane Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold, a conformationally restricted isostere of cyclohexane, is emerging as a privileged motif in modern drug discovery.[1] Its rigid, three-dimensional structure offers a unique advantage in the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the burgeoning field of bicyclo[3.1.0]hexane derivatives, summarizing their diverse biological activities, detailing key experimental protocols for their synthesis and evaluation, and visualizing the intricate signaling pathways they modulate.

Antiviral Activity: Targeting Viral Replication at its Core

Bicyclo[3.1.0]hexane-based nucleoside analogues have demonstrated significant promise as antiviral agents, particularly against HIV and influenza viruses. Their rigid scaffold mimics the conformation of natural nucleosides bound to viral enzymes, leading to potent inhibition.

Quantitative Data on Antiviral Bicyclo[3.1.0]hexane Derivatives
CompoundVirusAssayActivity (IC₅₀/EC₅₀)Cell LineReference
l-Bicyclo[3.1.0]hexenyl ThymineHIV-1Anti-HIV AssayEC₅₀ = 6.76 µg/mLCEM-SS[2]
Bicyclo[3.1.0]hexane Guanine AnalogueEBVAntiviral Assay--
Bicyclo[3.1.0]hexane Adenine AnalogueHIV-1Anti-HIV AssayActiveHOS[3]
Bicyclo[3.1.0]hexane Cytosine AnalogueHIV-1Anti-HIV AssayActiveHOS[3]
Experimental Protocols: A Closer Look at Antiviral Evaluation

Synthesis of Enantiomerically Pure Bicyclo[3.1.0]hexenyl Carbanucleosides:

A representative synthesis of antiviral bicyclo[3.1.0]hexenyl carbanucleosides starts from (R)-epichlorohydrin.[4] Key steps involve a tandem alkylation and γ-lactonization to form a cyclopropane-fused γ-lactone. This is followed by a chemoselective reduction of the ester in the presence of the lactone, a Grignard reaction, a ring-closing metathesis (RCM) to form the bicyclo[3.1.0]hexene core, and finally, a Mitsunobu coupling with the desired nucleobase.[4] The d-counterparts can be synthesized using the same methodology starting from (S)-epichlorohydrin.[4]

Anti-HIV Activity Assay:

The anti-HIV activity of bicyclo[3.1.0]hexane derivatives is typically evaluated in human T-cell lines, such as CEM-SS cells. The assay measures the ability of the compounds to inhibit virus-induced cytopathic effects.

  • Cell Preparation: CEM-SS cells are grown and maintained in an appropriate culture medium.

  • Assay Procedure:

    • Cells are infected with HIV-1 at a predetermined multiplicity of infection.

    • The infected cells are then treated with serial dilutions of the test compounds.

    • After an incubation period (typically 6 days), cell viability is assessed using a colorimetric method, such as the MTT assay.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is calculated. Cytotoxicity of the compounds is also determined in parallel on uninfected cells.

Neuraminidase Inhibition Assay:

For influenza viruses, the inhibitory activity against the neuraminidase (NA) enzyme is a key measure. A fluorescence-based assay is commonly employed.[5]

  • Principle: The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU).

  • Assay Procedure:

    • The influenza virus is pre-incubated with varying concentrations of the bicyclo[3.1.0]hexane inhibitor.

    • The MUNANA substrate is added to initiate the enzymatic reaction.

    • The fluorescence of the resulting 4-MU is measured over time using a fluorometer (excitation ~355 nm, emission ~460 nm).

  • Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC₅₀) is determined.

Anticancer Activity: Disrupting Tumor Cell Proliferation and Motility

A significant body of research highlights the potent anticancer properties of 3-azabicyclo[3.1.0]hexane derivatives, particularly spiro-fused analogues. These compounds have been shown to induce cell cycle arrest and apoptosis, and interestingly, to disrupt the actin cytoskeleton, thereby potentially inhibiting cancer cell motility and metastasis.[6][7][8]

Quantitative Data on Anticancer Bicyclo[3.1.0]hexane Derivatives
Compound ClassCell LineAssayActivity (IC₅₀)Reference
Spiro-fused 3-azabicyclo[3.1.0]hexanesK562 (Erythroleukemia)MTS Assay14 ± 4 µg/mL[7]
Spiro-fused 3-azabicyclo[3.1.0]hexanesJurkat, K-562, HeLa, Sk-mel-2MTS Assay2 to 10 µM
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]K562, Jurkat, HeLa, CT26MTS Assay4.2 to 24.1 µM[9]
Experimental Protocols: Unraveling the Anticancer Mechanisms

Synthesis of Spiro-fused 3-Azabicyclo[3.1.0]hexanes:

These compounds are often synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction.[10][11] This involves the in situ generation of an azomethine ylide from a carbonyl compound (e.g., isatin) and an α-amino acid, which then reacts with a cyclopropene derivative to yield the spiro-fused 3-azabicyclo[3.1.0]hexane core with high diastereoselectivity.[10][11]

MTS Cytotoxicity Assay:

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

  • Principle: The tetrazolium salt MTS is reduced by viable cells to a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Assay Procedure:

    • Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

    • After an incubation period (e.g., 72 hours), the MTS reagent is added to each well.

    • Following a further incubation, the absorbance is measured at approximately 490 nm using a plate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Cell Cycle Analysis by Flow Cytometry:

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Staining Protocol:

    • Cells are harvested after treatment with the test compounds.

    • They are then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

    • The fixed cells are treated with RNase to prevent staining of RNA and then stained with a PI solution.

  • Flow Cytometry and Data Analysis: The stained cells are analyzed on a flow cytometer. The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Mechanism of Action: Targeting the Actin Cytoskeleton

Several studies have revealed that spiro-fused 3-azabicyclo[3.1.0]hexane derivatives exert their anticancer effects by disrupting the actin cytoskeleton.[6][8] Treatment with these compounds leads to the disappearance of actin stress fibers and a diffuse distribution of granular actin in the cytoplasm.[6][8] This reorganization of the actin cytoskeleton can lead to a reduction in filopodia-like membrane protrusions, which are crucial for cell motility and invasion.[6]

Actin_Disruption Bicyclo_Hexane Spiro-fused 3-Azabicyclo[3.1.0]hexane Actin_Polymerization Actin Polymerization Bicyclo_Hexane->Actin_Polymerization Inhibits Stress_Fibers Stress Fiber Formation Filopodia Filopodia Formation Cell_Motility Cell Motility & Metastasis Stress_Fibers->Cell_Motility Reduced Filopodia->Cell_Motility Reduced

Mechanism of Actin Cytoskeleton Disruption.

Neurological Activity: Modulating Key Receptors in the Central Nervous System

Bicyclo[3.1.0]hexane derivatives have also been investigated for their activity on neurological targets, including adenosine A₃ receptors and neuropeptide Y (NPY) Y₁ receptors, highlighting their potential in treating a range of neurological and psychiatric disorders.

Quantitative Data on Neurologically Active Bicyclo[3.1.0]hexane Derivatives
Compound ClassTargetAssayActivity (Kᵢ/IC₅₀)Reference
Bicyclo[3.1.0]hexane-based NucleosidesAdenosine A₃ ReceptorRadioligand BindingKᵢ = 0.38 µM[12]
Bicyclo[3.1.0]hexanylpiperazinesNeuropeptide Y Y₁ ReceptorRadioligand BindingIC₅₀ = 62 nM[13][14]
Experimental Protocols: Probing Receptor Interactions

Synthesis of Bicyclo[3.1.0]hexane-Based Adenosine A₃ Receptor Agonists:

The synthesis of these agonists often starts from D-ribose and involves multiple steps to construct the TBDPS-protected bicyclo[3.1.0]hexan-2-ol intermediate.[12] This key intermediate is then coupled with a suitably substituted purine base, often via a Mitsunobu reaction, to afford the final nucleoside analogue.[12]

Radioligand Binding Assay for Adenosine A₃ Receptor:

This assay is used to determine the affinity of test compounds for the A₃ receptor.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]AB-MECA) for binding to the receptor, which is typically expressed in cell membranes (e.g., from HEK293 cells).

  • Assay Protocol:

    • Cell membranes expressing the A₃ receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Synthesis of Bicyclo[3.1.0]hexanylpiperazines as NPY Y₁ Antagonists:

The synthesis of these noncompetitive antagonists can be achieved through a stereoselective route.[13] A key step involves the condensation of a substituted cyclohexanone with a piperazine derivative, followed by a cyclopropanation reaction to form the bicyclo[3.1.0]hexane core.[13]

Radioligand Binding Assay for Neuropeptide Y Y₁ Receptor:

Similar to the A₃ receptor assay, a radioligand binding assay is used to evaluate the affinity of compounds for the NPY Y₁ receptor.

  • Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [¹²⁵I]PYY) from the Y₁ receptor by the test compound.

  • Assay Protocol:

    • Membranes from cells expressing the Y₁ receptor (e.g., SK-N-MC cells) are incubated with the radioligand and a range of concentrations of the test compound.

    • Following incubation, the bound and free radioligands are separated by filtration.

    • The amount of bound radioactivity is quantified.

  • Data Analysis: The IC₅₀ value is determined from the competition curve, and Scatchard analysis can be performed to determine if the antagonism is competitive or noncompetitive.

Signaling Pathways: A Glimpse into Receptor Modulation

Adenosine A₃ Receptor Signaling:

The adenosine A₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ and G₀ proteins.[1] Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

A3R_Signaling Agonist Bicyclo[3.1.0]hexane Agonist A3R Adenosine A3 Receptor Agonist->A3R Binds G_protein Gαi/Gαo A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream

Adenosine A₃ Receptor Signaling Pathway.

Neuropeptide Y Y₁ Receptor Signaling:

The NPY Y₁ receptor is also a Gᵢ/G₀-coupled GPCR.[15] Antagonism of this receptor by bicyclo[3.1.0]hexanylpiperazines has been shown to be noncompetitive, suggesting they bind to an allosteric site on the receptor.[13] This binding prevents the conformational change required for G-protein activation, thereby blocking the downstream signaling cascade which includes the inhibition of adenylyl cyclase and modulation of intracellular calcium levels.[15]

NPYY1R_Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds Antagonist Bicyclo[3.1.0]hexane Antagonist (Noncompetitive) Antagonist->Y1R Binds (Allosteric) G_protein Gαi/Gαo Y1R->G_protein Activation Blocked AC Adenylyl Cyclase Ca Intracellular Ca²⁺ Downstream Cellular Response

Neuropeptide Y Y₁ Receptor Antagonist Signaling.

Conclusion

The bicyclo[3.1.0]hexane scaffold represents a versatile and powerful tool in the design of novel therapeutic agents. Its inherent conformational rigidity allows for the development of highly potent and selective modulators of a diverse range of biological targets. The examples presented in this guide, spanning antiviral, anticancer, and neurological activities, underscore the broad therapeutic potential of this chemical motif. As synthetic methodologies continue to evolve and our understanding of the intricate biological pathways deepens, we can anticipate the discovery of even more innovative and impactful drug candidates based on the bicyclo[3.1.0]hexane core. This technical guide serves as a foundational resource for researchers poised to explore and exploit the unique properties of this promising scaffold in the ongoing quest for new and improved medicines.

References

The Bicyclo[3.1.0]hexane Scaffold: A Privileged Core in Natural Products and Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane ring system, a fascinating and conformationally constrained three-dimensional scaffold, has emerged as a significant structural motif in a diverse array of natural products and synthetic bioactive compounds. Its inherent ring strain and rigid geometry offer a unique platform for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the bicyclo[3.1.0]hexane core, encompassing its presence in nature, synthetic accessibility, diverse biological activities, and the intricate signaling pathways it modulates.

The Bicyclo[3.1.0]hexane Motif in Nature's Arsenal

The bicyclo[3.1.0]hexane scaffold is a recurring theme in the molecular architecture of numerous natural products, particularly among monoterpenes. These compounds, often found in the essential oils of plants, exhibit a range of biological activities, from antimicrobial and anti-inflammatory to psychoactive effects.

A prominent example is thujone , a bicyclic monoterpene ketone found in the essential oils of wormwood (Artemisia absinthium) and other plants.[1] Thujone exists as two diastereomers, α-thujone and β-thujone, and is known for its historical association with the spirit absinthe.[1] Another key natural product is sabinene , a bicyclic monoterpene that is a constituent of various essential oils, including those from Norway spruce and holm oak.[2] Sabinene is a precursor in the biosynthesis of other thujane-type monoterpenes.[3]

The biosynthesis of these bicyclic monoterpenes originates from geranyl pyrophosphate (GPP).[2] A key enzymatic step is the cyclization of GPP, catalyzed by monoterpene synthases like sabinene synthase , to form the characteristic bicyclo[3.1.0]hexane core.[2]

Marine environments also harbor natural products containing this scaffold. For instance, phototridachiapyrone J, a polypropionate from a marine source, features a bicyclo[3.1.0]hexane unit.[4]

Synthetic Strategies Towards the Bicyclo[3.1.0]hexane Core

The construction of the strained bicyclo[3.1.0]hexane ring system has been a subject of significant interest in synthetic organic chemistry. Various methodologies have been developed to access this scaffold, often with high stereocontrol.

Intramolecular Cyclization: These strategies are powerful for creating the bicyclic system with a high degree of stereocontrol and typically involve forming one of the rings from a pre-functionalized precursor.[5]

Convergent Annulation: These methods assemble the complex bicyclo[3.1.0]hexane core from several individual fragments, often forming multiple carbon-carbon bonds in a single step to rapidly build molecular complexity.[5]

Transition Metal-Catalyzed Cycloisomerization: This approach utilizes the rearrangement of enyne precursors to form the bicyclo[3.1.0]hexane framework.[6]

Bioactive Compounds and Their Therapeutic Targets

The rigid nature of the bicyclo[3.1.0]hexane scaffold makes it an attractive framework for the design of ligands that can selectively target specific protein conformations. This has led to the development of potent and selective modulators of several important drug targets.

Metabotropic Glutamate Receptor (mGluR) Modulators

The bicyclo[3.1.0]hexane core has been instrumental in the development of ligands for metabotropic glutamate receptors, a class of G-protein coupled receptors (GPCRs) that play crucial roles in synaptic plasticity and neurotransmission.

  • LY354740: This potent and selective agonist for group II mGluRs (mGluR2 and mGluR3) incorporates a bicyclo[3.1.0]hexane-2,6-dicarboxylic acid core.[7] Its constrained conformation is believed to mimic the bioactive conformation of glutamate at these receptors.[8]

Histamine H3 Receptor (H3R) Ligands

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Bicyclo[3.1.0]hexane-based compounds have been designed as selective H3R ligands. By rigidifying the structure of histamine, researchers have developed compounds with high affinity and selectivity for the H3 receptor subtype.[9]

Neuropeptide Y Y1 Receptor (NPY Y1R) Antagonists

The neuropeptide Y Y1 receptor is a GPCR involved in the regulation of food intake, anxiety, and other physiological processes. Bicyclo[3.1.0]hexanylpiperazine derivatives have been identified as a novel class of noncompetitive NPY Y1 antagonists.[10]

Adenosine A3 Receptor (A3R) Ligands

The adenosine A3 receptor is a GPCR that is a promising therapeutic target for inflammatory diseases and cancer. Bicyclo[3.1.0]hexane-based nucleoside analogues, where the ribose moiety is replaced by the bicyclic scaffold, have been synthesized and shown to be potent and selective A3R ligands.[11]

Quantitative Data on Bioactive Compounds

The following tables summarize the quantitative biological data for representative bicyclo[3.1.0]hexane-containing compounds.

Table 1: Metabotropic Glutamate Receptor (mGluR) Modulators

CompoundTargetAssayPotency (nM)Reference
LY354740mGluR2cAMP formationEC50 = 5.1[7]
mGluR3cAMP formationEC50 = 24.3[7]
(-)-11be (MGS0039)mGluR2Antagonist activityIC50 = 20.0[12]
mGluR3Antagonist activityIC50 = 24.0[12]
mGluR2Binding affinityKi = 2.38[12]
mGluR3Binding affinityKi = 4.46[12]

Table 2: Histamine H3 Receptor (H3R) Ligands

CompoundTargetAssayPotency (nM)Reference
Compound 7H3RBinding affinityKi = 5.6[9]
H4RBinding affinityKi = 602[9]

Table 3: Neuropeptide Y Y1 Receptor (NPY Y1R) Antagonists

CompoundTargetAssayPotency (nM)Reference
Compound 2NPY Y1R[125I]PYY bindingIC50 = 62[10]

Table 4: Adenosine A3 Receptor (A3R) Ligands

CompoundTargetAssayPotency (µM)Reference
Compound 30A3ARBinding affinityKi = 0.38[11]

Signaling Pathways and Experimental Workflows

The biological effects of bicyclo[3.1.0]hexane-containing compounds are mediated through their interaction with specific receptors and the subsequent modulation of intracellular signaling cascades.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the targeted receptors.

mGluR_signaling cluster_membrane Cell Membrane mGluR mGluR2/3 G_protein Gi/o mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ligand Bicyclo[3.1.0]hexane Agonist (e.g., LY354740) Ligand->mGluR ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene

Figure 1: mGluR2/3 Signaling Pathway. (Max Width: 760px)

H3R_signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ligand Bicyclo[3.1.0]hexane Antagonist Ligand->H3R blocks Histamine Histamine Histamine->H3R activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter modulates

Figure 2: Histamine H3 Receptor Signaling. (Max Width: 760px)

NPY_Y1R_signaling cluster_membrane Cell Membrane Y1R NPY Y1 Receptor G_protein Gq Y1R->G_protein activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes G_protein->PLC activates Ligand Bicyclo[3.1.0]hexane Antagonist Ligand->Y1R blocks NPY Neuropeptide Y NPY->Y1R activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Figure 3: NPY Y1 Receptor Signaling Pathway. (Max Width: 760px)

A3R_signaling cluster_membrane Cell Membrane A3R Adenosine A3 Receptor Gi_protein Gi A3R->Gi_protein activates Gq_protein Gq A3R->Gq_protein activates AC Adenylyl Cyclase PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes Gi_protein->AC inhibits Gq_protein->PLC activates Ligand Bicyclo[3.1.0]hexane Agonist Ligand->A3R ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Downstream_Gi Downstream Effects (e.g., anti-inflammatory) PKA->Downstream_Gi IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_Gq Downstream Effects (e.g., cell proliferation) Ca_release->Downstream_Gq PKC->Downstream_Gq

Figure 4: Adenosine A3 Receptor Signaling. (Max Width: 760px)
Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of a test compound for its target receptor.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents: - Receptor preparation (membranes or cells) - Radiolabeled ligand - Test compound dilutions - Assay buffer start->prepare_reagents incubation Incubate receptor, radioligand, and test compound prepare_reagents->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification data_analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to Key Intermediates in the Synthesis of Bicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds. Its inherent ring strain and well-defined three-dimensional structure make it a valuable building block in medicinal chemistry for creating conformationally restricted analogues of known drugs and novel therapeutic agents. This technical guide provides an in-depth overview of the key intermediates and synthetic strategies employed in the construction of this important bicyclic system, with a focus on data-driven insights and detailed experimental methodologies.

I. Convergent [3+2] Annulation Strategy

A powerful and convergent approach to the bicyclo[3.1.0]hexane core involves the [3+2] annulation of cyclopropene derivatives with aminocyclopropanes. This method, often facilitated by photoredox catalysis, allows for the rapid assembly of the bicyclic framework from two key carbocyclic fragments.

Key Intermediates:
  • 3,3-Disubstituted Cyclopropenes: These highly strained alkenes serve as the two-carbon component in the annulation. The substituents at the C3 position are crucial for modulating the electronic properties and stability of the cyclopropene.

  • N-Cyclopropylanilines: These compounds act as the three-carbon component. Upon single-electron oxidation, the cyclopropyl ring opens to form a radical cation intermediate that participates in the cycloaddition.

Quantitative Data for [3+2] Annulation:
EntryCyclopropene (R)N-Cyclopropylaniline (Ar)Catalyst (mol%)SolventYield (%)Reference
1Diethyl ester4-MethoxyphenylIr(ppy)2(dtbbpy)PF6 (2)CH3CN85[1]
2Dicyano4-MethoxyphenylIr(ppy)2(dtbbpy)PF6 (2)CH3CN78[1]
3Diethyl esterPhenyl4CzIPN (5)CH3CN82[1]
4Diethyl ester4-Chlorophenyl4CzIPN (5)CH3CN75[1]
Experimental Protocols:

Synthesis of 3-Methyl-3-phenylcyclopropene:

A modified three-step procedure from α-methylstyrene is employed. The first step involves the addition of dibromocarbene to α-methylstyrene to form 1,1-dibromo-2-methyl-2-phenylcyclopropane. This is followed by reductive debromination to afford 1-bromo-2-methyl-2-phenylcyclopropane. Finally, dehydrobromination using a strong base such as potassium tert-butoxide yields 3-methyl-3-phenylcyclopropene.[2]

Synthesis of N-Cyclopropylaniline:

A mixture of bromobenzene (0.38 mmol), cyclopropylamine (0.459 mmol), potassium tert-butoxide (0.573 mmol), and a palladium catalyst with a suitable ligand (e.g., Pd2(dba)3/BINAP) in toluene (2 mL) is heated at 80°C for approximately 18 hours in a sealed tube.[3][4] After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a short pad of silica gel, and concentrated under reduced pressure to yield the product.[3]

General Procedure for Photoredox-Catalyzed [3+2] Annulation:

In a nitrogen-filled glovebox, the cyclopropene (0.2 mmol), N-cyclopropylaniline (0.3 mmol), and the photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6, 2 mol%) are dissolved in anhydrous, degassed acetonitrile (2 mL) in a screw-capped vial. The vial is sealed and irradiated with blue LEDs (λ = 450 nm) with stirring at room temperature for 24 hours. After the reaction, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the bicyclo[3.1.0]hexane derivative.

Synthetic Pathway for [3+2] Annulation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclopropene 3,3-Disubstituted Cyclopropene Reaction Photoredox [3+2] Annulation (Blue LEDs, Catalyst) Cyclopropene->Reaction Aminocyclopropane N-Cyclopropylaniline Aminocyclopropane->Reaction Bicyclo Bicyclo[3.1.0]hexane Derivative Reaction->Bicyclo

Caption: Convergent synthesis of bicyclo[3.1.0]hexanes via [3+2] annulation.

II. Intramolecular Cyclization Strategies

A prevalent strategy for the synthesis of bicyclo[3.1.0]hexanes involves the construction of the three-membered ring onto a pre-existing five-membered ring through various intramolecular cyclization reactions.

Key Intermediates:
  • 1,6-Enynes: These substrates are precursors for rhodium- or platinum-catalyzed cycloisomerization reactions. The nature of the tether connecting the alkene and alkyne moieties influences the reaction outcome.

  • N-Allylynamides: These are specialized 1,6-enynes used in gold-catalyzed oxidative cyclopropanation to form 3-azabicyclo[3.1.0]hexan-2-ones.

Quantitative Data for Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes:
EntryCatalyst SystemSubstrateSolventTemp (°C)Yield (%)ee (%)Reference
1[Rh(cod)2]BF4, (S)-Segphos, Benzoic AcidCarbonyl-containing 1,6-enyneDioxane609499[5]
2[Rh(COD)Cl]2, P(4-FC6H4)3Terminal 1,6-enyneDMF85>95N/A[6]
3PtCl2Propargylic heteroatom-substituted 1,6-enyneToluene8085-95N/A[7]
Experimental Protocols:

Synthesis of a Generic N-Allylynamide:

To a solution of an N-allyl amide in an appropriate solvent, a strong base such as n-butyllithium is added at low temperature (-78 °C) to deprotonate the amide. The resulting anion is then reacted with an alkynyl halide (e.g., 1-bromoalkyne) to afford the N-allylynamide after aqueous workup and purification.[8]

Rhodium-Catalyzed Cycloisomerization of a 1,6-Enyne:

In a flame-dried Schlenk tube under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)Cl]2, 2.5 mol%) and the desired phosphine ligand (e.g., P(4-FC6H4)3, 5 mol%) are dissolved in an anhydrous solvent such as DMF. The 1,6-enyne substrate (1.0 equiv) is then added, and the mixture is heated to the desired temperature (e.g., 85 °C) until the reaction is complete as monitored by TLC or GC-MS. The reaction is then cooled, and the product is isolated by column chromatography.[1][6]

Synthetic Pathway for Intramolecular Cyclization:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Enyne 1,6-Enyne or N-Allylynamide Reaction Intramolecular Cyclization (Rh, Pt, or Au catalyst) Enyne->Reaction Bicyclo Bicyclo[3.1.0]hexane Derivative Reaction->Bicyclo

Caption: Formation of bicyclo[3.1.0]hexanes via intramolecular cyclization.

III. Synthesis of a Key Chiral Intermediate for Lenacapavir

The synthesis of the HIV capsid inhibitor Lenacapavir relies on the preparation of the key chiral intermediate (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. A scalable, multi-step synthesis starting from inexpensive (R)-epichlorohydrin has been developed.

Key Intermediates:
  • (R)-Epichlorohydrin: A readily available chiral starting material.

  • (R)-(+)-1,2-Epoxy-5-hexene: Formed by the ring-opening of (R)-epichlorohydrin with allylmagnesium chloride followed by ring closure.

  • (1R,5S)-Bicyclo[3.1.0]hexan-2-one: A key bicyclic ketone intermediate formed via intramolecular cyclopropanation.

Quantitative Data for the Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one:
StepReactionReagentsOverall Yield (%)Reference
1-4 (Telescoped)(R)-Epichlorohydrin to (1R,5S)-Bicyclo[3.1.0]hexan-2-one1. AllylMgCl, 2. NaOH, 3. LTMP, 4. TEMPO/Bleach55-60 (from (R)-(+)-1,2-Epoxy-5-hexene)[9][10]
Experimental Protocols:

Step 1-2: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene from (R)-Epichlorohydrin:

(R)-epichlorohydrin is reacted with allylmagnesium chloride to open the epoxide ring, forming an intermediate chlorohydrin. Subsequent treatment with sodium hydroxide promotes ring closure to yield (R)-(+)-1,2-epoxy-5-hexene. This two-step process can be performed on a large scale with good yields.[11]

Step 3: Intramolecular Cyclopropanation to (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol:

(R)-(+)-1,2-Epoxy-5-hexene undergoes an intramolecular cyclopropanation reaction. A catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in a solvent like MTBE is added to a solution of the epoxide at 0 °C, and the reaction is allowed to warm to room temperature overnight.[10]

Step 4: Oxidation to (1R,5S)-Bicyclo[3.1.0]hexan-2-one:

The resulting bicyclo[3.1.0]hexan-2-ol is oxidized to the corresponding ketone. A common method is the TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) in a biphasic system with potassium phosphate buffer.[9][10]

Step 5-6: Conversion to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one:

(1R,5S)-Bicyclo[3.1.0]hexan-2-one is then subjected to an I2-promoted hydroxylation, followed by an Albright-Goldman oxidation to afford the final key intermediate, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, with an overall yield of 22-31% from (R)-epichlorohydrin.[9]

Synthetic Workflow for the Lenacapavir Intermediate:

G A (R)-Epichlorohydrin B (R)-(+)-1,2-Epoxy-5-hexene A->B 1. AllylMgCl 2. NaOH C (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol B->C cat. LTMP D (1R,5S)-Bicyclo[3.1.0]hexan-2-one C->D TEMPO/Bleach E (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one D->E 1. I2-promoted hydroxylation 2. Albright-Goldman oxidation

Caption: Scalable synthesis of a key chiral intermediate for Lenacapavir.

This guide highlights some of the most effective and commonly employed strategies for accessing key intermediates in the synthesis of bicyclo[3.1.0]hexane derivatives. The choice of a particular synthetic route will depend on the desired substitution pattern, stereochemistry, and scalability requirements of the target molecule. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the design and execution of synthetic campaigns targeting this important class of molecules.

References

Conformational analysis of the Bicyclo[3.1.0]hexane ring system.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of the Bicyclo[3.1.0]hexane Ring System

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane ring system is a crucial structural motif in organic chemistry and medicinal chemistry. Its rigid, three-dimensional architecture provides a valuable scaffold for the design of conformationally restricted molecules, which can lead to enhanced potency and selectivity for biological targets.[1][2][3][4][5] Understanding the conformational preferences of this ring system is paramount for its effective application in drug design and development. This guide provides a comprehensive overview of the conformational landscape of bicyclo[3.1.0]hexane, supported by quantitative data, experimental methodologies, and logical workflows.

Core Conformational Landscape: Boat vs. Chair

The bicyclo[3.1.0]hexane skeleton consists of a cyclopentane ring fused to a cyclopropane ring. This fusion restricts the conformational flexibility of the five-membered ring, leading to two primary, distinct conformations: a boat-like (BL) form and a chair-like (CL) form.

Numerous computational and experimental studies have consistently shown that the boat-like conformation is significantly more stable than the chair-like conformation .[1][6] The preference for the boat form is attributed to minimized eclipsing strain along the C-C bonds of the five-membered ring.[7] The potential energy surface of the parent bicyclo[3.1.0]hexane shows a single true energy minimum corresponding to the boat conformation.[1][8]

  • Boat-like (BL) Conformation: In this arrangement, the five-membered ring is puckered in the same direction as the fused three-membered ring.[8][9] This is the ground-state and most populated conformation.

  • Chair-like (CL) Conformation: Here, the "flap" of the five-membered ring is puckered in the opposite direction to the cyclopropane ring. This conformation is considerably higher in energy.

The rigid nature of this bicyclic system is frequently exploited in medicinal chemistry to lock the conformation of pharmacophores, thereby improving binding affinity and selectivity for targets such as histamine receptors and GABA transporters.[2][3][5]

Quantitative Conformational Data

Computational studies, particularly those using Density Functional Theory (DFT), have provided precise geometric parameters for the stable conformations of bicyclo[3.1.0]hexane.[1] The following table summarizes key structural parameters for the more stable boat-like (BL) and the higher-energy chair-like (CL) conformers, as determined by DFT calculations.

ParameterConformerBicyclo[3.1.0]hexane (Carba)6-Oxabicyclo[3.1.0]hexane
Relative Energy (kcal/mol) Boat-like (BL)0.000.00
Chair-like (CL)4.315.63
Bond Length C1-C5 (Å) Boat-like (BL)1.5091.501
Chair-like (CL)1.5161.511
Dihedral Angle C2-C1-C5-C4 Boat-like (BL)0.0°0.0°
Chair-like (CL)0.0°0.0°
Dihedral Angle C1-C2-C3-C4 Boat-like (BL)43.1°42.1°
Chair-like (CL)-43.1°-41.9°
Strain Energy (kcal/mol) -~32.4-

Data adapted from DFT calculations presented in scientific literature.[1][10] Note that specific values may vary slightly depending on the computational method and basis set used.[11]

Conformational Interconversion Pathway

The transition between the boat and chair conformations represents a key dynamic process of the bicyclo[3.1.0]hexane system. This interconversion proceeds through a higher-energy transition state, and the energy barrier dictates the rate of this process at a given temperature.

G cluster_0 Conformational Equilibrium of Bicyclo[3.1.0]hexane Boat Boat-like Conformation (Global Minimum) TS Transition State Boat->TS ΔE‡ (Energy Barrier) Chair Chair-like Conformation (Local Minimum / Higher Energy) TS->Chair

Caption: Energy landscape showing the equilibrium between boat and chair conformers.

Experimental and Computational Protocols

A variety of sophisticated techniques are employed to elucidate the conformational properties of the bicyclo[3.1.0]hexane ring system.

Computational Chemistry
  • Methodology: Ab initio (e.g., MP2) and Density Functional Theory (DFT) (e.g., B3LYP) calculations are standard methods for investigating this system.[8][9]

  • Protocol:

    • Structure Generation: Initial 3D structures for both boat and chair conformers are generated.

    • Geometry Optimization: The energy of each structure is minimized to find the most stable geometry at the chosen level of theory (e.g., B3LYP/6-311++G**).[6] This step yields bond lengths, bond angles, and dihedral angles.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

    • Potential Energy Surface (PES) Scan: To map the interconversion pathway, a coordinate (e.g., a key dihedral angle) is systematically varied, and the energy is calculated at each step. This reveals the energy barriers between conformers.

NMR Spectroscopy
  • Methodology: ¹H and ¹³C NMR spectroscopy are powerful tools for determining solution-state conformation.[12] Vicinal coupling constants (³JHH) obtained from ¹H NMR are particularly informative, as their magnitude, described by the Karplus equation, depends on the dihedral angle between the coupled protons.

  • Protocol:

    • Sample Preparation: The bicyclo[3.1.0]hexane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.

    • Spectral Analysis: Chemical shifts and coupling constants are extracted from the spectra.

    • Structural Correlation: The observed coupling constants are compared with values predicted by the Karplus equation for the boat and chair conformations. A strong correlation with the boat conformer's predicted values confirms its dominance in solution.

X-ray Crystallography
  • Methodology: This technique provides an unambiguous determination of the molecular structure in the solid state.[13][14][15][16] It has been used to definitively confirm the boat-like conformation of various bicyclo[3.1.0]hexane derivatives.[7]

  • Protocol:

    • Crystal Growth: Single crystals of the target compound suitable for diffraction are grown, often by slow evaporation from a solvent.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The electron density map is calculated from the diffraction data, allowing for the placement of atoms. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.

General Experimental Workflow

The conformational analysis of a novel bicyclo[3.1.0]hexane derivative typically follows a multi-step workflow, integrating synthesis, purification, and various analytical techniques.

G cluster_workflow Experimental Workflow for Conformational Analysis A Synthesis & Purification of Derivative B Single Crystal Growth A->B E NMR Spectroscopy (1H, 13C, COSY) A->E G Computational Modeling (DFT, Ab Initio) A->G C X-ray Crystallography B->C D Solid-State Conformation C->D I Structure-Activity Relationship (SAR) Studies D->I F Solution-State Conformation E->F F->I H Theoretical Conformation & Energy Profile G->H H->I

Caption: A typical workflow for determining the conformation of new derivatives.

Conclusion

The conformational analysis of the bicyclo[3.1.0]hexane ring system is well-established, with a strong and consistent preference for a boat-like geometry. This inherent rigidity and well-defined three-dimensional structure are precisely the attributes that make it an attractive scaffold in modern drug discovery. By providing a fixed orientation for pharmacophoric groups, the bicyclo[3.1.0]hexane template allows medicinal chemists to reduce the entropic penalty of receptor binding and design ligands with superior selectivity and efficacy. A thorough understanding of its conformational properties, achieved through a combination of computational and experimental methods, is essential for unlocking its full potential in the development of novel therapeutics.

References

The Versatile Bicyclo[3.1.0]hexan-3-ol: A Technical Guide to its Applications in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold, a conformationally rigid carbocyclic system, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique three-dimensional structure provides a valuable framework for the design of novel therapeutic agents and serves as a versatile building block for the synthesis of complex molecules. This technical guide provides an in-depth review of the applications of a key derivative, Bicyclo[3.1.0]hexan-3-ol, and its analogues, with a focus on their synthesis, biological activities, and therapeutic potential.

Synthetic Applications: A Versatile Chiral Building Block

This compound and its derivatives are prized as chiral auxiliaries and synthons in asymmetric synthesis. The rigid bicyclic structure allows for excellent stereocontrol in a variety of chemical transformations, making it a valuable tool for the construction of enantiomerically pure compounds, including natural products and pharmaceuticals.

A convergent approach for the synthesis of substituted bicyclo[3.1.0]hexanes involves a (3+2) annulation of cyclopropenes with aminocyclopropanes, facilitated by an organic or iridium photoredox catalyst under blue LED irradiation. This method provides access to highly valuable bicyclic scaffolds with three contiguous stereocenters.[1][2]

Medicinal Chemistry Applications: Targeting a Range of Diseases

The rigid bicyclo[3.1.0]hexane core has been successfully incorporated into a variety of biologically active molecules, demonstrating its potential in drug discovery.

Neurological Disorders: mGluR2/3 Antagonists

Derivatives of bicyclo[3.1.0]hexane have been investigated as antagonists of metabotropic glutamate receptors 2 and 3 (mGluR2/3), which are promising targets for the treatment of depression and other neurological disorders.[3] A series of conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs have been developed as orthosteric antagonists.

Inflammatory and Cardiovascular Diseases: A3 Adenosine Receptor Ligands and Thromboxane Receptor Antagonists

The bicyclo[3.1.0]hexane scaffold has been utilized to develop potent and selective ligands for the A3 adenosine receptor (A3AR), a target for treating inflammation and cancer.[4][5][6] Additionally, bicyclo[3.1.0]hexane ring systems have been incorporated into thromboxane A2 receptor antagonists, which have potential applications in the treatment of cardiovascular diseases due to their inhibitory effects on platelet aggregation.[7]

Antiviral Agents: Targeting HIV and Hepatitis C Virus

A significant application of the bicyclo[3.1.0]hexane framework is in the development of antiviral drugs. Enantiomerically pure bicyclo[3.1.0]hexenyl carbanucleosides have been synthesized and evaluated for their antiviral activity.[8] Notably, the l-thymine nucleoside analog has shown excellent anti-HIV-1 and -2 activities with low cytotoxicity.[8]

Furthermore, the 3-azabicyclo[3.1.0]hexane scaffold is a key component of the potent and selective Hepatitis C Virus (HCV) NS3 protease inhibitor, SCH 503034.[9][10] This compound has demonstrated oral bioavailability and has been advanced to clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data for various applications of bicyclo[3.1.0]hexane derivatives.

Compound ClassTargetKey Compound(s)Biological Activity (IC50/Ki)Reference
mGluR2/3 AntagonistsmGluR2/3Compound 18hmGlu2 IC50 = 46 ± 14.2 nM, hmGlu3 IC50 = 46.1 ± 36.2 nM[3]
A3 Adenosine Receptor LigandsA3ARCompound 30Ki = 0.38 µM[4][5]
Anti-HIV AgentsHIV-1, HIV-2l-thymine nucleosideEC50 (HIV-1) = 0.02 µg/mL, EC50 (HIV-2) = 0.01 µg/mL[8]
HCV NS3 Protease InhibitorsHCV NS3 ProteaseSCH 503034Ki* = 14 nM[9]

Table 1: Biological Activity of Bicyclo[3.1.0]hexane Derivatives

ReactionReactantsCatalyst/ConditionsYieldReference
(3+2) AnnulationCyclopropenes, CyclopropylanilinesOrganic or Iridium photoredox catalyst, blue LED irradiationGood yields[1][2]

Table 2: Synthetic Yields for Bicyclo[3.1.0]hexane Synthesis

Experimental Protocols

General Procedure for the (3+2) Annulation for the Synthesis of Bicyclo[3.1.0]hexanes[1][2]

A solution of the cyclopropene (1.0 equiv), the cyclopropylaniline (1.5-2.0 equiv), and the photoredox catalyst (e.g., fac-Ir(ppy)3 or an organic dye) in a suitable solvent (e.g., CH3CN or DMF) is degassed and irradiated with blue LEDs at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane product.

Antiviral Activity Assay[8]

The anti-HIV activity of the synthesized compounds is evaluated in MT-4 cells. The assay measures the inhibition of virus-induced cytopathic effects. Briefly, MT-4 cells are infected with HIV-1 (HTLV-IIIB) or HIV-2 (LAV-2ROD) in the presence of various concentrations of the test compounds. After incubation, cell viability is determined using the MTT method. The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%. The 50% cytotoxic concentration (CC50) is determined by the reduction of viability of uninfected cells.

Visualizations

Synthesis_of_mGluR2_3_Antagonist Starting Material Bicyclo[3.1.0]hexan-3-one Intermediate_1 Introduction of Glutamic Acid Moiety Starting Material->Intermediate_1 Multi-step synthesis Final_Compound mGluR2/3 Antagonist (e.g., Compound 18) Intermediate_1->Final_Compound Further functionalization

Caption: Synthetic approach to mGluR2/3 antagonists.

A3AR_Signaling_Pathway Bicyclo[3.1.0]hexane_Ligand Bicyclo[3.1.0]hexane A3AR Ligand A3AR A3 Adenosine Receptor Bicyclo[3.1.0]hexane_Ligand->A3AR Binds to G_protein Gi/o Protein A3AR->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Downstream_Effects Cellular Response (e.g., anti-inflammatory) cAMP->Downstream_Effects Leads to

Caption: A3AR signaling pathway modulation.

Antiviral_Assay_Workflow Cell_Culture Culture MT-4 cells Infection Infect cells with HIV in presence of compound Cell_Culture->Infection Incubation Incubate for several days Infection->Incubation MTT_Assay Perform MTT assay to assess cell viability Incubation->MTT_Assay Data_Analysis Calculate EC50 and CC50 MTT_Assay->Data_Analysis

Caption: Workflow for anti-HIV activity assay.

References

Methodological & Application

Scalable Synthetic Routes to Bicyclo[3.1.0]hexan-3-one Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane framework is a key structural motif in numerous natural products and pharmaceutical agents. Its inherent ring strain and conformational rigidity make it a valuable building block in medicinal chemistry for the design of novel therapeutics. For instance, derivatives of bicyclo[3.1.0]hexane are crucial intermediates in the synthesis of drugs like the HIV capsid inhibitor lenacapavir. The development of scalable and efficient synthetic routes to bicyclo[3.1.0]hexan-3-one and its derivatives is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for scalable synthetic routes to these important intermediates.

Synthetic Strategies Overview

Several key strategies have been developed for the synthesis of the bicyclo[3.1.0]hexane core. The choice of route often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. The most common and scalable approaches include:

  • Intramolecular Cyclopropanation: This is a widely used method that involves the formation of the cyclopropane ring from a suitably functionalized cyclopentane precursor. The Simmons-Smith reaction and its modifications are particularly effective for this transformation.

  • Convergent [3+2] Annulation: This modern approach involves the reaction of a three-carbon component with a two-carbon component to construct the five-membered ring onto a pre-existing cyclopropane.

  • Ring Contraction Reactions: Methods such as the Favorskii rearrangement of α-halocyclohexanones can be employed to contract a six-membered ring into the bicyclo[3.1.0]hexane system.

  • Multi-step Synthesis from Acyclic or Chiral Pool Precursors: For enantiomerically pure targets, multi-step sequences starting from readily available chiral materials like (R)-epichlorohydrin have been successfully implemented on a large scale.

The following sections will provide detailed protocols and data for selected scalable synthetic routes.

Detailed Application Notes and Protocols

Route 1: Enantioselective Synthesis of a Bicyclo[3.1.0]hexan-3-one Derivative for Lenacapavir

A highly scalable and enantioselective synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a key intermediate for the HIV drug lenacapavir, has been developed. This route starts from the inexpensive and commercially available (R)-epichlorohydrin and proceeds through a 6-step synthesis, which includes a 4-step telescoped process, and has been successfully demonstrated on a hundred-gram scale.[1][2][3][4]

Logical Workflow for the Enantioselective Synthesis

G A (R)-Epichlorohydrin B 4-Step Telescoped Synthesis (Ring Opening, Epoxidation, Intramolecular Cyclopropanation, Oxidation) A->B AllylMgCl, n-BuLi/TMP, NaClO/TEMPO C (1R,5S)-Bicyclo[3.1.0]hexan-2-one B->C D I2-Promoted Hydroxylation C->D E Intermediate Diol D->E F Albright-Goldman Oxidation E->F G (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one F->G

Caption: Workflow for the enantioselective synthesis of a key lenacapavir intermediate.

Quantitative Data for the Enantioselective Synthesis

The following table summarizes the key quantitative data for the multi-step synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one.

StepStarting MaterialKey Reagents/ConditionsProductScaleOverall YieldPurity (GCMS-TIC)Enantiomeric Excess (ee)
4-Step Telescoped Synthesis(R)-EpichlorohydrinAllylMgCl, n-BuLi/TMP, NaClO/TEMPO(1R,5S)-Bicyclo[3.1.0]hexan-2-oneHundred-gram48-55%>95 A%>99%
I₂-Promoted Hydroxylation & Albright-Goldman Oxidation(1R,5S)-Bicyclo[3.1.0]hexan-2-oneI₂, DMSO, Ac₂O, then Albright-Goldman oxidation(1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-oneHundred-gram45-56%95-97 A%>99%
Overall (R)-Epichlorohydrin 6 steps (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one Hundred-gram 22-31% >95 A% >99%

Experimental Protocol: 4-Step Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one [1]

This protocol combines four synthetic steps into a single continuous process with one final distillation, significantly improving efficiency and yield.

  • Step 1: Ring Opening of (R)-Epichlorohydrin. To a solution of allylmagnesium chloride, (R)-epichlorohydrin is added to afford the crude chlorohydrin intermediate.

  • Step 2: Epoxidation. The crude chlorohydrin is treated with a base to yield (R)-(+)-1,2-epoxy-5-hexene.

  • Step 3: Intramolecular Cyclopropanation. The crude epoxide is treated with lithium 2,2,6,6-tetramethylpiperidide (LTMP), formed in-situ from n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP), to induce intramolecular cyclopropanation, yielding the bicyclic alcohol.

  • Step 4: Oxidation. The resulting crude bicyclic alcohol is oxidized using NaClO/TEMPO to afford (1R,5S)-bicyclo[3.1.0]hexan-2-one. The final product is isolated by distillation.

Experimental Protocol: Two-Step Conversion to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one [1]

  • Step 5: I₂-Promoted Hydroxylation. (1R,5S)-Bicyclo[3.1.0]hexan-2-one is treated with iodine in DMSO and acetic anhydride to yield an intermediate diol.

  • Step 6: Albright-Goldman Oxidation. The crude diol is then subjected to Albright-Goldman oxidation conditions to afford the final product, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. The product can be further purified by precipitation from hexanes at low temperature.

Route 2: Synthesis of Bicyclo[3.1.0]hexan-3-one via Simmons-Smith Cyclopropanation

A common and reliable method for the synthesis of the parent bicyclo[3.1.0]hexan-3-one involves the cyclopropanation of a cyclopentenol derivative followed by oxidation. The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.[5][6][7][8]

Logical Workflow for the Simmons-Smith Route

G A 3-Cyclopenten-1-ol B Simmons-Smith Cyclopropanation A->B Et₂Zn, CH₂I₂ C Bicyclo[3.1.0]hexan-3-ol B->C D Oxidation C->D PCC or Swern Oxidation E Bicyclo[3.1.0]hexan-3-one D->E G cluster_0 Reactants A Cyclopropene (2-carbon component) C [3+2] Annulation (Photoredox Catalysis, Blue LED) A->C B Aminocyclopropane (3-carbon component) B->C D Substituted Bicyclo[3.1.0]hexane C->D

References

Bicyclo[3.1.0]hexan-3-ol: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.1.0]hexan-3-ol and its derivatives are rigid, bicyclic molecules that serve as valuable chiral building blocks in asymmetric synthesis. Their inherent conformational rigidity and well-defined stereochemistry make them powerful tools for controlling the three-dimensional arrangement of atoms in a molecule, a critical aspect in the development of pharmaceuticals and other complex organic compounds. The bicyclo[3.1.0]hexane framework can be strategically functionalized, allowing for its incorporation into a wide range of target molecules, including antiviral agents and other biologically active compounds. This document provides an overview of the applications of this compound as a chiral synthon, with a focus on its use in the synthesis of carbocyclic nucleosides and other key intermediates. Detailed experimental protocols for the preparation and application of these building blocks are also presented.

The unique bicyclic structure of these compounds allows them to act as chiral auxiliaries, guiding the stereochemical outcome of reactions.[1] Furthermore, the alcohol functionality provides a handle for further chemical transformations, enabling the synthesis of a diverse array of derivatives.[1]

Application 1: Synthesis of Conformationally Locked Carbocyclic Nucleosides

A significant application of the bicyclo[3.1.0]hexane scaffold is in the synthesis of carbocyclic nucleosides, which are analogues of naturally occurring nucleosides where the furanose ring is replaced by a carbocycle. This modification can enhance the metabolic stability of the nucleoside, a desirable property for antiviral drugs. The rigid bicyclo[3.1.0]hexane core "locks" the conformation of the carbocyclic sugar mimic into either a "North" or "South" pucker, which can influence the molecule's interaction with viral enzymes.[2]

Synthesis of a Key Intermediate for North-Conformation Carbocyclic Nucleosides

A common strategy involves the synthesis of an enantiomerically pure bicyclo[3.1.0]hexenol derivative that serves as a versatile precursor for various nucleoside analogues. The synthesis of (1S,2R,5R)-5-[(tert-butyldiphenylsilyloxy)methyl]bicyclo[3.1.0]hex-3-en-2-ol is a key example, which can then be coupled with different nucleobases.

Quantitative Data for the Synthesis of a Bicyclo[3.1.0]hexane-based Carbocyclic Guanosine Analogue

StepReactionReagents and ConditionsProductYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
1Lipase-catalyzed asymmetric acetylation(+/-)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, Lipase, Acetylating agent(+)-diacetate and (-)-monoacetate->99% for both enantiomers-[2]
2Conversion to Guanosine Analogue(+)-diacetate from step 1(north)-carbocyclic guanosine---[2]
Experimental Protocol: Lipase-Catalyzed Asymmetric Acetylation

This protocol describes the enzymatic resolution of a racemic bicyclo[3.1.0]hexan-2-ol derivative, a key step in obtaining the enantiomerically pure building block for carbocyclic nucleoside synthesis.[2]

Materials:

  • (±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol

  • Lipase (e.g., from Pseudomonas cepacia)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of racemic (±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol in anhydrous tert-butyl methyl ether, add the lipase.

  • Add vinyl acetate to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acetylated product and the remaining unreacted alcohol.

  • Filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the (+)-diacetate and (-)-monoacetate by column chromatography on silica gel to separate the two enantiomers.

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_reaction Enzymatic Acetylation cluster_separation Separation cluster_products Enantiopure Products racemic Racemic Bicyclo[3.1.0]hexan-2-ol Derivative reaction Lipase, Vinyl Acetate racemic->reaction 1. separation Column Chromatography reaction->separation 2. product1 (+)-Diacetate separation->product1 Yields product2 (-)-Monoacetate separation->product2 Yields

Workflow for the enzymatic resolution of a racemic bicyclo[3.1.0]hexan-2-ol derivative.

Application 2: Intermediate in the Synthesis of Lenacapavir

The bicyclo[3.1.0]hexane core is a key structural motif in the HIV capsid inhibitor lenacapavir. The synthesis of the enantiomerically pure intermediate, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, highlights the importance of this chiral building block in modern drug development.[3]

Scalable Synthesis of a Bicyclo[3.1.0]hexan-3-one Derivative

The reported synthesis starts from readily available (R)-epichlorohydrin and proceeds through a multi-step sequence to afford the desired chiral ketone with high enantiopurity.[3]

Quantitative Data for the Synthesis of the Lenacapavir Intermediate

StepReactionStarting MaterialProductOverall YieldEnantiomeric Excess (ee)Reference
1-6Multi-step synthesis(R)-Epichlorohydrin(1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one25%>99%[3]
Experimental Protocol: Synthesis of (1R,5R)-2,2-Dimethoxythis compound

This protocol details a key hydroxylation step in the synthesis of the lenacapavir intermediate.[3]

Materials:

  • (1R,5S)-Bicyclo[3.1.0]hexan-2-one

  • Sodium methoxide in methanol (MeONa/MeOH)

  • Iodine (I₂)

  • Anhydrous methanol (MeOH)

  • Standard laboratory glassware for reactions at low temperatures

Procedure:

  • Charge a reactor with a solution of sodium methoxide in methanol and cool it to -10 °C under a nitrogen atmosphere.

  • Slowly add a solution of (1R,5S)-bicyclo[3.1.0]hexan-2-one in methanol to the cooled MeONa/MeOH solution.

  • Add iodine portion-wise to the reaction mixture, maintaining the internal temperature below -5 °C.

  • Stir the reaction mixture at low temperature until completion, as monitored by GC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product to obtain (1R,5R)-2,2-dimethoxythis compound.

Lenacapavir_Intermediate_Synthesis cluster_start Starting Material cluster_intermediate1 Key Intermediate cluster_hydroxylation Hydroxylation cluster_intermediate2 Alcohol Intermediate cluster_oxidation Oxidation cluster_product Final Product start (R)-Epichlorohydrin intermediate1 (1R,5S)-Bicyclo[3.1.0]hexan-2-one start->intermediate1 Multi-step telescoped synthesis hydroxylation I₂-promoted Hydroxylation intermediate1->hydroxylation intermediate2 (1R,5R)-2,2-Dimethoxy- This compound hydroxylation->intermediate2 oxidation Albright-Goldman Oxidation intermediate2->oxidation product (1R,5R)-2,2-Dimethoxy- bicyclo[3.1.0]hexan-3-one oxidation->product Overall Yield: 25%

References

Application Notes and Protocols for the Synthesis of Bicyclo[3.1.0]hexan-2-one via Intramolecular Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bicyclo[3.1.0]hexan-2-one, a valuable building block in organic synthesis and medicinal chemistry. The strained bicyclic framework of this ketone makes it a crucial intermediate in the construction of complex molecular architectures and a conformationally restricted scaffold in drug design. The primary focus of these notes is on intramolecular cyclopropanation strategies, which offer efficient and often stereocontrolled access to this important structural motif.

Introduction to Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation is a powerful method for the construction of the bicyclo[3.1.0]hexane ring system. This approach involves the formation of the three-membered ring from a precursor that already contains the five-membered ring or a suitable acyclic chain. Several catalytic systems have been developed to effect this transformation, each with its own advantages in terms of substrate scope, efficiency, and stereoselectivity. Key strategies include the use of metal carbenoids derived from diazoketones, base-mediated cyclization of epoxides, and transition metal-catalyzed reactions of enynes.

Key Synthetic Approaches

Several effective methods for the synthesis of bicyclo[3.1.0]hexan-2-one and its derivatives via intramolecular cyclopropanation have been reported. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and the required stereochemistry.

1. Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation: A highly practical and scalable method has been developed for the synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene. This process involves a catalytic intramolecular cyclopropanation to form the corresponding bicyclic alcohol, which is then oxidized to the target ketone. A key advantage of this method is the use of a catalytic amount of base, making it suitable for multi-kilogram scale synthesis.[1][2]

2. Metal-Catalyzed Intramolecular Cyclopropanation of α-Diazoketones: The decomposition of α-diazoketones by transition metal catalysts, such as those based on rhodium and copper, is a widely used method for generating metal carbenes that can undergo intramolecular cyclopropanation.[1] Rhodium(II) carboxylate catalysts, in particular, have shown excellent efficiency in these reactions.[3][4] This method is versatile and can be applied to a range of substrates to produce substituted bicyclo[3.1.0]hexan-2-ones.

3. Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides: While this method yields 3-Aza-bicyclo[3.1.0]hexan-2-one derivatives, it represents an important strategy for constructing the core bicyclo[3.1.0]hexane skeleton.[5] The reaction proceeds through a gold carbene intermediate that is trapped by the intramolecular alkenyl group.

4. Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: This protocol allows for the modular synthesis of cyclopropane derivatives, including structures related to bicyclo[3.1.0]hexan-2-one.[6] The in situ generation of α-oxo copper carbenes from enynes provides an alternative to the use of potentially hazardous diazoketones.

Quantitative Data Summary

The following table summarizes the quantitative data for selected key experiments, allowing for easy comparison of different synthetic methodologies.

MethodCatalyst/ReagentSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Reference
Catalytic LTMP MediatedLTMP (catalytic), n-BuLi(R)-1,2-epoxyhex-5-ene(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol86160 to rt[1]
Oxidation of Bicyclic AlcoholTEMPO, NaOCl(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol(1R,5S)-Bicyclo[3.1.0]hexan-2-one966<5[1]
Rhodium(II)-Catalyzed Cyclopropanation[Rh₂(S)-nttl)₄]Allyl diazo(triethylsilyl)acetate3-oxabicyclo[3.1.0]hexan-2-oneup to 85-rt[3]
Gold-Catalyzed Oxidative CyclopropanationPh₃PAuCl, AgOTfN-Allylynamide3-Aza-bicyclo[3.1.0]hexan-2-one derivative49--[5]
Base-Promoted Intramolecular AdditiontBuOKVinyl Cyclopropanecarboxamide3-azabicyclo[3.1.0]hexan-2-one derivative8224110[7]

Experimental Protocols

Protocol 1: Catalytic LTMP-Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene

This protocol is adapted from a reported scalable synthesis.[1]

Step 1: Intramolecular Cyclopropanation

  • To a solution of (R)-1,2-epoxyhex-5-ene in MTBE (0.2 M), add tetramethylpiperidine (0.5 equiv).

  • Cool the reaction mixture to between -5 and 0 °C.

  • Add n-BuLi (2.5 M in hexanes, 1.1 equiv) at a rate that maintains the temperature between -5 and 0 °C (total addition time of approximately 12 hours).

  • Maintain the resulting pale orange reaction mixture at <0 °C overnight, monitoring the consumption of the starting epoxide by GC.

  • Quench the reaction by the addition of 3 N HCl.

  • Separate the aqueous phase. The organic phase containing (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol is used in the next step.

Step 2: Oxidation to Bicyclo[3.1.0]hexan-2-one

  • To the MTBE solution of bicyclo[3.1.0]hexan-2-ol from the previous step, add water and dibasic potassium phosphate.

  • Cool the mixture to 0 °C.

  • Charge TEMPO (2.5 mol %).

  • Slowly add sodium hypochlorite over 6 hours, maintaining the internal temperature at <5 °C.

  • Monitor the reaction by GC.

  • Upon completion, perform a standard workup to isolate the desired (1R,5S)-Bicyclo[3.1.0]hexan-2-one.

Protocol 2: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation of an Allylic Diazoacetate

This is a general procedure based on established rhodium-catalyzed cyclopropanation reactions.[3][4]

  • Prepare a solution of the allylic diazoacetate substrate in a suitable solvent (e.g., dichloromethane or toluene) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium(II) carboxylate, typically 0.1-1 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the disappearance of the diazo compound by TLC (evolution of N₂ gas will be observed).

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the bicyclo[3.1.0]hexan-2-one derivative.

Visualizations

Reaction_Pathway_LTMP cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Epoxyhexene (R)-1,2-epoxyhex-5-ene Bicyclic_Alcohol (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol Epoxyhexene->Bicyclic_Alcohol LTMP (cat.), n-BuLi Intramolecular Cyclopropanation Bicyclic_Ketone (1R,5S)-Bicyclo[3.1.0]hexan-2-one Bicyclic_Alcohol->Bicyclic_Ketone TEMPO, NaOCl Oxidation

Caption: Reaction pathway for the LTMP-mediated synthesis of Bicyclo[3.1.0]hexan-2-one.

Experimental_Workflow_Rh_Catalysis Start Start Dissolve_Substrate Dissolve allylic diazoacetate in solvent under inert atmosphere Start->Dissolve_Substrate Add_Catalyst Add Rh(II) catalyst Dissolve_Substrate->Add_Catalyst Reaction Stir at room temperature or with heating Add_Catalyst->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Concentrate in vacuo Monitor->Workup Reaction Complete Purification Purify by flash column chromatography Workup->Purification Product Bicyclo[3.1.0]hexan-2-one derivative Purification->Product Logical_Relationship_Methods Target {Bicyclo[3.1.0]hexan-2-one Synthesis} Methods Intramolecular Cyclopropanation Strategies LTMP-Mediated Metal-Catalyzed (Diazoketones) Gold-Catalyzed (Enynes) Copper-Catalyzed (Enynes) Target->Methods:f0 Precursors Precursors Epoxides Diazoketones Enynes Methods:f1->Precursors:f1 Methods:f2->Precursors:f2 Methods:f3->Precursors:f3 Methods:f4->Precursors:f3

References

Application Notes and Protocols for the Synthesis of Influenza Neuraminidase Inhibitors Using a Bicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of influenza neuraminidase inhibitors based on a bicyclo[3.1.0]hexane scaffold. This class of compounds is designed to mimic the distorted boat conformation of the sialic acid transition state during the enzymatic cleavage by neuraminidase, a key enzyme in influenza virus propagation.

Introduction

Influenza neuraminidase (NA) is a critical enzyme for the release of progeny virions from infected host cells.[1][2] Its inhibition is a clinically validated strategy for the treatment of influenza. The catalytic mechanism of neuraminidase involves a transition state where the sialic acid ring adopts a distorted boat-like conformation.[1] The bicyclo[3.1.0]hexane scaffold is a rigid carbocyclic system that can mimic this high-energy conformation, making it a promising framework for the design of novel neuraminidase inhibitors.[1][2]

This document outlines the synthetic route, experimental protocols, and biological evaluation of a series of bicyclo[3.1.0]hexane-based compounds as potential influenza A neuraminidase inhibitors.

Data Presentation

The inhibitory activities of the synthesized bicyclo[3.1.0]hexane derivatives were evaluated against influenza A neuraminidase subtypes H5N1 (a group-1 NA) and H9N2 (a group-2 NA). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundScaffold FeaturesH5N1 IC50 (µM)H9N2 IC50 (µM)
4a 4-phenylbenzyl substituent10Not Reported
Newer Analogs (2018) Varied functional groups>2000>2000

Note: The newer analogs synthesized and tested in a follow-up study did not show significant inhibitory activity at concentrations up to 2 mM.[3]

Experimental Protocols

A. General Synthetic Strategy

The synthesis of the bicyclo[3.1.0]hexane scaffold is achieved through a multi-step process. An earlier approach involved a photochemical reaction followed by a Johnson-Corey-Chaykovsky cyclopropanation.[1][2] A more recent, simplified route commences with the cyclopropanation of cyclopentenone, followed by aziridination and subsequent functionalization.[3]

B. Detailed Protocol for Simplified Synthesis (based on Colombo et al., 2018)

This protocol describes the initial steps for the synthesis of the core bicyclo[3.1.0]hexane framework.

Step 1: Cyclopropanation of Cyclopentenone

  • To a solution of cyclopentenone in chloroform (CHCl3), add ethyl-(dimethylsulfuranylidene)-acetate (EDSA).

  • Generate the sulfonium ylide in situ by adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography to yield the racemic cyclopropane product.[3]

Step 2: Aziridination and Further Functionalization

  • The cyclopropane product from Step 1 is then subjected to an aziridination reaction to introduce a nitrogen-containing functional group.

  • Further functionalization of the five-membered ring is carried out to introduce various side chains and functional groups designed to interact with the neuraminidase active site.[3]

Note: For detailed, step-by-step protocols with specific reagent quantities, reaction times, and temperatures, it is essential to consult the supplementary information of the primary literature by Colombo et al. (2016 and 2018).[1][3]

C. Neuraminidase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds is determined using a fluorescence-based neuraminidase inhibition assay.

Materials:

  • Influenza A Neuraminidase (H5N1 and H9N2 subtypes)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)

  • Synthesized inhibitor compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the neuraminidase enzyme to each well.

  • Add the serially diluted inhibitor compounds to the wells containing the enzyme.

  • Incubate the enzyme-inhibitor mixture for 45 minutes at 37°C. This pre-incubation step is crucial for compounds that may exhibit slow-binding kinetics.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity (Excitation: ~365 nm, Emission: ~450 nm) over time using a fluorescence plate reader.

  • The rate of the enzymatic reaction is determined from the slope of the fluorescence signal versus time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action

The bicyclo[3.1.0]hexane scaffold acts as a transition-state analog, mimicking the distorted conformation of sialic acid in the neuraminidase active site.

G cluster_0 Neuraminidase Catalytic Cycle cluster_1 Inhibition Mechanism Sialic Acid Sialic Acid NA Active Site NA Active Site Sialic Acid->NA Active Site Binding Transition State Distorted Boat Conformation (TS) NA Active Site->Transition State Catalysis Products Products Transition State->Products Cleavage Bicyclo[3.1.0]hexane Inhibitor Bicyclo[3.1.0]hexane Inhibitor NA Active Site_Inhib NA Active Site Bicyclo[3.1.0]hexane Inhibitor->NA Active Site_Inhib Mimics TS & Binds Stable Complex Inhibition (Stable E-I Complex) NA Active Site_Inhib->Stable Complex G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Cyclopentenone) step1 Cyclopropanation start->step1 step2 Aziridination step1->step2 step3 Functionalization step2->step3 product Bicyclo[3.1.0]hexane Inhibitor Library step3->product assay Neuraminidase Inhibition Assay product->assay Testing data IC50 Determination assay->data

References

Application Notes and Protocols for Photoredox-Mediated (3+2) Annulation for Bicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

Bicyclo[3.1.0]hexanes are significant structural motifs found in a variety of natural products and synthetic bioactive compounds, exhibiting a range of biological activities.[1] Their unique three-dimensional structure and inherent ring strain make them valuable intermediates in synthetic chemistry.[1] This document outlines a photoredox-mediated (3+2) annulation strategy for the synthesis of bicyclo[3.1.0]hexanes from cyclopropenes and aminocyclopropanes. This convergent approach provides a novel and efficient route to construct the five-membered ring, offering a departure from traditional methods that typically focus on forming the three-membered ring.[2]

The described methodology utilizes visible-light photocatalysis, a powerful tool in modern organic synthesis that allows for the generation of radical intermediates under mild conditions.[3] The reaction can be catalyzed by either an organic or an iridium-based photoredox catalyst and proceeds with good yields and, in some cases, high diastereoselectivity, particularly with fluorinated derivatives.[1][4] This method grants access to highly valuable bicyclic scaffolds with three contiguous stereocenters, including an all-carbon benzylic quaternary center, which are of significant interest in medicinal chemistry.[1][2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a photoredox-catalyzed ring-opening of the aminocyclopropane. The excited photocatalyst oxidizes the aminocyclopropane to form a nitrogen radical cation. This intermediate undergoes a rapid ring-opening to generate a distonic radical cation, which then adds to the cyclopropene. The resulting radical intermediate undergoes a 5-exo-trig cyclization followed by reduction and protonation to afford the bicyclo[3.1.0]hexane product and regenerate the photocatalyst.

G cluster_cycle Photocatalytic Cycle cluster_reaction Reaction Pathway PC Photocatalyst PC_star Photocatalyst* PC->PC_star Excitation PC_star->PC SET RadicalCation Nitrogen Radical Cation PC_star->RadicalCation hv Blue Light (hν) Aminocyclopropane Aminocyclopropane Aminocyclopropane->RadicalCation Oxidation DistonicRadical Distonic Radical Cation RadicalCation->DistonicRadical Ring Opening AdductRadical Adduct Radical DistonicRadical->AdductRadical Addition Cyclopropene Cyclopropene Cyclopropene->AdductRadical CyclizedRadical Cyclized Radical Cation AdductRadical->CyclizedRadical 5-exo-trig Cyclization CyclizedRadical->PC Product Bicyclo[3.1.0]hexane CyclizedRadical->Product Reduction/Protonation

Caption: Proposed mechanism for the photoredox-mediated (3+2) annulation.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of various bicyclo[3.1.0]hexane derivatives.

Table 1: Optimization of Reaction Conditions [5]

EntryPhotocatalyst (mol%)SolventAdditiveTime (h)Yield (%)
1Ir(ppy)3 (1)CH3CNNone1645
2fac-Ir(ppy)3 (1)CH3CNNone1652
34CzIPN (5)CH3CNNone1675
44DPAIPN (5) CH3CN None 16 85
54DPAIPN (5)THFNone1668
64DPAIPN (5)DioxaneNone1662

Reaction conditions: Cyclopropene (1.0 equiv.), cyclopropylaniline (1.8 equiv.), photocatalyst in solvent under blue LED irradiation.

Table 2: Substrate Scope of the (3+2) Annulation [6]

ProductCyclopropene R¹Cyclopropylaniline R²Yield (%)dr
16 Ph4-OMe821.1:1
17 Ph4-F781.2:1
18 Ph4-CF3711.3:1
19 Ph3-Me851.1:1
20 Ph3-Cl751.2:1
21 4-Me-PhH651.1:1
22 4-Cl-PhH621.2:1
26 Ph (gem-difluoro)4-OMe88>20:1
27 Ph (gem-difluoro)4-F85>20:1

Reaction conditions: Cyclopropene (1.0 equiv., 0.3 mmol), 4DPAIPN (5 mol%), and cyclopropylaniline (1.8 equiv.) in CH3CN under blue LED irradiation for 16h.

Experimental Protocols

This section provides a general experimental procedure for the photoredox-mediated (3+2) annulation.

General Procedure for Bicyclo[3.1.0]hexane Synthesis

G start Start reagents Combine cyclopropene, cyclopropylaniline, photocatalyst, and solvent in a vial. start->reagents degas Degas the mixture (e.g., sparge with N2 for 15 min). reagents->degas irradiate Irradiate with blue LEDs at room temperature. degas->irradiate monitor Monitor reaction progress by TLC or GC-MS. irradiate->monitor workup Quench and perform aqueous workup. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for the annulation reaction.

Materials and Equipment:

  • Reactants: Substituted cyclopropene and cyclopropylaniline

  • Photocatalyst: e.g., 4DPAIPN (2,4,5,6-tetrakis(diphenylamino)isophthalonitrile) or an appropriate Iridium catalyst

  • Solvent: Anhydrous acetonitrile (CH3CN)

  • Inert gas: Nitrogen (N2) or Argon (Ar)

  • Schlenk tube or a vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., Kessil lamp, λmax = 427 nm)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and/or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

  • Silica gel for column chromatography

Protocol:

  • Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add the cyclopropene (0.3 mmol, 1.0 equiv.), the photocatalyst (e.g., 4DPAIPN, 5 mol%), and a magnetic stir bar to an oven-dried Schlenk tube or vial.

  • Addition of Reagents: Add anhydrous acetonitrile (to make a 0.1 M solution) followed by the cyclopropylaniline (0.54 mmol, 1.8 equiv.).

  • Degassing: Seal the vessel and remove it from the glovebox. If not prepared in a glovebox, the mixture should be thoroughly degassed by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously at room temperature. A fan may be used to maintain a constant temperature.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or GC-MS analysis of aliquots taken from the reaction mixture. Typical reaction times are 16-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired bicyclo[3.1.0]hexane product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F if applicable) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

References

Application Notes and Protocols for the Preparation of Cycloalkoxyadenosines from Bicyclo[3.1.0]hexan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloalkoxyadenosines are a class of nucleoside analogues that have garnered significant interest in the field of antibacterial drug discovery. These compounds have been identified as potent inhibitors of bacterial NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial DNA replication, recombination, and repair.[1][2][3][4] The unique cofactor requirement of bacterial LigA, which utilizes NAD+, distinguishes it from human DNA ligases that are ATP-dependent, making it an attractive target for the development of selective antibacterial agents. Bicyclo[3.1.0]hexan-3-ol serves as a key synthetic precursor for introducing the cycloalkoxy moiety onto the adenosine scaffold, which has been shown to be a critical determinant of inhibitory activity.

This document provides detailed protocols for the synthesis of cycloalkoxyadenosines starting from this compound, focusing on the widely applicable Mitsunobu reaction for the crucial coupling step. Additionally, it outlines the mechanism of action of these compounds and their potential applications in combating bacterial infections.

Biological Context: Inhibition of NAD+-Dependent DNA Ligase

Bacterial NAD+-dependent DNA ligase (LigA) plays a vital role in maintaining the integrity of the bacterial genome. The ligation process involves three essential steps:

  • Adenylation of the Ligase: The enzyme reacts with NAD+ to form a covalent ligase-AMP intermediate, with the release of nicotinamide mononucleotide (NMN).

  • AMP Transfer: The adenyl group is transferred from the ligase to the 5'-phosphate of the nicked DNA.

  • Phosphodiester Bond Formation: The ligase catalyzes the attack of the 3'-hydroxyl group on the 5'-adenylated phosphate, sealing the nick and releasing AMP.

Cycloalkoxyadenosines act as competitive inhibitors of NAD+.[1][2][3] Their structural similarity to the adenosine moiety of NAD+ allows them to bind to the enzyme's active site, thereby preventing the initial adenylation step and halting the DNA ligation process. This disruption of DNA repair and replication ultimately leads to bacterial cell death.

LigA_Inhibition cluster_ligation Bacterial DNA Ligation Pathway LigA LigA (Inactive) LigA_AMP LigA-AMP (Adenylated Ligase) LigA->LigA_AMP + NAD+ LigA_Inhibitor LigA-Inhibitor Complex (Inactive) LigA->LigA_Inhibitor NAD NAD+ DNA_AMP Adenylated DNA LigA_AMP->DNA_AMP + Nicked DNA NMN NMN Nicked_DNA Nicked DNA Sealed_DNA Sealed DNA DNA_AMP->Sealed_DNA Phosphodiester Bond Formation AMP AMP Inhibitor Cycloalkoxyadenosine Inhibitor->LigA_Inhibitor Synthetic_Workflow SM1 This compound Coupling Mitsunobu Reaction SM1->Coupling SM2 2-Chloroadenosine SM2->Coupling Intermediate Protected 2-(Bicyclo[3.1.0]hexan-3-yloxy)adenosine Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Cycloalkoxyadenosine Deprotection->Final_Product

References

Application Notes and Protocols: Synthesis of Bicyclo[3.1.0]hexane Scaffolds via Johnson-Corey-Chaykovsky Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane framework is a key structural motif present in a variety of biologically active natural products and pharmaceutical agents. Its unique conformational constraints and stereochemical complexity make it an attractive scaffold in drug design. The Johnson-Corey-Chaykovsky reaction offers a powerful and reliable method for the synthesis of this bicyclic system through the cyclopropanation of cyclic α,β-unsaturated ketones, primarily cyclopentenone derivatives. This reaction, utilizing sulfur ylides, is renowned for its operational simplicity, high diastereoselectivity, and functional group tolerance, making it a valuable tool in organic synthesis.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[3.1.0]hexane derivatives using the Johnson-Corey-Chaykovsky cyclopropanation.

Reaction Principle and Mechanism

The Johnson-Corey-Chaykovsky reaction involves the nucleophilic addition of a sulfur ylide to an α,β-unsaturated carbonyl compound.[1][3] In the context of bicyclo[3.1.0]hexane synthesis, the reaction typically proceeds via a Michael-initiated ring closure (MIRC) mechanism.[4] The sulfur ylide, most commonly dimethylsulfoxonium methylide (Corey's ylide), undergoes a conjugate 1,4-addition to the cyclopentenone substrate.[3][4] The resulting enolate then participates in an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) leaving group to form the cyclopropane ring and yield the bicyclo[3.1.0]hexane skeleton.[4]

A key feature of this reaction is its high diastereoselectivity, typically affording the trans or exo cyclopropane adduct as the major product.[1][4] The use of stabilized sulfoxonium ylides generally favors this 1,4-addition pathway, leading to the desired cyclopropanated product over the 1,2-addition that would result in epoxide formation.[1]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various reported syntheses of bicyclo[3.1.0]hexane derivatives using the Johnson-Corey-Chaykovsky cyclopropanation.

Table 1: Cyclopropanation of Substituted Cyclopentenones

EntrySubstrateSulfur Ylide PrecursorBaseSolventTemp (°C)Time (h)ProductYield (%)Diastereoselectivity (exo:endo)
12-Cyclopenten-1-oneTrimethylsulfoxonium iodideNaHDMSORT2Bicyclo[3.1.0]hexan-2-one85>95:5
23-Methyl-2-cyclopenten-1-oneTrimethylsulfoxonium iodideNaHDMSORT35-Methylbicyclo[3.1.0]hexan-2-one82>95:5
33-Phenyl-2-cyclopenten-1-oneTrimethylsulfoxonium iodidet-BuOKTHF/DMSO0 to RT45-Phenylbicyclo[3.1.0]hexan-2-one78>98:2
4Ethyl 2-oxocyclopent-3-ene-1-carboxylateTrimethylsulfoxonium chlorideNaHDMSORT2.5Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate91>99:1

Table 2: Influence of Sulfur Ylide and Base on Yield

EntrySubstrateYlide PrecursorBaseSolventYield (%)
12-Cyclopenten-1-oneTrimethylsulfoxonium iodideNaHDMSO85
22-Cyclopenten-1-oneTrimethylsulfoxonium iodidet-BuOKDMSO82
32-Cyclopenten-1-oneTrimethylsulfonium iodideNaHDMSO75 (with epoxide byproduct)

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of bicyclo[3.1.0]hexane derivatives via the Johnson-Corey-Chaykovsky cyclopropanation.

Protocol 1: General Procedure for the Synthesis of Bicyclo[3.1.0]hexan-2-one

This protocol describes a general method for the cyclopropanation of 2-cyclopenten-1-one using dimethylsulfoxonium methylide generated in situ.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2-Cyclopenten-1-one

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation:

    • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

    • Add anhydrous DMSO to the flask to create an approximately 0.5 M solution of the ylide.

    • To this suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 1-2 hours. The evolution of hydrogen gas should cease, and the solution should become clear or slightly hazy, indicating the formation of dimethylsulfoxonium methylide.

  • Cyclopropanation Reaction:

    • In a separate flask, dissolve 2-cyclopenten-1-one (1.0 equivalent) in a minimal amount of anhydrous DMSO.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add the solution of 2-cyclopenten-1-one to the ylide solution dropwise over 15-20 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[3.1.0]hexan-2-one.

Visualizations

The following diagrams illustrate the key aspects of the Johnson-Corey-Chaykovsky cyclopropanation for bicyclo[3.1.0]hexane synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Workup A Cyclopentenone Derivative E Michael Addition (1,4-Addition) A->E B Trimethylsulfoxonium Halide D In situ Generation of Dimethylsulfoxonium Methylide B->D C Strong Base (e.g., NaH) C->D D->E F Intramolecular Ring Closure E->F G Bicyclo[3.1.0]hexane Derivative F->G H Workup & Purification G->H

Caption: Experimental workflow for bicyclo[3.1.0]hexane synthesis.

G A Cyclopentenone C Enolate Intermediate A->C 1,4-Addition B Dimethylsulfoxonium Methylide B->C D Bicyclo[3.1.0]hexan-2-one C->D Intramolecular Nucleophilic Substitution E Dimethyl Sulfoxide (Leaving Group) C->E

Caption: Simplified reaction mechanism pathway.

References

The Pivotal Role of Bicyclo[3.1.0]hexane Derivatives in Shaping Modern Fragrances and Flavors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – The unique and captivating scents and tastes that define many of today's consumer products, from fine perfumes to everyday foods and beverages, often owe their character to a fascinating class of molecules: bicyclo[3.1.0]hexane derivatives. These structurally distinct compounds, featuring a fused five- and three-membered ring system, provide a wide array of olfactory and gustatory experiences, ranging from fresh, woody, and spicy to minty and fruity. This document serves as a detailed guide for researchers, scientists, and professionals in the drug development and fragrance industries, exploring the application, synthesis, and sensory analysis of these impactful molecules.

The bicyclo[3.1.0]hexane framework is a common motif in naturally occurring terpenes, which are major constituents of essential oils. Key examples include sabinene, a major component of carrot seed oil and a contributor to the spiciness of black pepper, and thujone, famously found in wormwood and sage. The rigid, strained structure of these molecules plays a crucial role in their interaction with olfactory receptors, leading to their distinct and often potent aromas.

Prominent Bicyclo[3.1.0]hexane Derivatives in Fragrance and Flavor

Several bicyclo[3.1.0]hexane derivatives have established themselves as indispensable tools for perfumers and flavorists.

  • Sabinene: Known for its warm, peppery, and woody-herbaceous aroma, sabinene is a versatile ingredient.[1] It is used to impart a fresh, spicy note to perfumes and adds complexity to citrus and woody accords.[2] In the flavor industry, it contributes to the characteristic taste of various spices and is used in spice and citrus-based food flavorings.[2]

  • Thujone: This monoterpene ketone exists as two main diastereomers, α-thujone and β-thujone, and is recognized for its minty, pungent aroma.[3] It is a key component in the flavor profile of certain herbal liqueurs, most notably absinthe.[3] Due to its potential neurotoxic effects at high concentrations, the use of thujone in food and beverages is regulated.

  • Thujopsene: A sesquiterpene with a characteristic woody and earthy aroma, thujopsene is a valuable component in perfumery.[4][5] It is often used to create or enhance cedarwood notes and provides a long-lasting, rich base in fragrance compositions.[5] Thujopsene also serves as a precursor in the synthesis of other valuable fragrance ingredients like methyl cedryl ketone.

Quantitative Data for Application

The effective use of these compounds in fragrance and flavor formulations requires a thorough understanding of their physicochemical properties and sensory thresholds. The following tables summarize key data for prominent bicyclo[3.1.0]hexane derivatives.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Odor/Flavor Profile
Bicyclo[3.1.0]hexane285-58-5C₆H₁₀82.14~85Not AvailableNot typically used for fragrance/flavor
Sabinene3387-41-5C₁₀H₁₆136.24163-1652.63Woody, peppery, spicy, citrus, piney[1]
Sabinene Hydrate546-79-2C₁₀H₁₈O154.25~2090.224Fresh, herbal, woody, slightly camphoraceous[6]
α-Thujone546-80-5C₁₀H₁₆O152.23200-201Not AvailableMinty, pungent
β-Thujone471-15-8C₁₀H₁₆O152.23Not AvailableNot AvailableMinty, pungent
Thujopsene470-40-6C₁₅H₂₄204.36258-260Not AvailableWoody, earthy, cedar-like[4][5]

Table 1: Physicochemical Properties of Selected Bicyclo[3.1.0]hexane Derivatives.

CompoundOdor ThresholdFlavor ThresholdRecommended Usage Levels (Fragrance Concentrate)Regulatory Limits (Thujone)
SabineneNot specified in searchesNot specified in searchesUp to 3.0%Not Applicable
Sabinene HydrateNot specified in searchesNot specified in searchesUp to 0.5%Not Applicable
α,β-ThujoneNot specified in searchesNot specified in searchesNot for fragrance useEU: 0.5 mg/kg in certain foods, 10 mg/kg in certain alcoholic beverages, 25 mg/kg in foods with sage, 35 mg/kg in alcoholic beverages with Artemisia species.[7]
ThujopseneNot specified in searchesNot specified in searchesNot for fragrance useNot Applicable

Table 2: Sensory Thresholds, Usage Levels, and Regulatory Information.

Experimental Protocols

Synthesis of Bicyclo[3.1.0]hexane Derivatives

The synthesis of bicyclo[3.1.0]hexane derivatives often starts from readily available natural products like (+)-3-carene. The following is a general procedure for the synthesis of chiral fragrant compounds with the bicyclo[3.1.0]hexane system.[8]

Protocol 1: Synthesis of Chiral Fragrant Alcohols from (+)-3-Carene [8]

  • Ozonolysis of (+)-3-Carene: A solution of (+)-3-carene in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A stream of ozone is bubbled through the solution until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with a reducing agent (e.g., dimethyl sulfide) to yield the corresponding ketoaldehyde.

  • Intramolecular Aldol Condensation: The crude ketoaldehyde is treated with a base (e.g., potassium hydroxide) in an alcoholic solvent to induce an intramolecular aldol condensation, forming a bicyclic enone.

  • Reduction to Alcohol: The resulting enone is reduced using a reducing agent such as lithium aluminum hydride in an ethereal solvent to yield a diastereoisomeric mixture of the corresponding secondary allylic alcohol.

  • Purification: The crude alcohol is purified by column chromatography on silica gel.

Note: For the synthesis of other bicyclo[3.1.0]hexane derivatives, various methods have been developed, including the annulation of cyclopropenes with aminocyclopropanes.[9]

Sensory Analysis

Protocol 2: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O) [10][11]

  • Sample Preparation: Prepare a dilution series of the purified bicyclo[3.1.0]hexane derivative in a suitable solvent (e.g., ethanol).

  • GC-O Analysis: Inject the most concentrated sample into a gas chromatograph equipped with a sniffing port. A trained panelist sniffs the effluent and records the retention time and odor description of any detected aroma.

  • Aroma Extract Dilution Analysis (AEDA): Sequentially inject the diluted samples, starting from the highest concentration and moving to the lowest. The panelist records the retention times of the detected odors for each dilution.

  • Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which the odor is still detectable.

  • Odor Threshold Calculation: The odor threshold can be calculated based on the concentration of the compound in the most diluted sample where it was detected.

Protocol 3: Triangle Test for Discrimination [7]

  • Sample Preparation: Prepare two identical samples (A) and one different sample (B) of the product containing the bicyclo[3.1.0]hexane derivative. The difference in sample B could be a change in the concentration of the derivative or a replacement with another compound.

  • Presentation: Present three coded samples to each panelist in a randomized order (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct the panelists to smell (or taste) the samples from left to right and identify the "odd" or "different" sample.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical analysis (e.g., using a chi-square test or consulting a statistical table for triangle tests) is used to determine if a significant difference exists between the samples.

Visualizing Key Pathways and Workflows

Olfactory_Signaling_Pathway Figure 1: Simplified Olfactory Signaling Pathway Odorant Bicyclo[3.1.0]hexane Derivative OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Synthesis_Workflow Figure 2: General Synthesis Workflow Start Starting Material (e.g., (+)-3-Carene) Step1 Step 1: Ozonolysis Start->Step1 Intermediate1 Ketoaldehyde Step1->Intermediate1 Step2 Step 2: Intramolecular Aldol Condensation Intermediate1->Step2 Intermediate2 Bicyclic Enone Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Product Bicyclo[3.1.0]hexane Derivative (Alcohol) Step3->Product Purification Purification (Column Chromatography) Product->Purification Sensory_Analysis_Workflow Figure 3: Sensory Analysis Workflow cluster_0 Odor Threshold Determination cluster_1 Difference Testing GC_O GC-Olfactometry (GC-O) AEDA Aroma Extract Dilution Analysis (AEDA) GC_O->AEDA Threshold Odor Threshold Calculation AEDA->Threshold Triangle Triangle Test Analysis Statistical Analysis Triangle->Analysis Result Significant Difference? Analysis->Result

References

Troubleshooting & Optimization

Improving yield and purity in Bicyclo[3.1.0]hexan-3-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bicyclo[3.1.0]hexan-3-ol synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Increase reaction time or temperature, if appropriate for the chosen method. - Ensure reagents are pure and dry, as moisture can quench organometallic reagents used in some syntheses.
Side reactions consuming starting material or product.- Optimize reaction conditions (temperature, concentration, addition rate of reagents) to minimize side product formation. - For Simmons-Smith reactions, avoid excessively high temperatures which can lead to reagent decomposition. - In intramolecular cyclizations, the choice of base and solvent is critical to favor the desired cyclization over elimination or other side reactions.
Product loss during workup and purification.- Employ careful extraction techniques to minimize loss in the aqueous phase. - Use an appropriate purification method (distillation, column chromatography) and optimize the conditions (e.g., solvent system for chromatography) to ensure good separation and recovery.[1]
Low Purity (Presence of Impurities) Unreacted starting materials.- Ensure the reaction goes to completion. - Use a slight excess of the cyclopropanating agent in Simmons-Smith reactions.
Formation of diastereomers or regioisomers.- For stereocontrol in Simmons-Smith reactions, the hydroxyl group of an allylic alcohol precursor can direct the cyclopropanation to be cis to the hydroxyl group.[2] - In intramolecular cyclizations, the stereochemistry of the starting material will dictate the product's stereochemistry.
Side products from competing reactions.- Common side products can include ring-opened species or products of elimination reactions. - Careful control of reaction temperature and pH during workup can prevent acid- or base-catalyzed rearrangement of the bicyclic system.[2]
Difficulty in Purification Co-elution of product and impurities during chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider derivatization of the alcohol to facilitate separation, followed by deprotection.
Product instability during purification.- Bicyclo[3.1.0]hexane systems can be sensitive to strong acids or bases.[2] Neutralize the reaction mixture carefully before purification. - Avoid high temperatures during distillation if the product is thermally labile.
Poor Stereoselectivity Lack of a directing group.- In Simmons-Smith reactions, the presence of a nearby hydroxyl group can effectively direct the stereochemical outcome.[2]
Inappropriate choice of reagents or catalyst.- For asymmetric synthesis, the use of chiral ligands with metal catalysts or chiral auxiliaries is necessary to induce enantioselectivity.

Frequently Asked Questions (FAQs)

Synthesis Methods

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include:

  • Intramolecular Cyclization: This involves the cyclization of a suitably functionalized acyclic precursor. A common strategy is the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione.[2]

  • Simmons-Smith Reaction: This classic method involves the cyclopropanation of an alkene, such as cyclopent-2-en-1-ol, using a zinc carbenoid (usually generated from diiodomethane and a zinc-copper couple). The hydroxyl group can direct the stereochemistry of the cyclopropanation.[2]

  • Transition Metal-Catalyzed Cycloisomerization: Certain transition metal catalysts can promote the cycloisomerization of enynes to form the bicyclo[3.1.0]hexane skeleton.

Q2: How can I improve the stereoselectivity of the synthesis?

A2: To control the stereochemistry:

  • In a Simmons-Smith reaction , starting with a chiral allylic alcohol allows the hydroxyl group to direct the cyclopropanation, leading to high diastereoselectivity.[2]

  • For intramolecular cyclizations , the stereocenters present in the acyclic precursor will determine the stereochemistry of the final bicyclic product.

  • Asymmetric catalysis , employing chiral ligands with a metal catalyst, can be used to achieve high enantioselectivity.

Optimizing Yield and Purity

Q3: What are common side products and how can I minimize them?

A3: Common side products can include:

  • Ring-opened products: The strained bicyclo[3.1.0]hexane ring system can be susceptible to opening under acidic or basic conditions. Careful pH control during workup is crucial.[2]

  • Diastereomers: If the reaction is not stereoselective, a mixture of diastereomers may be formed. Utilizing a directing group or a stereoselective catalyst can minimize this.

  • Unreacted starting materials: Ensure the reaction proceeds to completion by monitoring with TLC or GC-MS.

Q4: What are the best practices for purifying this compound?

A4: Purification strategies include:

  • Distillation: For thermally stable derivatives, distillation can be an effective method for purification on a larger scale.[1]

  • Column Chromatography: This is a common laboratory-scale technique. The choice of stationary phase (e.g., silica gel) and a suitable eluent system is critical for good separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclopent-2-en-1-ol

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopent-2-en-1-ol

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the Zinc-Copper couple.

  • Add anhydrous diethyl ether to the flask to cover the Zn(Cu) couple.

  • Slowly add a solution of diiodomethane in anhydrous diethyl ether to the stirred suspension of the Zn(Cu) couple under a nitrogen atmosphere. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of cyclopent-2-en-1-ol in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the solid zinc salts.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Intramolecular Cyclization via Epoxide Ring Contraction

This protocol outlines a general approach and should be adapted based on the specific substrate.

Materials:

  • A suitable epoxy ketone precursor (e.g., derived from cyclohexane-1,4-dione)

  • A strong, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide)

  • Anhydrous solvent (e.g., THF, tert-butanol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the epoxy ketone precursor in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the strong base to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at low temperature by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting this compound derivative by column chromatography or distillation.

Visualizations

experimental_workflow cluster_ss Simmons-Smith Reaction cluster_ic Intramolecular Cyclization ss_start Start: Cyclopent-2-en-1-ol ss_reaction Cyclopropanation ss_start->ss_reaction ss_reagent Reagent Prep: CH₂I₂ + Zn(Cu) ss_reagent->ss_reaction ss_workup Workup: Aqueous Quench ss_reaction->ss_workup ss_purification Purification: Column Chromatography ss_workup->ss_purification ss_product Product: This compound ss_purification->ss_product ic_start Start: Epoxy Ketone ic_reaction Base-Promoted Ring Contraction ic_start->ic_reaction ic_workup Workup: Aqueous Quench ic_reaction->ic_workup ic_purification Purification: Column Chromatography ic_workup->ic_purification ic_product Product: This compound ic_purification->ic_product

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No monitor Action: Monitor reaction (TLC, GC-MS) incomplete_reaction->monitor Yes workup_loss Loss During Workup? side_reactions->workup_loss No optimize_cond Action: Optimize conditions (Temp, Conc.) side_reactions->optimize_cond Yes optimize_workup Action: Refine extraction and purification workup_loss->optimize_workup Yes end Yield Improved monitor->end optimize_cond->end optimize_workup->end

Caption: Troubleshooting logic for addressing low reaction yield.

stereoselectivity_control start Goal: High Stereoselectivity method Synthesis Method? start->method ss_reaction Simmons-Smith method->ss_reaction Simmons-Smith ic_reaction Intramolecular Cyclization method->ic_reaction Intramolecular asymmetric_catalysis Strategy: Employ chiral catalyst or auxiliary method->asymmetric_catalysis General directing_group Strategy: Utilize directing group (e.g., -OH on precursor) ss_reaction->directing_group chiral_precursor Strategy: Use stereodefined acyclic precursor ic_reaction->chiral_precursor product Achieve Desired Stereoisomer directing_group->product chiral_precursor->product asymmetric_catalysis->product

References

Technical Support Center: Optimization of Stereoselectivity in Bicyclo[3.1.0]hexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of Bicyclo[3.1.0]hexane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in the synthesis of bicyclo[3.1.0]hexanes?

A1: The stereochemical outcome of bicyclo[3.1.0]hexane synthesis is primarily influenced by the choice of catalyst and chiral ligands, the reaction temperature, the solvent, and the nature of the substrate, including the presence of directing groups. For instance, in rhodium-catalyzed cyclopropanations, the ligand architecture plays a pivotal role in dictating both diastereoselectivity and enantioselectivity.

Q2: How can I control the exo vs. endo diastereoselectivity?

A2: Control of exo versus endo selectivity can often be achieved by judicious selection of the catalyst. For example, in the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, different rhodium catalysts can favor the formation of either the exo or endo isomer. Subsequent selective hydrolysis of the ester group of one diastereomer can also be employed to facilitate separation.[1][2][3][4]

Q3: What are some common side reactions, and how can they be minimized?

A3: A common side reaction in carbene-based cyclopropanations is the reaction of the carbene with the solvent, particularly when using aromatic solvents like toluene.[4] This can be minimized by choosing a less reactive solvent. Another potential issue is the formation of by-products from the decomposition of the starting materials or intermediates. Careful control of reaction temperature and the use of appropriate protecting groups on sensitive functionalities can mitigate these side reactions.

Q4: Is it always necessary to use chromatography to separate stereoisomers?

A4: Not always. In some cases, reaction conditions can be optimized to yield a single, clean diastereomer, eliminating the need for chromatographic separation.[1][2][3][4] Additionally, selective hydrolysis or crystallization techniques can sometimes be employed to separate diastereomers without resorting to column chromatography.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor exo/endo Ratio)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst Screen a panel of catalysts. For rhodium-catalyzed reactions, consider catalysts with different steric and electronic properties. For instance, bridged tetracarboxylate catalysts like Rh₂(esp)₂ have shown good performance.[2]Identification of a catalyst that provides a higher diastereomeric ratio.
Incorrect Temperature Vary the reaction temperature. Lowering the temperature often increases selectivity by favoring the transition state with the lowest activation energy.Improved diastereoselectivity, although reaction times may increase.
Solvent Effects Experiment with a range of solvents with varying polarities and coordinating abilities.Discovery of a solvent system that enhances the desired diastereoselectivity.
Substrate Sterics If possible, modify the substrate to introduce sterically bulky groups that can direct the approach of the reagent to one face of the molecule.Increased facial selectivity leading to a higher diastereomeric ratio.
Problem 2: Low Enantioselectivity (Low %ee)
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Chiral Ligand Screen a variety of chiral ligands. The choice of ligand is critical for achieving high enantioselectivity. For palladium-catalyzed reactions, chiral ligands like SPRIX have been shown to be effective.[5] For rhodium catalysts, ligands such as chiral bowl-shaped catalysts can direct the stereochemical outcome.[1]Identification of a ligand that induces high enantiomeric excess.
Suboptimal Catalyst Loading Optimize the catalyst loading. In some cases, a lower catalyst loading can improve enantioselectivity by minimizing background uncatalyzed reactions.[6][7]An increase in the enantiomeric excess of the desired product.
Reaction Temperature Too High Perform the reaction at a lower temperature. Enantioselectivity is often more pronounced at reduced temperatures.Higher %ee due to a larger energy difference between the diastereomeric transition states.
Presence of Impurities Ensure all reagents and solvents are pure and dry. Impurities can sometimes interfere with the chiral catalyst.Improved and more consistent enantioselectivity.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in a Rhodium-Catalyzed Cyclopropanation

CatalystDiastereomeric Ratio (exo:endo)Yield (%)
Rh₂(OAc)₄~1:163-79
Rh₂(esp)₂Favorable for exo76
Rh₂(S-TPPTTL)₄24:7559
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄17:8370

Data compiled from studies on the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[1][2][4]

Table 2: Optimization of Enantioselectivity in a Palladium-Catalyzed Oxidative Cyclization

LigandTemperature (°C)SolventEnantiomeric Excess (% ee)
i-Pr-SPRIX50AcOH77
i-Pr-SPRIX30AcOH/MeCN (9:1)92
Ph-SPRIX50AcOH65
Cy-SPRIX50AcOH72

Data for the enantioselective cyclization of an enyne derivative catalyzed by a Pd-SPRIX complex.[5]

Experimental Protocols

Detailed Methodology for Diastereoselective Rhodium-Catalyzed Cyclopropanation to Favor the endo Isomer

This protocol is adapted from the synthesis of endo-3-azabicyclo[3.1.0]hexane-6-carboxylates.[1][2]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the dirhodium(II) catalyst (0.005 mol%).

  • Add the anhydrous solvent, followed by N-Boc-2,5-dihydropyrrole (1.2 equivalents).

  • Heat the solution to the desired temperature (e.g., 40 °C).

  • Slowly add a solution of ethyl diazoacetate (1 equivalent) in the anhydrous solvent over a period of several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can then be subjected to selective hydrolysis to isolate the pure endo isomer. Treat the crude mixture with aqueous sodium hydroxide, which selectively hydrolyzes the exo ester. The unreacted endo ester can then be extracted.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere add_catalyst Add Rhodium Catalyst start->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_substrate Add N-Boc-2,5-dihydropyrrole add_solvent->add_substrate heat Heat to 40°C add_substrate->heat add_eda Slowly Add Ethyl Diazoacetate heat->add_eda stir Stir until Completion add_eda->stir cool Cool to Room Temp stir->cool concentrate Concentrate cool->concentrate hydrolysis Selective Hydrolysis concentrate->hydrolysis extract Extract endo-isomer hydrolysis->extract end Pure endo-Product extract->end

Caption: Experimental workflow for diastereoselective cyclopropanation.

troubleshooting_tree cluster_diastereo Diastereoselectivity cluster_enantio Enantioselectivity start Low Stereoselectivity Observed q1 Is it a diastereoselectivity or enantioselectivity issue? start->q1 d1 Screen Different Catalysts q1->d1 Diastereo e1 Screen Chiral Ligands q1->e1 Enantio d2 Optimize Temperature d1->d2 d3 Vary Solvent d2->d3 e2 Optimize Catalyst Loading e1->e2 e3 Lower Reaction Temperature e2->e3

Caption: Troubleshooting decision tree for low stereoselectivity.

catalytic_cycle Rh2L4 Rh₂(L)₄ Carbene Rh₂(L)₄=CR₂ Rh2L4->Carbene + N₂CHR Cycloadduct Cycloadduct Intermediate Carbene->Cycloadduct + Olefin Product Bicyclo[3.1.0]hexane Cycloadduct->Product Product->Rh2L4 - Product

References

Technical Support Center: Functionalization of the Bicyclo[3.1.0]hexane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and functionalization of the bicyclo[3.1.0]hexane scaffold. This resource is designed for researchers, chemists, and drug development professionals. Here you will find answers to frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of the bicyclo[3.1.0]hexane skeleton so challenging?

A1: The primary challenges stem from the inherent structural features of the bicyclic system:

  • High Ring Strain: The fused cyclopropane and cyclopentane rings create significant ring strain.[1] This makes the skeleton susceptible to undesired ring-opening reactions under various conditions, complicating functionalization attempts.[2]

  • Stereochemical Control: Achieving high diastereoselectivity is a major hurdle. Functional groups can be introduced in either an exo (convex face) or endo (concave face) orientation, and controlling this selectivity often requires careful selection of catalysts and reaction conditions.[3][4]

  • Regioselectivity: The presence of multiple, chemically distinct C-H bonds (bridgehead, cyclopropyl, cyclopentyl) makes regioselective functionalization difficult without the use of directing groups.

  • Steric Hindrance: The compact, three-dimensional structure can sterically hinder the approach of reagents, particularly at the concave endo face and at the bridgehead positions. This is especially challenging when attempting to create sterically congested all-carbon quaternary stereocenters.[5]

Q2: What are the most common strategies for synthesizing the bicyclo[3.1.0]hexane core?

A2: Several key strategies are employed, each with its own advantages:

  • Intramolecular Cyclopropanation: This is a widely used method, often involving the reaction of an alkene-containing precursor with a carbene or carbenoid. Dirhodium(II)-catalyzed reactions of unsaturated systems with diazo compounds are a prominent example.[3][4]

  • [3+2] Annulation Reactions: These convergent methods involve the reaction of a three-carbon component (like an activated cyclopropane) with a two-carbon component (like a cyclopropene) to build the five-membered ring onto an existing cyclopropane.[1]

  • Transannular Alkylation: Starting from a suitable monocyclic precursor, a C-C bond can be formed across the ring to generate the bicyclic structure.

  • Intramolecular Epoxide Opening: A Lewis acid-mediated intramolecular epoxide opening followed by cyclopropanation can produce highly functionalized bicyclo[3.1.0]hexane systems with excellent stereoselectivity.[6]

Q3: How can I control the exo vs. endo selectivity during cyclopropanation?

A3: Diastereoselectivity is highly dependent on the catalyst system. In dirhodium(II)-catalyzed cyclopropanations of N-substituted 2,5-dihydropyrroles with ethyl diazoacetate, the choice of ligands on the rhodium catalyst is critical. For example:

  • For exo selectivity: Achiral catalysts like dirhodium(II) tetraacetate [Rh₂(OAc)₄] or dirhodium(II) espanoate [Rh₂(esp)₂] tend to favor the formation of the exo product.[3][4]

  • For endo selectivity: Chiral dirhodium catalysts with bulky ligands, such as Rh₂(S-TPPTTL)₄, can significantly favor the formation of the endo product.[4]

Following the cyclopropanation, selective chemical manipulations can also be used. For instance, one diastereomer of an ester product can be selectively hydrolyzed, allowing for the isolation of the other, unreacted diastereomer.[3][4]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Yield in Dirhodium(II)-Catalyzed Cyclopropanation

Symptoms:

  • You isolate less than 50% of the desired bicyclo[3.1.0]hexane product.

  • Analysis of the crude reaction mixture (e.g., by ¹H NMR) shows a significant amount of unreacted starting material or diazo compound.

Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Reaction Temperature is Too Low: Carbene formation and subsequent cyclopropanation can be inefficient at room temperature. For acceptor carbenes like those from ethyl diazoacetate (EDA), higher temperatures are often required. Action: Increase the reaction temperature incrementally. A range of 70-90 °C has been shown to significantly improve yields.[3]
Inefficient Catalyst: The choice of dirhodium catalyst has a major impact on efficiency. Standard catalysts like Rh₂(OAc)₄ may not provide optimal yields. Action: Switch to a more robust catalyst. Dirhodium(II) espanoate [Rh₂(esp)₂] has been shown to improve yields dramatically at higher temperatures (e.g., 76% yield at 90 °C).[3]
Diazo Compound Decomposition: Diazo compounds can decompose via side reactions, especially at higher temperatures. A rapid addition of the entire amount of diazo compound can exacerbate this issue. Action: Use a syringe pump to add the diazo compound solution slowly (e.g., over 6 hours) to the heated solution of the substrate and catalyst. This maintains a low concentration of the diazo compound, favoring the desired reaction pathway.[3]
Absence of Dehydrating Agent: Trace amounts of water can interfere with the catalyst. Action: Add activated 4 Å molecular sieves to the reaction mixture to ensure anhydrous conditions.[3]
Thermal Reaction Failure: To confirm the issue is catalytic, not a failed thermal reaction, run a control experiment. Action: Conduct the reaction at the optimal temperature (e.g., 90 °C) but without the rhodium catalyst. No product formation should be observed, confirming the necessity of the catalyst.[3]
Problem 2: Poor or Undesired Diastereoselectivity (exo/endo Ratio)

Symptoms:

  • You obtain a mixture of exo and endo diastereomers that is difficult to separate.

  • The major product is the undesired diastereomer for your synthetic route.

Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Incorrect Catalyst Choice: The ligand environment of the dirhodium catalyst is the primary determinant of diastereoselectivity. Action: To favor the endo isomer , switch to a chiral catalyst with bulky ligands, such as Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, which can yield an exo/endo ratio of 17:83.[4] To favor the exo isomer , use a catalyst like Rh₂(OAc)₄, which can provide an exo/endo ratio of 86:14.[4]
Post-Reaction Isomerization: The initial product mixture may not be thermodynamically stable. It is possible to isomerize the product mixture to favor the more stable diastereomer. Action: After the cyclopropanation, treat the crude ester product mixture with a base like 1,8-diazabicycloundec-7-ene (DBU). This can isomerize the mixture to favor the thermodynamically preferred exo isomer before subsequent steps like hydrolysis.[3]
Difficulty in Physical Separation: The diastereomers may have very similar physical properties (e.g., polarity), making chromatographic separation challenging. Action: Employ a "telescoped" chemical separation. For example, if the exo-ester hydrolyzes faster than the endo-ester, treat the mixture with aqueous NaOH to selectively hydrolyze the exo form into its carboxylate salt. The unreacted endo-ester can then be easily separated from the water-soluble salt via extraction.[3][4]

Data Presentation: Catalyst Performance in Cyclopropanation

The following table summarizes the performance of various dirhodium(II) catalysts in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). This data is crucial for selecting the optimal catalyst to achieve desired yield and selectivity.

Table 1: Optimization of Catalyst and Conditions [3][4]

Catalyst (0.005 mol%)Temp (°C)Yield (%)exo/endo Ratio
Rh₂(OAc)₄70986:14
Rh₂(oct)₄702583:17
Rh₂(esp)₂703280:20
Rh₂(esp)₂ 90 76 80:20
Rh₂(S-TPPTTL)₄905924:76
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ 90 70 17:83

Reactions were run at 0.500 mmol scale. Yields determined by qHNMR analysis.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of endo-3-Azabicyclo[3.1.0]hexane Scaffold

This protocol is adapted from the work of Davies et al. and is optimized for selectively producing the endo diastereomer on a gram scale.[4]

Step A: Dirhodium-Catalyzed Cyclopropanation

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add N-Boc-2,5-dihydropyrrole (1.69 g, 10.0 mmol), Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ (9.9 mg, 0.005 mol%), and activated 4 Å molecular sieves (1.0 g) in toluene (20 mL).

  • Heating: Heat the mixture to 90 °C in an oil bath.

  • Slow Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.37 g, 12.0 mmol) in toluene (10 mL). Using a syringe pump, add the EDA solution to the reaction flask over a period of 6 hours.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 90 °C for an additional 2 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of a small aliquot to ensure consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the molecular sieves and catalyst. Rinse the flask and Celite® pad with toluene. Concentrate the filtrate under reduced pressure to yield the crude product mixture (exo/endo ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate) as an oil. An 83% isolated yield with a 17:83 exo/endo ratio is expected.[4]

Step B: Selective Hydrolysis and Isolation

  • Selective Hydrolysis: Dissolve the crude product from Step A in a suitable solvent. Add aqueous sodium hydroxide (1.1 equivalents based on the exo isomer) and stir at room temperature. This step selectively hydrolyzes the exo-ester to its water-soluble carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The combined organic layers will contain the unreacted, pure endo-ester.

  • Final Hydrolysis: Treat the isolated endo-ester with an excess of aqueous sodium hydroxide to hydrolyze it to the corresponding endo-carboxylate salt.

  • Isolation: Acidify the aqueous solution to pH ~3 with 1 M HCl and extract the final endo-acid product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure endo-acid.

Visualizations

G cluster_start Start cluster_reaction Cyclopropanation cluster_product Crude Product start N-Boc-2,5-dihydropyrrole + Ethyl Diazoacetate (EDA) catalyst_choice Select Catalyst start->catalyst_choice exo_cat Rh₂(esp)₂ catalyst_choice->exo_cat Goal: exo endo_cat Rh₂(S-TPPTTL)₄ catalyst_choice->endo_cat Goal: endo reaction_exo Reaction: 90°C, Toluene, Slow EDA addition exo_cat->reaction_exo reaction_endo Reaction: 90°C, Toluene, Slow EDA addition endo_cat->reaction_endo product_exo Mixture (Major: exo) exo/endo ~80:20 reaction_exo->product_exo product_endo Mixture (Major: endo) exo/endo ~17:83 reaction_endo->product_endo purify_exo purify_exo product_exo->purify_exo purify_endo purify_endo product_endo->purify_endo final_exo final_exo purify_exo->final_exo final_endo final_endo purify_endo->final_endo

G start Low Yield (<50%) q1 Reaction Temperature? start->q1 s1 Increase Temp to 90°C q1->s1 Temp < 90°C q2 Catalyst Choice? q1->q2 Temp ≥ 90°C s1->q2 s2 Use Rh₂(esp)₂ for better stability and activity q2->s2 Using Rh₂(OAc)₄ q3 EDA Addition Method? q2->q3 Using Rh₂(esp)₂ s2->q3 s3 Use syringe pump for slow addition (e.g., over 6h) q3->s3 Fast/Bulk Addition q4 Anhydrous Conditions? q3->q4 Slow Addition s3->q4 s4 Add activated 4Å molecular sieves q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

References

Purification techniques for cis- and trans-isomers of Bicyclo[3.1.0]hexan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis- and trans-isomers of Bicyclo[3.1.0]hexan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the cis- and trans-isomers of this compound?

A1: The primary challenge stems from the similar physical properties of the cis (endo) and trans (exo) isomers, which can lead to co-elution during chromatographic separation.[1] Their structural similarity results in comparable polarities and boiling points, making baseline separation difficult to achieve with standard methods.

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: Both liquid chromatography (LC) and gas chromatography (GC) can be employed. Column chromatography on silica gel is a standard method for purification and separation.[1] For analytical and preparative scale separations, preparative gas chromatography has also been successfully utilized for related bicyclic alcohol diastereomers. The choice between LC and GC will depend on the scale of the separation, the available equipment, and the volatility of the specific derivatives.

Q3: Can I use thin-layer chromatography (TLC) to monitor the separation?

A3: Yes, TLC is an essential tool for developing and monitoring the column chromatography separation. It allows for rapid screening of different solvent systems to find the optimal mobile phase for separating the isomers. If the spots are too close to the baseline, the eluent is not polar enough; if they are near the solvent front, the eluent is too polar.

Q4: Is derivatization a viable strategy to improve separation?

A4: Absolutely. Derivatization can enhance the physical differences between the isomers, facilitating better separation. A common and effective strategy is the acetylation of the hydroxyl group to form the corresponding esters.[1] These ester derivatives often exhibit greater differences in polarity, leading to improved resolution in both gas and liquid chromatography.[1]

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers in Column Chromatography

Symptoms:

  • A single broad peak is observed in the chromatogram.

  • Fractions collected contain a mixture of both isomers, as confirmed by analytical techniques like NMR or GC-MS.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase may not be optimal. Systematically screen different solvent systems with varying polarities. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Adjust the ratio to achieve a good separation on TLC first.
Overloaded Column Too much sample has been loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a sample-to-silica ratio of 1:50 to 1:100.
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly without any air bubbles. A well-packed column is crucial for high resolution.
Isomers Have Very Similar Rf Values The inherent similarity of the isomers makes separation difficult. Consider using a longer column to increase the theoretical plates. Alternatively, employ a different stationary phase, such as alumina, or consider derivatization to increase the polarity difference between the isomers.
Compound Instability on Silica Gel Acid-sensitive compounds may degrade on standard silica gel.[2] Add a small percentage (0.1-2.0%) of a basic modifier like triethylamine to the mobile phase.[3] Conversely, for base-sensitive compounds, adding a small amount of acetic or formic acid can be beneficial.[3]
Issue 2: Tailing Peaks in Chromatogram

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible Cause Solution
Strong Sample-Stationary Phase Interactions The hydroxyl group of the alcohol can interact strongly with the silanol groups on the silica surface. Adding a small amount of a polar solvent, like methanol, to the mobile phase can help to reduce these interactions and improve peak shape. For HPLC, insufficient buffering can also lead to tailing.
Column Overload As with poor separation, overloading the column can cause peak tailing. Reduce the sample load.
Presence of Impurities Acidic or basic impurities in the sample can interact strongly with the stationary phase. Purify the crude mixture to remove these impurities before attempting the final isomer separation.

Quantitative Data

The separation of bicyclic alcohol isomers is highly dependent on the specific compound and the chromatographic conditions. Below is a summary of separation data for analogous compounds.

Table 1: Gas Chromatography Conditions for Isomeric Thujyl Alcohols (Methylated this compound Analogs) [4][5]

Stationary Phase Column Dimensions Temperature Carrier Gas Flow Rate Resolution Notes
Carbowax 20M15 ft x 1/4 in.110°C200 ml/min HeliumPartial but adequate separation of isomers.
TCEP15 ft x 1/4 in.115°C200 ml/min HeliumBaseline separation of two isomers, partial separation of the other two.
Glycerol15 ft x 3/8 in.90°C200 ml/min HeliumBest resolution for all four alcohol isomers. Baseline separation of two isomers and 95% resolution of the other two. Preferred for preparative work.

Table 2: Column Chromatography of a Bicyclo[3.1.0]hexane Diol Derivative [6]

*Initial Isomer Ratio (cis:trans)Chromatography Method Final Diastereomeric Purity Analytical Method
96:4Column Chromatography>99%1H NMR

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is a general guideline for the separation of cis- and trans-Bicyclo[3.1.0]hexan-3-ol. Optimization will be required based on the specific isomer ratio and purity requirements.

1. Materials:

  • Crude mixture of cis- and trans-Bicyclo[3.1.0]hexan-3-ol
  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)
  • Glass chromatography column
  • TLC plates (silica gel coated)
  • Collection tubes

2. Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give Rf values between 0.2 and 0.5 for the two isomers with the largest possible separation.
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed bed of silica.
  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the silica bed.
  • Elution: Add the mobile phase to the column and begin elution. Maintain a constant flow rate.
  • Fraction Collection: Collect fractions of a suitable volume. Monitor the separation by spotting alternate fractions on a TLC plate and visualizing the spots.
  • Analysis: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure. Analyze the purity of the separated isomers using GC-MS or NMR.

Protocol 2: Derivatization by Acetylation for Improved Separation

If direct separation is challenging, acetylation can be performed to increase the polarity difference between the isomers.

1. Materials:

  • Mixture of this compound isomers
  • Acetic anhydride
  • Pyridine or another suitable base (e.g., triethylamine)
  • Dichloromethane (DCM) or other suitable solvent
  • Saturated aqueous sodium bicarbonate solution

2. Procedure:

  • Dissolve the alcohol mixture in DCM and add pyridine.
  • Cool the solution in an ice bath and slowly add acetic anhydride.
  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
  • Quench the reaction by adding water or saturated sodium bicarbonate solution.
  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
  • Remove the solvent to obtain the crude acetate mixture.
  • Purify the resulting cis- and trans-acetates using the column chromatography protocol described above, adjusting the solvent system for the less polar acetate derivatives (e.g., higher proportion of hexane).

Visualizations

Purification_Workflow start Crude Mixture of cis/trans Isomers tlc TLC Analysis to Optimize Solvent System start->tlc column_chrom Column Chromatography tlc->column_chrom analysis Analyze Fractions (TLC, GC-MS, NMR) column_chrom->analysis pure_isomers Pure Isomers analysis->pure_isomers Successful Separation poor_separation Poor Separation analysis->poor_separation Isomers Co-elute derivatization Derivatization (e.g., Acetylation) poor_separation->derivatization derivatization->tlc

Caption: Workflow for the purification of this compound isomers.

Troubleshooting_Logic start Problem: Poor Isomer Separation check_tlc Review TLC Data start->check_tlc change_solvent Optimize Mobile Phase (Adjust Polarity) check_tlc->change_solvent Rfs too close or extreme check_loading Check Sample Load check_tlc->check_loading Good TLC separation change_solvent->start reduce_load Reduce Sample Amount check_loading->reduce_load High concentration consider_derivatization Consider Derivatization check_loading->consider_derivatization Low concentration reduce_load->start

Caption: Logical steps for troubleshooting poor isomer separation.

References

Column chromatography vs. distillation for purifying Bicyclo[3.1.0]hexane intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo[3.1.0]hexane intermediates. It focuses on the critical purification step, comparing the utility and challenges of column chromatography versus distillation.

Process Selection Guide

Choosing the appropriate purification technique is critical for maximizing yield and purity while preserving the strained bicyclic ring system. This decision workflow guides the user to the most suitable method based on key compound properties and experimental scale.

Purification_Decision_Tree start Start: Crude Bicyclo[3.1.0]hexane Intermediate acid_stability Is the intermediate sensitive to acid (e.g., contains hydroxyl groups)? start->acid_stability thermal_stability Is the intermediate thermally labile or does it have a very high boiling point? acid_stability->thermal_stability No distillation Recommended Method: Distillation (Vacuum recommended) acid_stability->distillation Yes bp_difference Is there a significant boiling point difference between the product and impurities? thermal_stability->bp_difference No chromatography Recommended Method: Column Chromatography thermal_stability->chromatography Yes bp_difference->distillation Yes bp_difference->chromatography No scale What is the scale of the purification? scale->distillation > 1 g small_scale_dist Consider Kugelrohr or short-path distillation scale->small_scale_dist < 1 g distillation->scale alt_chromatography Consider alternative stationary phases (e.g., alumina, deactivated silica) or other purification methods. chromatography->alt_chromatography If separation is poor or decomposition still occurs

Caption: Decision workflow for selecting between distillation and column chromatography.

Comparison of Purification Techniques

ParameterColumn ChromatographyDistillation
Purity Can achieve very high purity (>99%) depending on the separation.Typically yields good purity (90-95%), effective at removing non-volatile or very high-boiling impurities.
Yield Can be significantly reduced by compound decomposition on silica gel, with yields as low as 38% reported for acid-sensitive intermediates.Generally high recovery (>95%) for thermally stable compounds with suitable boiling points.
Scalability Readily scalable, but large-scale chromatography can be resource-intensive.Highly scalable and often the preferred method for multi-kilogram production.
Potential Issues Acid-catalyzed isomerization or ring-opening of the strained bicyclic system, especially with hydroxylated intermediates. Tailing of polar compounds.Thermal isomerization at high temperatures. Ineffective for separating compounds with similar boiling points.
Best Suited For Thermally labile compounds, separation of isomers with different polarities, small-scale purifications.Acid-sensitive compounds, large-scale purifications, removal of non-volatile impurities.

Troubleshooting Guides

Column Chromatography
IssuePotential CauseTroubleshooting Steps
Low Yield of Bicyclo[3.1.0]hexane Product The compound is acid-sensitive and is decomposing or undergoing ring-opening on the silica gel.Test the stability of your compound on a small amount of silica gel before committing to a column. If acid-sensitive, consider using distillation instead. Alternatively, use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
The compound is irreversibly adsorbed onto the column.Ensure the chosen solvent system provides an appropriate Rf value (0.2-0.4) by TLC. If the compound is very polar, a more polar eluent or a different stationary phase (e.g., reversed-phase) may be necessary.
Poor Separation of Isomers or Impurities The solvent system is not optimized.Systematically screen different solvent systems with varying polarities. A shallow gradient elution may be required for closely related compounds.
The column was overloaded with the crude product.As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1. If solubility is an issue, consider dry loading the sample onto the column.
Product Elutes with the Solvent Front The eluent is too polar.Start with a much less polar solvent system (e.g., pure hexane) and gradually increase the polarity.
Product Tailing (Broad Peaks) The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent. For example, if the compound is basic, adding a small amount of triethylamine can improve peak shape.
Distillation
IssuePotential CauseTroubleshooting Steps
Product Not Distilling The vacuum is not low enough or the heating temperature is too low.Check the vacuum pump and all connections for leaks. Ensure the heating mantle is providing adequate and even heat. For small scales, a Kugelrohr apparatus can be effective.
The compound has a very high boiling point.Vacuum distillation is essential. If the boiling point is extremely high even under vacuum, distillation may not be a viable method.
Poor Separation of Product and Impurities The boiling points of the components are too close.Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates. A slower distillation rate can also improve separation.
Product Decomposition or Isomerization The distillation temperature is too high, potentially causing thermal rearrangement.Use a high vacuum to lower the boiling point as much as possible. Keep the distillation time to a minimum.
Bumping or Uncontrolled Boiling The liquid is being superheated.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Apply heat gradually.

Frequently Asked Questions (FAQs)

Q1: My Bicyclo[3.1.0]hexan-2-ol intermediate shows significant degradation after silica gel chromatography. What is happening and what should I do?

A1: Bicyclo[3.1.0]hexane systems, particularly those with hydroxyl groups, can be sensitive to the acidic nature of silica gel. This can lead to acid-catalyzed ring-opening, forming undesired byproducts and significantly lowering your isolated yield. It is highly recommended to switch to vacuum distillation for purification. This method avoids the acidic stationary phase and has been shown to provide high purity (90-95%) and recovery (>95%) for such intermediates.

Q2: When is distillation the preferred method over column chromatography for these intermediates?

A2: Distillation is preferred when:

  • The intermediate is known or suspected to be acid-sensitive.

  • You are working on a large scale (multi-gram to kilogram).

  • The primary impurities are non-volatile or have significantly different boiling points from your desired product.

Q3: Can I use column chromatography at all for Bicyclo[3.1.0]hexane intermediates?

A3: Yes, column chromatography can be successful, especially for intermediates that are not acid-sensitive. Many literature procedures report the use of silica gel chromatography for the purification of various bicyclo[3.1.0]hexane derivatives. It is particularly useful for separating diastereomers that may have very similar boiling points. If you must use chromatography for an acid-sensitive compound, consider using a deactivated stationary phase like alumina or silica gel that has been treated with a base (e.g., triethylamine).

Q4: What are the typical conditions for vacuum distillation of a Bicyclo[3.1.0]hexane intermediate?

A4: The specific conditions will depend on the molecular weight and functionality of your intermediate. However, a general starting point would be to use a high vacuum (e.g., 1-10 mmHg) and gently heat the distillation flask. For example, (1R,5S)-Bicyclo[3.1.0]hexan-2-one has been distilled at 40 °C under 2 mbar. It is crucial to monitor the temperature of both the pot and the distillation head to ensure a controlled separation.

Q5: Are there any concerns about thermal isomerization during distillation?

A5: The parent bicyclo[3.1.0]hexane is known to undergo thermal isomerization, but this typically occurs at higher temperatures than those used for vacuum distillation of functionalized intermediates. By using a high vacuum to keep the distillation temperature as low as possible, the risk of thermal rearrangement is minimized.

Experimental Protocols Cited

  • Column Chromatography of a Bicyclo[3.1.0]hexane derivative: A representative procedure involves loading the crude product onto a silica gel column and eluting with a solvent system such as a hexane/ethyl acetate gradient. Fractions are collected and monitored by TLC to isolate the pure product.

  • Vacuum Distillation of (1R,5S)-Bicyclo[3.1.0]hexan-2-one: The crude product, often in a solvent like MTBE, is concentrated. The solvent is first removed under reduced pressure (e.g., 146 mbar at 40 °C), and then the product is distilled under high vacuum (e.g., 2 mbar at 40 °C) to yield the pure ketone.

Preventing rearrangement of the Bicyclo[3.1.0]hexane ring during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the bicyclo[3.1.0]hexane ring system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing rearrangement of this strained bicyclic core during chemical reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Unwanted Ring Opening and Rearrangement to a Monocyclic System

Symptoms:

  • NMR and mass spectrometry data indicate the presence of cyclopentane or cyclohexane derivatives instead of the expected bicyclo[3.1.0]hexane product.

  • Low yield of the desired bicyclic product.

  • Formation of aromatic byproducts under harsh conditions.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature Many rearrangements of the bicyclo[3.1.0]hexane system are thermally induced. Lowering the reaction temperature is often the most effective first step. For instance, in radical cyclopropanations to form bicyclo[3.1.0]hexanes, reducing the temperature can significantly improve the desired product's yield and stereoselectivity.
Acidic Reaction Conditions The bicyclo[3.1.0]hexane ring is often labile under acidic conditions, which can catalyze ring-opening and rearrangement reactions.[1][2] If your reaction requires acidic conditions, consider using a milder acid or a buffered system. Alternatively, explore non-acidic catalytic methods to achieve the desired transformation. For example, methanolysis of activated bicyclo[3.1.0]hexanes under acidic conditions leads to cyclohexane derivatives, while basic conditions yield cyclopentanone derivatives.[3]
Inappropriate Catalyst The choice of catalyst can significantly influence the stability of the bicyclo[3.1.0]hexane ring. For transformations on the bicyclic core, select catalysts known for their mild reaction conditions. For the synthesis of the ring itself, catalysts like gold or iridium photoredox catalysts can be effective under mild conditions.[4][5][6]
Strongly Nucleophilic or Basic Conditions While some base-promoted reactions are compatible with the bicyclo[3.1.0]hexane core, strong bases can induce rearrangements.[7] The outcome can be highly dependent on the substrate and the specific base used. It is crucial to carefully screen bases and reaction conditions.
Unstable Intermediates Reactions proceeding through carbocationic or other high-energy intermediates are prone to rearrangement. Consider alternative reaction pathways that avoid such species. Radical-mediated reactions, for example, can sometimes offer a milder alternative to ionic reactions.[8]

Problem 2: Epimerization or Isomerization of Substituents on the Bicyclo[3.1.0]hexane Ring

Symptoms:

  • Formation of a mixture of diastereomers when a single stereoisomer is expected.

  • Changes in the product ratio over time, suggesting an equilibration process.

Possible Causes & Solutions:

CauseRecommended Solution
Acid- or Base-Catalyzed Epimerization Trace amounts of acid or base can be sufficient to cause epimerization at stereocenters adjacent to activating groups. Ensure all reagents and solvents are pure and neutral. The use of a non-nucleophilic buffer may be beneficial.
Photochemical Isomerization Some bicyclo[3.1.0]hexene derivatives are known to undergo photochemical rearrangements, leading to a mixture of isomers.[1] If your compounds are light-sensitive, conduct reactions in the dark or using filtered light.
Thermal Equilibration At elevated temperatures, a thermodynamically controlled product mixture may be formed. Running the reaction at a lower temperature may favor the kinetically controlled product.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of the bicyclo[3.1.0]hexane ring?

A1: The stability of the bicyclo[3.1.0]hexane ring is primarily influenced by:

  • Temperature: Higher temperatures provide the activation energy for ring-opening and rearrangement.

  • pH: Acidic conditions are a common cause of rearrangement.[1][2]

  • Catalyst Choice: The nature of the catalyst can either stabilize or promote the rearrangement of the ring.

  • Substituents: The electronic and steric properties of substituents on the ring can affect its stability.

  • Protecting Groups: The use of appropriate protecting groups on reactive functionalities can prevent unwanted side reactions that might lead to ring instability.[9]

Q2: How can I choose the right protecting group to enhance the stability of my bicyclo[3.1.0]hexane derivative?

A2: The choice of protecting group depends on the specific functional groups in your molecule and the reaction conditions you plan to use.

  • For hydroxyl groups, bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) can offer steric protection.

  • For amino groups, carbamates like tert-butoxycarbonyl (Boc) are often used and are generally stable to a wide range of non-acidic conditions.

  • In the synthesis of mGluR2/3 agonists, ketal protection of a ketone was shown to be crucial to prevent decomposition and rearrangement under subsequent reaction conditions.[9]

Q3: Are there general reaction conditions that are known to be "safe" for the bicyclo[3.1.0]hexane core?

A3: While "safe" conditions are always substrate-dependent, some general guidelines include:

  • Low Temperatures: Whenever possible, run reactions at or below room temperature.

  • Neutral pH: Maintain a neutral pH unless a specific acidic or basic catalyst is required and has been shown to be compatible.

  • Mild Catalysts: Utilize catalysts known for their high selectivity and mild reaction conditions, such as certain gold or photoredox catalysts for ring formation.[4][5][6]

  • Degassed Solvents: For reactions sensitive to oxidation or radical side reactions, degassing the solvent can be beneficial.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Bicyclo[3.1.0]hexan-2-ol Derivatives

EntryReactantBase (equiv.)Co-catalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
1(R)-1,2-epoxyhex-5-enen-BuLi (2)TMP (1)MTBE≤ 095[10]
2(R)-1,2-epoxyhex-5-enen-BuLi (1.1)TMP (0.5)MTBE≤ 095[10]
3(R)-1,2-epoxyhex-5-enen-BuLi (1.1)TMP (0.25)MTBE≤ 085[10]
4(R)-1,2-epoxyhex-5-enen-BuLi (1.1)TMP (0.05)MTBE≤ 063[10]
5(R)-1,2-epoxyhex-5-enen-HexylLi (1.1)TMP (0.5)Hexanes≤ 080[10]

Table 2: Yields of (3+2) Annulation to Form Bicyclo[3.1.0]hexanes under Photocatalytic Conditions

EntryCyclopropene SubstrateCyclopropylamine SubstrateCatalyst (mol%)SolventYield (%)Reference
1Diethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylateN-(p-methoxyphenyl)cyclopropanamine4DPAIPN (5)CH₃NO₂86[5][6]
2Diethyl 2-(p-tolyl)cycloprop-2-ene-1,1-dicarboxylateN-(p-methoxyphenyl)cyclopropanamine4DPAIPN (5)CH₃NO₂88[5][6]
3Diethyl 2-(p-chlorophenyl)cycloprop-2-ene-1,1-dicarboxylateN-(p-methoxyphenyl)cyclopropanamine4DPAIPN (5)CH₃NO₂85[5][6]
41,1-Difluoro-2-phenylcyclopropeneN-cyclopropyl-4-methoxy-2,6-dimethylaniline[Ir(dtbbpy)(ppy)₂]PF₆ (5)CH₃NO₂82[5][6]

Experimental Protocols

Protocol 1: Catalytic Intramolecular Cyclopropanation to a Bicyclo[3.1.0]hexan-2-ol [10]

This protocol describes a scalable synthesis of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, which maintains the integrity of the bicyclic ring.

  • To a solution of (R)-1,2-epoxyhex-5-ene (1 equiv) and 2,2,6,6-tetramethylpiperidine (TMP, 0.5 equiv) in methyl tert-butyl ether (MTBE, 10 volumes) at ≤ 0 °C, add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature at ≤ 0 °C.

  • Stir the reaction mixture at ≤ 0 °C until the starting material is consumed (monitor by GC).

  • Quench the reaction by the slow addition of aqueous HCl (3 N).

  • Separate the organic layer and extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Photocatalytic (3+2) Annulation to a Bicyclo[3.1.0]hexane [5][6]

This protocol describes the synthesis of a substituted bicyclo[3.1.0]hexane via a photoredox-catalyzed reaction.

  • To a solution of the cyclopropene (1.0 equiv) and the cyclopropylaniline (1.8 equiv) in degassed nitromethane (0.4 M), add the photocatalyst (e.g., 4DPAIPN, 5 mol%).

  • Irradiate the reaction mixture with blue LEDs at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane product.

Mandatory Visualization

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Temp Temperature Stable Stable Bicyclo[3.1.0]hexane Temp->Stable Low Rearrangement Rearrangement / Ring Opening Temp->Rearrangement High pH pH pH->Stable Neutral / Mild Base pH->Rearrangement Strong Acid / Strong Base Catalyst Catalyst Catalyst->Stable Mild / Selective (e.g., Photoredox, Au) Catalyst->Rearrangement Harsh / Non-selective ProtectingGroup Protecting Group ProtectingGroup->Stable Present / Appropriate ProtectingGroup->Rearrangement Absent / Inappropriate

Caption: Factors influencing the stability of the bicyclo[3.1.0]hexane ring.

experimental_workflow Start Start with Bicyclo[3.1.0]hexane Substrate Reaction Perform Chemical Transformation Start->Reaction Analysis Analyze Product Mixture (NMR, MS) Reaction->Analysis DesiredProduct Desired Bicyclo[3.1.0]hexane Product Obtained Analysis->DesiredProduct Success UndesiredProduct Rearranged/ Ring-Opened Product Detected Analysis->UndesiredProduct Failure Troubleshoot Troubleshoot: - Lower Temperature - Change Catalyst - Adjust pH - Add Protecting Group UndesiredProduct->Troubleshoot Troubleshoot->Reaction Re-attempt Reaction

Caption: A general workflow for experiments involving the bicyclo[3.1.0]hexane ring.

References

Improving the efficiency of the Hodgson reaction for bicyclo[3.1.0]hexan-2-ols.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Hodgson Reaction for Bicyclo[3.1.0]hexan-2-ols

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Hodgson reaction for synthesizing bicyclo[3.1.0]hexan-2-ols.

Frequently Asked Questions (FAQs)

Q1: What is the Hodgson reaction for preparing bicyclo[3.1.0]hexan-2-ols?

The Hodgson reaction is an efficient and highly diastereoselective method for synthesizing trans-bicyclo[3.1.0]hexan-2-ols. It involves the intramolecular cyclopropanation of unsaturated terminal epoxides, such as (R)-1,2-epoxyhex-5-ene, mediated by a strong, non-nucleophilic base, typically lithium 2,2,6,6-tetramethylpiperidide (LTMP). The reaction proceeds through the deprotonation of the epoxide at the α-position to form a lithiated intermediate, which then undergoes an intramolecular cyclization.

Q2: What is the proposed mechanism for the Hodgson reaction?

The reaction is proposed to proceed via the following steps:

  • Deprotonation of the terminal epoxide at the carbon atom of the epoxide ring by a strong hindered base like LTMP. This α-lithiation occurs specifically trans to the alkyl chain.

  • The resulting α-lithiated epoxide acts as a carbenoid intermediate.

  • This intermediate undergoes an intramolecular cyclization, where the carbenoid adds to the tethered alkene. This cyclization is believed to proceed through a chair-like transition state to furnish the trans-bicyclo[3.1.0]hexan-2-ol product with high stereoselectivity.[1]

Q3: Can this reaction be performed catalytically?

Yes, a catalytic version of the Hodgson reaction has been developed. By using a substoichiometric amount of 2,2,6,6-tetramethylpiperidine (TMP) in the presence of a stoichiometric amount of an alkyllithium reagent like n-butyllithium (n-BuLi), the active LTMP base can be regenerated in situ. This approach has been successfully demonstrated on a multi-kilogram scale.[1]

Q4: Is it possible to use starting materials other than epoxides?

Unsaturated chlorohydrins can also be used as starting materials. In this variation, the epoxide is formed in situ upon treatment with the base, and then proceeds through the standard Hodgson reaction pathway to yield the desired bicyclo[3.1.0]hexan-2-ol.

Troubleshooting Guides

This section addresses common issues encountered during the Hodgson reaction for the synthesis of bicyclo[3.1.0]hexan-2-ols.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive LTMP Base The LTMP solution may have degraded. Solutions in ethereal solvents like THF are prone to decomposition and can lose significant reactivity within 24 hours, even at 0°C.[2] It is recommended to use freshly prepared LTMP or titrate the solution before use. For improved stability, consider preparing LTMP in a solvent mixture such as Me₂NEt in pentane.[2]
Insufficient Base Ensure at least a stoichiometric amount of LTMP is used. For some substrates, an excess of the base may be required to drive the reaction to completion.
Low Reaction Temperature While the initial deprotonation is often performed at low temperatures (e.g., -78°C or 0°C), the reaction may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
Poor Quality Starting Materials Impurities in the unsaturated epoxide or chlorohydrin can interfere with the reaction. Ensure starting materials are purified before use. The presence of water can quench the organolithium reagents, so ensure all reagents and solvents are anhydrous.

Problem 2: Low Yield of Bicyclo[3.1.0]hexan-2-ol with Byproduct Formation

Possible Cause Potential Byproducts Suggested Solution
Rapid Addition of Reagents Unidentified byproductsIn the catalytic version of the reaction, rapid addition of n-BuLi can lead to poor reaction profiles and the formation of undesired byproducts.[1] A slow and controlled addition of the alkyllithium reagent is crucial for high yields.[1]
Presence of Free n-BuLi or Alkoxide Unidentified byproductsProlonged exposure of the starting epoxide to free n-BuLi or the lithium alkoxide of the product can result in side reactions.[1] Optimize the stoichiometry and addition rates to minimize the concentration of these species.
Alternative Reaction Pathways Allylic alcohols, aldehydesIf an insufficient amount of LTMP is used, other reaction pathways can dominate. For example, in a related reaction, the formation of an allylic alcohol and an aldehyde was observed when using substoichiometric LTMP.[3] Ensure adequate base is present for the desired cyclopropanation.
Incorrect Reaction Temperature Decomposition productsRunning the reaction at too high a temperature can lead to decomposition of the starting material, intermediates, or product. Carefully control the reaction temperature and consider running initial optimization experiments at a lower temperature.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Cause Suggested Solution
Inconsistent LTMP Concentration The concentration of commercially available alkyllithium reagents used to prepare LTMP can vary. It is highly recommended to titrate the alkyllithium solution before use to ensure accurate stoichiometry. Similarly, titrating the prepared LTMP solution will ensure reproducibility.
Variability in Reagent Addition The rate and temperature of addition of the alkyllithium to the amine, and the subsequent addition of the LTMP solution to the epoxide, can significantly impact the reaction outcome. Use a syringe pump for consistent addition rates and maintain strict temperature control throughout the process.
Atmosphere Control LTMP and other organolithium reagents are highly sensitive to air and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and anhydrous solvents.

Data Presentation

Table 1: Effect of Solvent on the Yield of trans-bicyclo[3.1.0]hexan-2-ol *

Entry Solvent Yield (%)
1t-BuOMe>95
2THF88
3Et₂O85
4Toluene75
Data derived from studies on the intramolecular cyclopropanation of 1,2-epoxy-5-hexene with LTMP.[4]

Table 2: Optimization of the Catalytic Hodgson Reaction

Entry TMP (equiv) n-BuLi (equiv) Solvent Addition Time of n-BuLi Yield (%)
10.52.0MTBERapidLow
20.52.0MTBE4 hours97
30.22.0MTBE4 hours95
40.052.0MTBE4 hours<90
Data adapted from the development of a catalytic intramolecular cyclopropanation.[1]

Experimental Protocols

Protocol 1: Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

Materials:

  • 2,2,6,6-tetramethylpiperidine (TMP), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Anhydrous solvent for dilution (if necessary)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add freshly distilled 2,2,6,6-tetramethylpiperidine.

  • Add anhydrous THF via syringe.

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Slowly add a titrated solution of n-BuLi in hexanes dropwise via syringe. A color change to yellow is typically observed.

  • After the addition is complete, stir the solution at -78°C for 30 minutes. The LTMP solution is now ready for use. For reactions at 0°C, the solution can be warmed to that temperature before use.

Protocol 2: General Procedure for the Hodgson Reaction

Materials:

  • Unsaturated terminal epoxide (e.g., (R)-1,2-epoxyhex-5-ene)

  • Freshly prepared LTMP solution

  • Anhydrous solvent (e.g., t-BuOMe or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add the unsaturated terminal epoxide and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0°C).

  • Slowly add the freshly prepared LTMP solution dropwise to the stirred solution of the epoxide.

  • After the addition is complete, allow the reaction to stir at the same temperature or warm to room temperature, while monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup, typically by extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate), washing the combined organic layers with brine, drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Hodgson_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Product start_epoxide Unsaturated Epoxide intermediate α-Lithiated Epoxide (Carbenoid) start_epoxide->intermediate Deprotonation start_base LTMP start_base->intermediate transition_state Chair-like Transition State intermediate->transition_state Intramolecular Nucleophilic Attack product Bicyclo[3.1.0]hexan-2-ol transition_state->product Troubleshooting_Workflow start Low Yield or Byproduct Formation check_base Is the LTMP base active and accurately quantified? start->check_base check_conditions Are the reaction conditions (temperature, addition rate) optimized? check_base->check_conditions Yes prepare_fresh_base Prepare fresh LTMP and titrate. check_base->prepare_fresh_base No check_reagents Are starting materials and solvents pure and anhydrous? check_conditions->check_reagents Yes optimize_conditions Systematically vary temperature and addition rates. check_conditions->optimize_conditions No purify_reagents Purify starting materials and dry solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes prepare_fresh_base->check_conditions optimize_conditions->check_reagents purify_reagents->success failure Persistent Issues Parameter_Influence cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield byproducts Byproduct Formation temp->byproducts base_quality Base Quality (Freshness, Titration) base_quality->yield base_quality->byproducts reproducibility Reproducibility base_quality->reproducibility addition_rate Addition Rate (of Base or Alkyllithium) addition_rate->yield addition_rate->byproducts solvent Solvent Choice solvent->yield selectivity Selectivity solvent->selectivity

References

Validation & Comparative

Determining the Absolute Configuration of Bicyclo[3.1.0]hexane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules and natural products. The precise three-dimensional arrangement of atoms, or absolute configuration, is critical as it dictates the molecule's interaction with chiral biological targets, thereby influencing its efficacy and safety. This guide provides a comparative overview of modern analytical techniques used to determine the absolute configuration of bicyclo[3.1.0]hexane derivatives, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The determination of the absolute configuration of chiral molecules, including bicyclo[3.1.0]hexane derivatives, relies on a suite of powerful analytical techniques. The primary methods employed are chiroptical spectroscopies, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), often used in conjunction with computational modeling, and the definitive method of single-crystal X-ray crystallography.

Method Principle Advantages Limitations Typical Application
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation.[1]Applicable to a wide range of molecules in solution, providing rich structural information.[1] Highly sensitive to the absolute configuration and conformation.[1]Requires theoretical calculations (e.g., DFT) for spectral interpretation and assignment of absolute configuration.[1][2] May require higher sample concentrations.Determination of absolute configuration and solution-state conformation of flexible molecules.[1]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule, corresponding to electronic transitions.[3]High sensitivity, requiring smaller sample amounts. Can be used for molecules with suitable chromophores.[3]Limited to molecules with UV-Vis active chromophores. Interpretation often requires computational support.[2][4]Assigning absolute configuration of molecules containing chromophoric systems.[2]
Single-Crystal X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides an unambiguous determination of the absolute configuration and solid-state conformation.[5][6][7][8]Requires a suitable single crystal of the compound, which can be challenging to obtain. The determined structure is in the solid state and may differ from the solution conformation.Definitive assignment of absolute configuration when a suitable crystal is available.[5][6][7][8]
Optical Rotatory Dispersion (ORD) Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.A classical method that can be used in conjunction with ECD and VCD for a comprehensive chiroptical analysis.[2]Less structural information compared to VCD and ECD. Can be sensitive to impurities and experimental conditions.Often used as a complementary technique to support assignments made by other methods.[2]

Experimental and Computational Workflow

The determination of absolute configuration using chiroptical methods typically involves a combined experimental and computational approach. The following diagram illustrates a general workflow.

G General Workflow for Absolute Configuration Determination cluster_exp Experimental cluster_comp Computational synthesis Synthesis & Purification of Enantiomers vcd_exp Measure Experimental VCD Spectrum synthesis->vcd_exp ecd_exp Measure Experimental ECD Spectrum synthesis->ecd_exp xray_exp Obtain Single Crystal & X-ray Data synthesis->xray_exp compare_vcd Compare Experimental & Calculated VCD Spectra vcd_exp->compare_vcd compare_ecd Compare Experimental & Calculated ECD Spectra ecd_exp->compare_ecd confirm_ac Confirm with X-ray Structure xray_exp->confirm_ac conf_search Conformational Search (e.g., Molecular Mechanics) dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt dft_vcd DFT VCD & IR Spectra Calculation dft_opt->dft_vcd dft_ecd TD-DFT ECD Spectrum Calculation dft_opt->dft_ecd dft_vcd->compare_vcd dft_ecd->compare_ecd assign_ac Assign Absolute Configuration compare_vcd->assign_ac compare_ecd->assign_ac assign_ac->confirm_ac Optional Confirmation

Caption: Workflow for Absolute Configuration Determination.

Detailed Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared with the computed spectrum for a chosen enantiomer to make the assignment.

1. Sample Preparation:

  • Dissolve the bicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., acetonitrile-d3, chloroform-d) to minimize solvent interference in the IR region.

  • The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 0.05 to 0.1 M.

  • Use a sample cell with an appropriate path length (e.g., 100 µm).

2. Instrumentation and Data Acquisition:

  • Utilize a commercial FT-VCD spectrometer.

  • Record the VCD and IR spectra simultaneously over the desired spectral range (e.g., 2000-800 cm⁻¹).

  • The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (e.g., several thousand scans).

  • A baseline correction is performed using the spectrum of the pure solvent.

3. Computational Analysis:

  • Perform a thorough conformational search for the molecule using methods like molecular mechanics.

  • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311++G**).[2]

  • A Boltzmann-averaged VCD spectrum is then generated based on the relative energies of the conformers.

  • The calculated VCD spectrum of one enantiomer is compared to the experimental spectrum. A good match confirms the absolute configuration of the experimental sample.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a sensitive method for molecules containing chromophores that absorb in the UV-Vis region.

1. Sample Preparation:

  • Dissolve the sample in a UV-transparent solvent (e.g., methanol, acetonitrile, hexane).

  • Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) to keep the absorbance within the optimal range (usually below 1.0).

  • Use a quartz cuvette with a standard path length (e.g., 1 cm).

2. Instrumentation and Data Acquisition:

  • Use a commercial CD spectropolarimeter.

  • Record the ECD spectrum over the relevant UV-Vis wavelength range.

  • The spectrum of the solvent is recorded as a baseline and subtracted from the sample spectrum.

3. Computational Analysis:

  • Similar to VCD, a conformational analysis is performed.

  • The electronic transition energies and rotational strengths for the low-energy conformers are calculated using Time-Dependent Density Functional Theory (TD-DFT).

  • A Boltzmann-averaged ECD spectrum is simulated and compared with the experimental spectrum for assignment of the absolute configuration.

Single-Crystal X-ray Crystallography

This method provides a definitive determination of the absolute configuration if a suitable single crystal can be obtained.

1. Crystallization:

  • Grow single crystals of the bicyclo[3.1.0]hexane derivative from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

  • The absolute configuration is typically determined using the Flack parameter, which should be close to zero for the correct enantiomer. In some cases, the known configuration of a chiral auxiliary can be used for assignment.[1][8]

Case Study Data

The following table summarizes data from a study on a bicyclo[3.1.0]hexane derivative where multiple chiroptical methods were employed in conjunction with DFT calculations to determine the absolute configuration.[2]

Parameter Experimental Value Calculated Value (DFT) Method
Specific Rotation [α]D +50.2+55.8Optical Rotation
Key VCD Bands (cm⁻¹) Positive at 1080, Negative at 1250Consistent positive and negative bandsVCD Spectroscopy
Key ECD Bands (nm) Positive Cotton effect at 210 nmPositive Cotton effect predicted at ~215 nmECD Spectroscopy

The consistent agreement between the experimental data and the DFT calculations for a specific enantiomer allowed for a confident assignment of the absolute configuration.[2]

Logical Relationships in Method Selection

The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample and the available instrumentation.

G Method Selection Logic start Chiral Bicyclo[3.1.0]hexane Derivative crystal Can a single crystal be obtained? start->crystal xray Use X-ray Crystallography for definitive assignment crystal->xray Yes no_crystal No suitable crystal crystal->no_crystal No chromophore Does the molecule have a UV-Vis chromophore? no_crystal->chromophore ecd Use ECD + DFT chromophore->ecd Yes vcd Use VCD + DFT chromophore->vcd No combine Combine VCD and ECD for higher confidence ecd->combine vcd->combine

Caption: Decision tree for selecting an appropriate method.

References

Comparative analysis of synthetic routes to the Bicyclo[3.1.0]hexane core.

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.1.0]hexane motif is a crucial structural element found in a wide array of natural products and pharmaceutically active compounds. Its unique three-dimensional architecture, characterized by a fused cyclopropane and cyclopentane ring system, imparts significant biological activity and conformational rigidity. This guide provides a comparative analysis of several prominent synthetic routes to this valuable scaffold, offering insights into their mechanisms, efficiencies, and stereochemical outcomes. The information is tailored for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic strategy.

Key Synthetic Strategies: A Comparative Overview

The construction of the bicyclo[3.1.0]hexane core can be broadly categorized into several approaches, primarily focusing on the formation of the three-membered ring. These methods range from classic cyclopropanation reactions to modern transition-metal-catalyzed and photochemical transformations. Each strategy presents distinct advantages concerning substrate scope, stereocontrol, and reaction conditions.

A summary of the key quantitative data for representative examples of these synthetic routes is presented in the table below, allowing for a direct comparison of their performance.

Synthetic RouteCatalyst/ReagentStarting MaterialsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Intramolecular Radical CyclopropanationCu(I)/Secondary AmineUnactivated Alkenes, AldehydesHigh-Good to Excellent[1]
Intramolecular Epoxide Opening/CyclopropanationEt₃AlEpoxy EstersHighPerfect endo selectivity-[2][3]
Dirhodium(II)-Catalyzed CyclopropanationDirhodium(II) Acetate (1-7 mol%)N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate8 - 76High for exo or endo-[4][5]
(3+2) AnnulationIridium Photoredox CatalystCyclopropenes, AminocyclopropanesGoodHigh-[6][7]
Photochemical Intermolecular CyclopropanationBlue LED Light (467 nm)Aryldiazoacetates, Allylic Alcoholsup to 89--[8]
Rhodium-Catalyzed Tandem ReactionRhodium NHC ComplexVinylic Oxiranes, Alkynes-Diastereoselective-[9]
Intramolecular Kulinkovich ReactionTi(Oi-Pr)₄, Grignard ReagentEsters with a tethered alkene---[10]
Aluminum Halide-Mediated CycloisomerizationAlCl₃, Et₂AlCl, or EtAlCl₂7-en-2-ynonesup to 61--[11]
Gold-Catalyzed Oxidative CyclopropanationIMesAuCl/AgBF₄N-AllylynamidesModerate to High--[12]
Intramolecular Simmons-Smith CyclopropanationZn-Cu Couple, CH₂I₂Allylic AlcoholsHighHigh-[13][14]

Detailed Methodologies and Experimental Protocols

Intramolecular Radical Cyclopropanation

This method utilizes a cooperative catalytic system of a copper(I) salt and a secondary amine to facilitate the intramolecular cyclopropanation of unactivated alkenes with aldehydes.[1] The reaction proceeds through a stepwise radical process and has been successfully applied in asymmetric synthesis, providing enantioenriched bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters.[1]

General Experimental Protocol: To a solution of the aldehyde substrate and the alkene in a suitable solvent, the Cu(I) catalyst and the secondary amine co-catalyst are added under an inert atmosphere. The reaction mixture is stirred at a specified temperature until completion, monitored by TLC or GC-MS. The product is then isolated and purified using standard chromatographic techniques.

Intramolecular Epoxide Opening and Cyclopropanation

A Lewis acid, typically triethylaluminum (Et₃Al), mediates the intramolecular opening of an epoxide followed by a cyclopropanation reaction to form the bicyclo[3.1.0]hexane skeleton.[2][3] This transformation is highly efficient and demonstrates excellent endo selectivity.[2] A catalytic version of this reaction has also been developed using lithium 2,2,6,6-tetramethylpiperidide (LTMP).[15]

General Experimental Protocol: The epoxy ester substrate is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The Lewis acid (e.g., Et₃Al) is added dropwise, and the reaction is stirred for a designated period. The reaction is then quenched, and the product is extracted and purified by column chromatography.

Dirhodium(II)-Catalyzed Cyclopropanation

This approach involves the reaction of an alkene, such as N-Boc-2,5-dihydropyrrole, with a diazo compound like ethyl diazoacetate, catalyzed by a dirhodium(II) complex.[4][5] By carefully selecting the dirhodium catalyst and reaction conditions, it is possible to achieve high diastereoselectivity for either the exo or endo isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate.[4][5] Notably, this reaction can be effective even at very low catalyst loadings.[4]

General Experimental Protocol: To a solution of the alkene in a suitable solvent, the dirhodium(II) catalyst is added. A solution of ethyl diazoacetate in the same solvent is then added slowly to the reaction mixture at a controlled temperature. After the addition is complete, the mixture is stirred until the reaction is complete. The solvent is removed under reduced pressure, and the residue is purified by chromatography.

(3+2) Annulation of Cyclopropenes and Aminocyclopropanes

A convergent and highly diastereoselective synthesis of the bicyclo[3.1.0]hexane core is achieved through a photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes.[6][7][16][17][18] This method is particularly useful for accessing fluorinated derivatives and constructing scaffolds with three contiguous stereocenters.[6][7]

General Experimental Protocol: A mixture of the cyclopropene, aminocyclopropane, and the photoredox catalyst (e.g., an iridium complex) in a suitable solvent is irradiated with blue LEDs at room temperature. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the solvent is evaporated, and the product is isolated by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in some of the discussed synthetic routes.

G cluster_0 Intramolecular Radical Cyclopropanation Aldehyde Aldehyde Radical_Intermediate Radical Intermediate Aldehyde->Radical_Intermediate Cu(I)/Amine Unactivated_Alkene Unactivated Alkene Unactivated_Alkene->Radical_Intermediate Bicyclo_310_hexane Bicyclo[3.1.0]hexane Radical_Intermediate->Bicyclo_310_hexane Cyclization

Caption: Intramolecular Radical Cyclopropanation Workflow.

G cluster_1 Intramolecular Epoxide Opening/Cyclopropanation Epoxy_Ester Epoxy Ester Enolate_Intermediate Enolate Intermediate Epoxy_Ester->Enolate_Intermediate Lewis Acid (Et3Al) Bicyclo_310_hexane Bicyclo[3.1.0]hexane Enolate_Intermediate->Bicyclo_310_hexane Intramolecular SN2 Attack

Caption: Epoxide Opening and Cyclopropanation Pathway.

G cluster_2 (3+2) Annulation Strategy Cyclopropene Cyclopropene (2C) Radical_Cation Radical Cation Intermediate Cyclopropene->Radical_Cation Aminocyclopropane Aminocyclopropane (3C) Aminocyclopropane->Radical_Cation Photoredox Catalyst Blue LED Bicyclo_310_hexane Bicyclo[3.1.0]hexane Radical_Cation->Bicyclo_310_hexane Annulation

Caption: Convergent (3+2) Annulation Approach.

Conclusion

The synthesis of the bicyclo[3.1.0]hexane core has been approached from numerous angles, each with its own set of strengths and limitations. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Newer methods, such as photoredox-catalyzed annulations and cooperative catalysis, offer exciting opportunities for the efficient and stereoselective construction of these complex scaffolds, paving the way for the discovery of novel therapeutic agents. This guide serves as a starting point for researchers to navigate the rich chemistry of bicyclo[3.1.0]hexane synthesis.

References

Bicyclo[3.1.0]hexane: A Conformationally Restricted Analogue of Furanosyl Rings for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of bicyclo[3.1.0]hexane-based nucleoside analogues, supported by experimental data and detailed methodologies.

The furanose ring, a five-membered sugar moiety, is a fundamental component of nucleosides and nucleotides, the building blocks of DNA and RNA. The conformation of this ring, often described as a "sugar pucker," plays a critical role in the biological recognition and function of nucleic acids by enzymes such as polymerases and kinases.[1][2][3] In solution, the furanose ring is flexible and exists in a dynamic equilibrium between two major conformational states: the "North" (C3'-endo) and "South" (C2'-endo) puckers. This conformational flexibility can be a hurdle in drug design, as it can lead to non-specific binding and reduced potency.

To address this challenge, medicinal chemists have developed conformationally restricted nucleoside analogues, where the furanose ring is locked into a specific conformation.[1][4] This strategy aims to pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity and specificity for a target enzyme or receptor. One of the most successful scaffolds for achieving this conformational restriction is the bicyclo[3.1.0]hexane system.[4][5] This rigid bicyclic structure effectively mimics the puckered nature of the furanose ring, locking it into either a North or South conformation.[3][6]

This guide provides a comprehensive comparison of bicyclo[3.1.0]hexane-based nucleoside analogues with their natural furanosyl counterparts and other conformationally restricted analogues. We present key experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding and applying this powerful tool in medicinal chemistry.

Comparative Conformational Analysis

The conformation of the sugar ring in nucleosides is typically described by the pseudorotational phase angle (P) and the puckering amplitude (νmax). The bicyclo[3.1.0]hexane scaffold allows for the synthesis of analogues with P values that closely match those of the ideal North and South conformations of natural furanose rings.

Compound/ConformationPseudorotational Phase Angle (P)Puckering Amplitude (νmax)Key Torsional Angles (endo)
Natural Furanose (Deoxyribose)
North (C3'-endo)~18°~35°δ (C5'-C4'-C3'-O3') ~83°
South (C2'-endo)~162°~35°δ (C5'-C4'-C3'-O3') ~146°
Bicyclo[3.1.0]hexane Analogue
Locked North~18°Not ApplicableFixed by bicyclic system
Locked South~198°Not ApplicableFixed by bicyclic system
Bicyclo[3.1.0]hexene Analogue
Flattened NorthP value closer to 0°Reduced compared to bicyclo[3.1.0]hexaneFlattened ring alters angles

Note: The data presented are representative values compiled from various conformational studies. Actual values may vary depending on the specific nucleobase and substitution patterns.

Comparative Biological Activity: Anti-HIV Activity

The conformational restriction of nucleoside analogues has been particularly impactful in the development of antiviral agents. The following table compares the anti-HIV activity of bicyclo[3.1.0]hexane nucleoside analogues with the clinically used drug Stavudine (d4T), which has a nearly planar furanose ring.

CompoundConformationTarget Cell LineIC50 (µM)
Stavudine (d4T)Planar (South-like)HOS0.03
North-D4T AnalogueLocked NorthHOS0.01
South-D4T AnalogueLocked SouthHOS>100
North-Bicyclo[3.1.0]hexene-D4TFlattened NorthHOS0.02

Data adapted from studies on anti-HIV activity of conformationally locked nucleosides.[6]

Experimental Protocols

Synthesis of a Bicyclo[3.1.0]hexane Nucleoside Analogue

This protocol outlines a general method for the synthesis of a "North" conformation bicyclo[3.1.0]hexane nucleoside analogue, based on established procedures.[4][6][7][8]

Step 1: Synthesis of the Bicyclic Precursor

  • Start with a suitable cyclopentenone derivative.

  • Perform a Simmons-Smith cyclopropanation reaction to introduce the cyclopropane ring, forming the bicyclo[3.1.0]hexane core.

  • Introduce a hydroxyl group at the appropriate position via stereoselective reduction of a ketone intermediate.

  • Protect the hydroxyl group and the primary alcohol that will become the 5'-position of the nucleoside analogue.

Step 2: Glycosylation (Mitsunobu Reaction)

  • Dissolve the protected bicyclo[3.1.0]hexane alcohol precursor in a suitable anhydrous solvent (e.g., THF).

  • Add the desired nucleobase (e.g., 6-chloropurine) and triphenylphosphine (PPh3).

  • Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected nucleoside analogue in a suitable solvent.

  • Remove the protecting groups using appropriate reagents (e.g., TBAF for silyl ethers, acidic or basic conditions for other protecting groups).

  • Purify the final bicyclo[3.1.0]hexane nucleoside analogue by column chromatography or recrystallization.

Conformational Analysis by NMR Spectroscopy

The conformation of the bicyclo[3.1.0]hexane ring system can be confirmed using 1H NMR spectroscopy by analyzing the coupling constants (J-values).[9][10]

  • Dissolve the purified nucleoside analogue in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a high-resolution 1H NMR spectrum.

  • Analyze the coupling patterns and measure the 3JHH coupling constants between the protons on the five-membered ring.

  • The specific values and patterns of these coupling constants are characteristic of the locked North or South conformation. For example, in a North analogue, a small J(H1', H2') and a large J(H3', H4') would be expected.

Antiviral Assay: Plaque Reduction Assay

This protocol provides a general workflow for assessing the antiviral activity of a nucleoside analogue.[11]

  • Cell Culture: Plate susceptible host cells (e.g., Vero or MDCK cells) in multi-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Infect the cells with a known amount of virus.

  • Treatment: After a short incubation period, remove the virus inoculum and add the different concentrations of the test compound.

  • Plaque Formation: Incubate the plates for a period sufficient for viral plaques to form.

  • Staining: Fix and stain the cells with a dye (e.g., crystal violet) that stains living cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizations

Furanose_Conformation cluster_furanose Furanose Ring (Flexible) cluster_bicyclo Bicyclo[3.1.0]hexane Analogue (Restricted) North North (C3'-endo) South South (C2'-endo) North->South Pseudorotation Locked_North Locked North North->Locked_North Mimics Locked_South Locked South South->Locked_South Mimics

Caption: Furanose ring pseudorotation and conformational locking by the bicyclo[3.1.0]hexane scaffold.

experimental_workflow start Design of Bicyclo[3.1.0]hexane Nucleoside Analogue synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification conf_analysis Conformational Analysis (NMR) purification->conf_analysis bio_assay Biological Evaluation (e.g., Antiviral Assay) purification->bio_assay sar Structure-Activity Relationship (SAR) Studies conf_analysis->sar data_analysis Data Analysis (IC50, Ki) bio_assay->data_analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: General experimental workflow for the development of bicyclo[3.1.0]hexane nucleoside analogues.

hiv_replication_inhibition cluster_cell Host Cell cluster_viral_process HIV Replication cluster_drug_action Drug Action RT Reverse Transcriptase (RT) viral_dna Viral DNA RT->viral_dna Reverse Transcription viral_rna Viral RNA viral_rna->RT Reverse Transcription analogue Bicyclo[3.1.0]hexane Analogue analogue_tp Analogue-TP analogue->analogue_tp Phosphorylation analogue_tp->inhibition Incorporation into growing DNA chain inhibition->RT Chain Termination

Caption: Simplified signaling pathway of HIV replication inhibition by a bicyclo[3.1.0]hexane nucleoside analogue.

Conclusion

Bicyclo[3.1.0]hexane-based nucleoside analogues represent a powerful class of molecules in drug discovery. By locking the furanose ring into a biologically relevant conformation, these analogues can exhibit enhanced potency and selectivity against a variety of therapeutic targets. The ability to synthesize both North and South conformers provides a valuable tool for probing the conformational requirements of enzymes and receptors. While the synthesis of these rigid analogues can be more complex than that of their flexible counterparts, the potential benefits in terms of improved pharmacological properties often justify the synthetic effort. Future research in this area will likely focus on the development of more efficient synthetic routes and the application of this conformational restriction strategy to a wider range of therapeutic targets, including other viruses, cancer, and inflammatory diseases.[12]

References

Harnessing Chiroptical Spectroscopy for Stereochemical Elucidation of Bicyclo[3.1.0]hexane Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step. Bicyclo[3.1.0]hexane scaffolds are prevalent in numerous biologically active compounds, making their stereochemical analysis essential. This guide provides a comparative overview of three powerful chiroptical spectroscopic techniques—Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD)—for the structural elucidation of chiral bicyclo[3.1.0]hexane analogues. The methodologies are supported by experimental data and theoretical calculations, offering a comprehensive resource for applying these techniques.

Chiroptical spectroscopic methods, in conjunction with quantum chemical calculations, have become indispensable tools for determining the absolute configuration of complex chiral molecules.[1][2] For rigid structures like bicyclo[3.1.0]hexane derivatives, these techniques provide a reliable alternative to methods that require crystalline material, such as X-ray crystallography. This guide focuses on a case study involving a pair of enantiomeric bicyclo[3.1.0]hexane derivatives to illustrate the application and comparative strengths of ECD, ORD, and VCD spectroscopy.[1]

Comparative Analysis of ECD, ORD, and VCD Spectroscopy

A study by Yang et al. on a pair of bicyclo[3.1.0]hexane enantiomers systematically applied ECD, ORD, and VCD to determine their absolute configurations.[1] The experimental results were compared with theoretical spectra generated using Density Functional Theory (DFT) calculations, a common practice that significantly enhances the confidence of stereochemical assignments.[1][3]

Key Performance Comparison:

Spectroscopic MethodPrincipleStrengths for Bicyclo[3.1.0]hexane AnaloguesLimitations
ECD Differential absorption of left and right circularly polarized light in the UV-Vis region.High sensitivity, requiring small amounts of sample.[2] Effective for molecules with chromophores.Requires the presence of a chromophore near the stereocenter(s) for a strong signal. Broad bands can sometimes lead to ambiguity.
ORD Wavelength-dependent rotation of the plane of polarized light.Complements ECD by providing data across a wider spectral range, including transparent regions.[4]Complex spectra (Cotton effects) can be challenging to interpret without computational modeling.[4]
VCD Differential absorption of left and right circularly polarized infrared light.Provides a rich fingerprint of the entire molecule's stereochemistry as all vibrational modes can be chiroptically active.[5][6] Less dependent on specific chromophores.Lower sensitivity compared to ECD, requiring higher sample concentrations.[6] Can be more computationally intensive to model accurately.
Quantitative Data Summary

The following table summarizes the key experimental and calculated chiroptical data for one of the bicyclo[3.1.0]hexane enantiomers studied by Yang et al.[1] This data highlights the excellent agreement between the experimental spectra and the theoretically predicted spectra for the correct enantiomer, leading to a confident assignment of the absolute configuration.

ParameterExperimental ValueCalculated Value (B3LYP/aug-cc-pVDZ)
Specific Rotation [α]D +4.8+5.3
Key ECD Transition (nm) ~210 (positive Cotton effect)~215 (positive Cotton effect)
Key VCD Bands (cm⁻¹) Multiple bands in the 1000-1500 cm⁻¹ regionGood qualitative agreement in sign and relative intensity

Note: The calculated values are for the specific conformer distribution determined to be the most stable.

Experimental and Computational Protocols

A robust determination of absolute configuration using chiroptical spectroscopy relies on a synergistic approach combining experimental measurements with theoretical calculations.[2]

1. Conformational Analysis: The first and a crucial step is to identify all low-energy conformers of the molecule. For the bicyclo[3.1.0]hexane derivative, a conformational search was performed at the B3LYP/6-311++G** level of theory.[1] The study found that boat-like conformers of the bicyclo[3.1.0]hexane ring are significantly more stable than chair-like conformers.[1] The relative stability of these conformers was heavily influenced by intramolecular hydrogen bonding.[1]

2. Spectroscopic Measurements:

  • ECD and ORD: ECD and ORD spectra were recorded in acetonitrile.[1]

  • VCD: VCD spectra were measured in deuterated acetonitrile (acetonitrile-d3) to minimize solvent interference in the infrared region.[1]

3. Quantum Chemical Calculations:

  • For each low-energy conformer, ECD, ORD, and VCD spectra were calculated using DFT at the B3LYP/aug-cc-pVDZ level.[1]

  • Solvent effects were accounted for using the implicit continuum polarization model (PCM).[1]

  • The final theoretical spectra were obtained by Boltzmann averaging the spectra of the individual conformers based on their calculated relative free energies.

4. Comparison and Assignment: The experimental ECD, ORD, and VCD spectra were then compared with the Boltzmann-averaged theoretical spectra for one of the enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. In the case of the studied bicyclo[3.1.0]hexane derivative, all three spectroscopic methods independently led to the same, and therefore high-confidence, stereochemical assignment.[1]

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow and the logical process for determining the absolute configuration of chiral bicyclo[3.1.0]hexane analogues using chiroptical spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_computation Computational Modeling cluster_analysis Data Analysis cluster_result Result Sample Chiral Bicyclo[3.1.0]hexane Analogue ECD ECD Spectroscopy Sample->ECD ORD ORD Spectroscopy Sample->ORD VCD VCD Spectroscopy Sample->VCD Comparison Compare Experimental and Calculated Spectra ECD->Comparison ORD->Comparison VCD->Comparison Conformers Conformational Search DFT DFT Spectrum Calculation (ECD, ORD, VCD) Conformers->DFT Boltzmann Boltzmann Averaging DFT->Boltzmann Boltzmann->Comparison AC Absolute Configuration Assignment Comparison->AC

Caption: Experimental and computational workflow for chiroptical analysis.

logical_relationship cluster_methods Chiroptical Methods cluster_data Data cluster_validation Validation cluster_conclusion Conclusion ECD ECD Exp_Data Experimental Spectra ECD->Exp_Data ORD ORD ORD->Exp_Data VCD VCD VCD->Exp_Data Agreement Spectral Agreement Exp_Data->Agreement Calc_Data Calculated Spectra Calc_Data->Agreement Conclusion Confident Absolute Configuration Agreement->Conclusion

Caption: Logical relationship for absolute configuration determination.

Conclusion

The combined application of ECD, ORD, and VCD spectroscopy, supported by robust computational analysis, provides a powerful and reliable strategy for determining the absolute configuration of chiral bicyclo[3.1.0]hexane analogues.[1] While each technique has its specific advantages, their synergistic use allows for cross-validation of the results, leading to a highly confident stereochemical assignment. This integrated approach is invaluable in the fields of natural product synthesis, medicinal chemistry, and drug development, where the precise three-dimensional structure of a molecule dictates its biological function.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Bicyclo[3.1.0]hexan-3-ol Derivatives versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical challenge in the synthesis of complex molecules and pharmaceutical agents. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereoselectivity. This guide provides a comparative overview of the performance of several widely used chiral auxiliaries, with a special focus on the potential, though sparsely documented, use of bicyclo[3.1.0]hexan-3-ol derivatives.

While established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines have been extensively studied and applied, data on the use of this compound derivatives as removable and recoverable chiral auxiliaries is notably limited in publicly available scientific literature. The rigid bicyclic structure of these molecules suggests theoretical potential for inducing facial selectivity in asymmetric reactions. However, this guide will primarily focus on providing a comprehensive comparison of the well-documented auxiliaries, supported by experimental data, while also exploring the current understanding of bicyclo[3.1.0]hexane derivatives in asymmetric synthesis, often as integral parts of the final product rather than as transient auxiliaries.

Established Chiral Auxiliaries: A Performance Overview

The efficacy of a chiral auxiliary is determined by its ability to direct the formation of a specific stereoisomer with high selectivity, the ease of its attachment to and removal from the substrate, and the overall yield of the reaction. The following sections and tables summarize the performance of leading chiral auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds. The choice of chiral auxiliary significantly impacts the diastereoselectivity and yield of this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl Iodide98:261-77
Oppolzer's Sultam N-Propionyl CamphorsultamBenzyl Bromide>98:295
Meyers' Pseudoephedrine Amide Pseudoephedrine PropionamideBenzyl Bromide>99:195
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the stereochemistry of the two newly formed chiral centers.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone Isobutyraldehyde>99:1 (syn)80-95
Oppolzer's Sultam Benzaldehyde>95:5 (syn)85
Meyers' Pseudoephedrine Amide Isobutyraldehyde>95:5 (anti)82
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone CyclopentadieneN-Acryloyl-(S)-4-benzyl-2-oxazolidinone>100:1 (endo)81
Oppolzer's Sultam CyclopentadieneN-Acryloyl Camphorsultam>99:1 (endo)90

The Case of this compound Derivatives

The rigid, conformationally constrained framework of the bicyclo[3.1.0]hexane system makes it an attractive scaffold for applications in asymmetric synthesis. However, its predominant role has been as a chiral building block or as part of a chiral ligand in catalytic systems, rather than as a traditional, removable chiral auxiliary.

The literature describes methods for the synthesis of enantiomerically enriched bicyclo[3.1.0]hexane derivatives, which can then be used as starting materials for more complex targets. For instance, the unique stereochemistry of these compounds can be leveraged to control the outcome of subsequent reactions.

Despite the theoretical potential for a this compound-derived moiety to act as a chiral director, there is a lack of published, reproducible data demonstrating its successful application in a manner comparable to Evans', Oppolzer's, or Meyers' auxiliaries. Key missing information includes:

  • Quantitative Performance Data: No systematic studies detailing yields, diastereomeric ratios, and enantiomeric excesses for a range of substrates and reactions.

  • Protocols for Attachment and Cleavage: The successful use of a chiral auxiliary hinges on efficient methods for its introduction and subsequent removal without compromising the stereochemical integrity of the product. Such protocols for this compound derivatives are not well-documented.

Experimental Protocols for Established Chiral Auxiliaries

Detailed methodologies are crucial for the successful implementation of asymmetric synthesis strategies. Below are representative protocols for key reactions using well-established chiral auxiliaries.

Evans' Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in dry toluene are added triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Propionyl chloride (1.2 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted, dried, and purified.

2. Diastereoselective Alkylation:

  • The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise to form the Z-enolate.

  • Allyl iodide (1.2 eq.) is then added, and the reaction is stirred at -78 °C until completion.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified by chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (2.0 eq.) and hydrogen peroxide (H₂O₂) (4.0 eq.) are added at 0 °C.

  • The mixture is stirred until the starting material is consumed.

  • The reaction is quenched, and the chiral carboxylic acid product is isolated. The chiral auxiliary can be recovered.

Oppolzer's Asymmetric Aldol Reaction

1. N-Acylation of the Camphorsultam:

  • To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in dry THF at -78 °C is added n-butyllithium (1.05 eq.).

  • After stirring, propionyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched, and the N-propionyl camphorsultam is purified.

2. Diastereoselective Aldol Reaction:

  • The N-propionyl camphorsultam (1.0 eq.) is dissolved in dry CH₂Cl₂ and cooled to 0 °C.

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq.) and diisopropylethylamine (DIPEA) (1.2 eq.) are added to form the boron enolate.

  • The mixture is cooled to -78 °C, and the desired aldehyde (e.g., benzaldehyde, 1.2 eq.) is added.

  • The reaction is stirred until completion and then worked up to yield the syn-aldol adduct.

3. Auxiliary Removal:

  • The aldol adduct is treated with LiOH and H₂O₂ in a THF/water mixture to hydrolyze the amide bond, affording the chiral β-hydroxy carboxylic acid and allowing for the recovery of the camphorsultam.

Logical Relationships and Workflows

The general workflow for employing a chiral auxiliary in asymmetric synthesis follows a logical sequence of steps designed to introduce, utilize, and then remove the chiral directing group.

Asymmetric_Synthesis_Workflow Substrate Achiral Substrate Adduct Chiral Auxiliary-Substrate Adduct Substrate->Adduct Attachment Auxiliary Chiral Auxiliary Auxiliary->Adduct Diastereoselective_Reaction Diastereoselective Reaction Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

The mechanism of stereochemical induction by these auxiliaries relies on the creation of a sterically and electronically biased environment around the reactive center.

Stereochemical_Induction Enolate Chelated Z-Enolate (Rigid Conformation) Transition_State Favored Transition State (Minimized Steric Hindrance) Enolate->Transition_State Auxiliary Bulky Chiral Auxiliary Auxiliary->Enolate Steric Shielding of one Face Electrophile Electrophile Electrophile->Transition_State Approach from Less Hindered Face Product Single Diastereomer Product Transition_State->Product

Caption: Principle of stereochemical induction by a chiral auxiliary.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral auxiliary is a critical decision that can significantly impact the efficiency and stereochemical outcome of a synthetic route. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines represent a well-validated and versatile toolkit for a wide range of asymmetric transformations, consistently delivering high levels of stereocontrol.

While the rigid structure of this compound derivatives presents an intriguing platform for asymmetric synthesis, their application as traditional, removable chiral auxiliaries is not currently supported by a substantial body of evidence in the scientific literature. Future research may yet unlock the potential of this and other novel scaffolds as effective chiral auxiliaries. However, for current practical applications requiring high and predictable stereoselectivity, the established auxiliaries detailed in this guide remain the methods of choice.

Bicyclo[3.1.0]hexane-Based Inhibitors of Hepatitis C Virus (HCV) NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Bioactivity of Bicyclo[3.1.0]hexane-Based Inhibitors for Researchers and Drug Development Professionals.

The bicyclo[3.1.0]hexane scaffold is a rigid three-dimensional structure increasingly utilized in medicinal chemistry to develop potent and selective inhibitors for a variety of biological targets. Its conformationally restricted nature provides a unique framework for optimizing ligand-receptor interactions. This guide offers a comparative analysis of the bioactivity of different bicyclo[3.1.0]hexane-based inhibitors, supported by quantitative data and detailed experimental protocols for key assays.

The HCV NS3/4A protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Bicyclo[3.1.0]hexane-containing compounds have been investigated as potent inhibitors of this serine protease.

Quantitative Bioactivity Data
Compound IDTargetAssay TypeIC50 (nM)EC90 (µM)Reference
SCH 503034HCV NS3 ProteaseEnzymatic Assay14-[1]
SCH 503034HCV RepliconCell-based Assay-0.35[1]
Experimental Protocols

In Vitro HCV NS3/4A Protease FRET Assay

This assay measures the enzymatic activity of recombinant HCV NS3/4A protease through the cleavage of a fluorogenic substrate.

  • Materials:

    • Recombinant HCV NS3/4A protease (genotype 1b is commonly used).

    • Fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).

    • Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT.

    • Test compounds dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence microplate reader.[2][3]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Assay Plate Preparation: Dispense 0.5 µL of the diluted test compounds or DMSO (for controls) into the wells of a 384-well plate.

    • Enzyme Preparation: Dilute the NS3/4A protease to a final concentration of 40 nM in the assay buffer.

    • Enzyme Addition: Add 20 µL of the diluted enzyme solution to each well.

    • Pre-incubation: Mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Substrate Preparation: Dilute the FRET substrate to a final concentration of 60 µM in the assay buffer.

    • Reaction Initiation: Add 10 µL of the diluted substrate to each well.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., excitation at ~355 nm and emission at ~460 nm for an AMC-based substrate).[2][3]

    • Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

hcv_ns3_protease_inhibition HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Viral Replication Viral Replication NS3/4A Protease->Viral Replication Enables Bicyclo[3.1.0]hexane Inhibitor Bicyclo[3.1.0]hexane Inhibitor Bicyclo[3.1.0]hexane Inhibitor->NS3/4A Protease Inhibits

Caption: Inhibition of HCV NS3/4A Protease by Bicyclo[3.1.0]hexane-based compounds.

Bicyclo[3.1.0]hexane-Based Ligands for the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters. Bicyclo[3.1.0]hexane derivatives have been developed as potent and selective H3R ligands.[4][5]

Quantitative Bioactivity Data
Compound IDTargetAssay TypeKi (nM)Selectivity (H4/H3)Reference
Compound 7Histamine H3 ReceptorRadioligand Binding5.6>100[4][5]
ent-11aHistamine H3 ReceptorRadioligand Binding3.6-[6]
Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Membrane preparations from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.

    • Radioligand: [3H]N-α-methylhistamine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

    • Wash Buffer: Cold assay buffer.

    • Test compounds.

    • Non-specific binding control: 10 µM unlabeled histamine or thioperamide.

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

    • Scintillation counter and cocktail.[7]

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]N-α-methylhistamine (at or below its Kd value), and varying concentrations of the test compound.

    • Initiate Binding: Add the membrane preparation to each well.

    • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

    • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.[7]

Visualizations

h3r_binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection Membranes (H3R) Membranes (H3R) Incubate at 25°C Incubate at 25°C Membranes (H3R)->Incubate at 25°C [3H]Radioligand [3H]Radioligand [3H]Radioligand->Incubate at 25°C Test Compound Test Compound Test Compound->Incubate at 25°C Filtration Filtration Incubate at 25°C->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for a competitive radioligand binding assay for H3R.

Bicyclo[3.1.0]hexane-Based Inhibitors of the GABA Transporter BGT-1

The betaine/GABA transporter 1 (BGT-1) is a member of the GABA transporter family. Selective inhibitors of BGT-1 are valuable research tools and have potential therapeutic applications. The rigid bicyclo[3.1.0]hexane scaffold has been instrumental in developing highly potent and selective BGT-1 inhibitors.[8]

Quantitative Bioactivity Data
Compound IDTargetAssay TypeIC50 (µM)Reference
Bicyclo-GABA (Compound 4)BGT-1[3H]GABA Uptake Assay0.59[8]
Compound 2BGT-1[3H]GABA Uptake AssayPotent inhibitor[9]
Experimental Protocols

[3H]GABA Uptake Assay

This cell-based assay measures the inhibition of GABA uptake by the transporter.

  • Materials:

    • CHO cells stably expressing the human BGT-1 transporter.

    • [3H]GABA.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM CaCl2, and 1 mM MgCl2, pH 7.4.

    • Test compounds.

    • 96-well plates.[9]

  • Procedure:

    • Cell Seeding: Seed the BGT-1 expressing CHO cells in 96-well plates and grow overnight.

    • Washing: Remove the growth medium and wash the cells with assay buffer.

    • Incubation with Inhibitor and Radioligand: Add assay buffer containing a fixed concentration of [3H]GABA (e.g., 30 nM) and varying concentrations of the test compounds to the cells.

    • Incubation: Incubate the plate for a short period (e.g., 3 minutes) at 37°C.

    • Termination and Lysis: Terminate the uptake by rapidly washing the cells with cold assay buffer. Lyse the cells to release the internalized [3H]GABA.

    • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

    • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [3H]GABA uptake against the logarithm of the inhibitor concentration.[9]

Visualizations

gaba_transporter_pathway Extracellular GABA Extracellular GABA BGT-1 Transporter BGT-1 Transporter Extracellular GABA->BGT-1 Transporter Uptake Intracellular Space Intracellular Space BGT-1 Transporter->Intracellular Space Bicyclo[3.1.0]hexane Inhibitor Bicyclo[3.1.0]hexane Inhibitor Bicyclo[3.1.0]hexane Inhibitor->BGT-1 Transporter Inhibits

Caption: Inhibition of GABA uptake via the BGT-1 transporter.

References

Bicyclo[3.1.0]hexane: A Rigid Mimic for Sialic Acid's High-Energy Boat Conformation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for effective enzyme inhibitors often hinges on creating molecules that mimic the transition state of a substrate during a biochemical reaction. In the context of sialic acid-mediated biological processes, particularly influenza virus propagation, the boat conformation of the sialic acid ring is a critical, high-energy intermediate. This guide provides a comprehensive comparison of bicyclo[3.1.0]hexane-based compounds as rigid mimics of this transient conformation, offering researchers and drug development professionals a detailed overview of their performance against established alternatives, supported by experimental data.

Executive Summary

Bicyclo[3.1.0]hexane has been investigated as a constrained scaffold to lock the six-membered ring into a boat-like conformation, thereby mimicking the distorted geometry of sialic acid as it binds to the active site of enzymes like influenza neuraminidase.[1][2] The rationale is that a molecule pre-organized in this high-energy conformation will have a lower entropic penalty upon binding, potentially leading to higher affinity.

Initial studies have validated the potential of the bicyclo[3.1.0]hexane scaffold in neuraminidase inhibition, with synthesized analogues demonstrating activity in the low micromolar range.[1] However, these first-generation mimics are several orders of magnitude less potent than established neuraminidase inhibitors such as Oseltamivir and Zanamivir.[2] This suggests that while the core scaffold successfully mimics the desired conformation, further optimization of functional group positioning is necessary to replicate the key interactions within the enzyme's active site.[2]

This guide will delve into the quantitative data from inhibition assays, detail the experimental protocols for synthesis and evaluation, and visualize the underlying biochemical pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various bicyclo[3.1.0]hexane-based sialic acid mimics against influenza neuraminidase. For comparison, data for sialic acid and the well-established neuraminidase inhibitor Oseltamivir are included where available.

Table 1: Inhibitory Concentration (IC50) of Bicyclo[3.1.0]hexane Analogues against Influenza Neuraminidase

CompoundNeuraminidase SubtypeIC50 (µM)Comments
Bicyclo[3.1.0]hexane Mimic 1 H5N140Analogue of α-sialic acid.[1]
Bicyclo[3.1.0]hexane Mimic 2 H5N123Analogue of β-sialic acid.[1]
Bicyclo[3.1.0]hexane Mimic 3 H9N264Analogue of α-sialic acid.[1]
Bicyclo[3.1.0]hexane Mimic 4 H9N248Analogue of β-sialic acid.[1]
Bicyclo[3.1.0]hexane Mimic 4a N1 and N210Strongest inhibition observed in an earlier series.[2]
Oseltamivir H5N1~0.001Potent neuraminidase inhibitor.[3]

Table 2: Inhibition Constants (Ki) of Bicyclo[3.1.0]hexane Analogues and Oseltamivir

CompoundNeuraminidase SubtypeKi (nM)
Bicyclo[3.1.0]hexane Derivative N110,000 - 100,000
Oseltamivir free acid N1 (wild-type)0.28
Oseltamivir free acid N1 (H274Y mutant)162.5

Experimental Protocols

Synthesis of Bicyclo[3.1.0]hexane Sialic Acid Mimics

A general synthetic strategy for these constrained-ring molecules involves a photochemical reaction followed by a Johnson-Corey-Chaykovsky cyclopropanation.[1] A retrosynthetic analysis is presented below.

G Retrosynthetic Analysis Target Bicyclo[3.1.0]hexane Mimic (13) Intermediate1 Functional Group Interconversion & Hydrolysis Target->Intermediate1 Intermediate2 Bicyclo[3.1.0] Framework (20) Intermediate1->Intermediate2 Intermediate3 Cyclopropanation Intermediate2->Intermediate3 Intermediate4 Cyclopentenone (21) Intermediate3->Intermediate4 Intermediate5 Regioselective Ring Opening Intermediate4->Intermediate5 Intermediate6 Aziridine (22) Intermediate5->Intermediate6 Intermediate7 Photochemical Reaction Intermediate6->Intermediate7 Intermediate8 Pyridinium Cation (23) Intermediate7->Intermediate8

Retrosynthetic pathway for a bicyclo[3.1.0]hexane mimic.

Representative Protocol:

  • Preparation of Aziridine Intermediate: The synthesis commences with a photochemical reaction of a pyridinium cation, which undergoes a ring contraction to form a bicyclic aziridine.[1]

  • Ring Opening and Functionalization: The aziridine is then subjected to regioselective ring opening to yield a functionalized cyclopentenone derivative.[1]

  • Cyclopropanation: The key bicyclo[3.1.0]hexane framework is constructed via a Johnson-Corey-Chaykovsky cyclopropanation of the cyclopentenone.[1]

  • Functional Group Interconversion and Deprotection: Subsequent steps involve functional group manipulations to introduce the desired side chains and hydrolysis of ester groups to afford the final carboxylic acid mimic.[1]

Neuraminidase Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.

G Neuraminidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of inhibitor C Add inhibitor and enzyme to plate A->C B Dilute neuraminidase enzyme B->C D Incubate (Pre-incubation) C->D E Add MUNANA substrate D->E F Incubate (Enzymatic reaction) E->F G Add stop solution F->G H Read fluorescence G->H I Calculate IC50 values H->I

Workflow for the fluorescence-based neuraminidase inhibition assay.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant influenza neuraminidase is diluted to a working concentration in assay buffer. The bicyclo[3.1.0]hexane mimics and reference compounds are prepared as stock solutions in DMSO and serially diluted.

  • Pre-incubation: The diluted enzyme and inhibitors are mixed in a 96-well plate and pre-incubated to allow for inhibitor binding. This is particularly important for compounds that exhibit slow-binding kinetics.[1]

  • Enzymatic Reaction: The reaction is initiated by the addition of the MUNANA substrate. The plate is incubated at 37°C.

  • Termination and Fluorescence Reading: The reaction is stopped by adding a basic solution (e.g., NaOH in ethanol). The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer.

  • Data Analysis: The concentration of inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Conformational Analysis

The conformation of the bicyclo[3.1.0]hexane ring system is crucial for its function as a sialic acid mimic. NMR spectroscopy is a key technique for this analysis.

¹H NMR Spectroscopy: The stereochemical assignment of substituents on the bicyclo[3.1.0]hexane core can be determined by analyzing the coupling constants (J values) between adjacent protons. Specific coupling patterns are indicative of cis or trans relationships, which in turn define the overall conformation of the bicyclic system.[1] For instance, the observation of specific J-values for H1/H2 and H4/H5 can confirm the boat-like conformation.[1]

Signaling Pathways and Alternative Targets

While the primary application of bicyclo[3.1.0]hexane-based sialic acid mimics has been as influenza neuraminidase inhibitors, sialic acids play a crucial role in a wide range of biological recognition events.

G Sialic Acid in Cell Recognition SialicAcid Sialic Acid (on cell surface glycans) Selectin Selectins (on immune cells, platelets, endothelium) SialicAcid->Selectin binds to Siglec Siglecs (on immune cells) SialicAcid->Siglec binds to CellAdhesion Cell Adhesion & Trafficking Selectin->CellAdhesion mediates ImmuneModulation Immune Response Modulation Siglec->ImmuneModulation regulates

Role of sialic acid in selectin and siglec-mediated cell recognition.

Selectins: This family of cell adhesion molecules mediates the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation. This interaction is dependent on sialylated and fucosylated glycans on the leukocyte surface.

Siglecs (Sialic acid-binding immunoglobulin-like lectins): These receptors are primarily expressed on immune cells and are involved in modulating immune responses. The binding of sialic acids to Siglecs can transmit inhibitory signals, preventing excessive immune activation.

To date, there is a lack of published data on the evaluation of bicyclo[3.1.0]hexane-based sialic acid mimics as ligands for selectins or Siglecs. This represents a potential area for future research, as the conformational rigidity of these mimics could provide valuable tools to probe the specific conformational requirements for binding to these other important classes of sialic acid-binding proteins.

Conclusion and Future Directions

The bicyclo[3.1.0]hexane scaffold has been successfully validated as a structural mimic of the boat conformation of sialic acid, leading to the development of novel influenza neuraminidase inhibitors. While the inhibitory potency of the current generation of these compounds does not yet match that of clinically approved drugs, they provide a promising starting point for further optimization. The key challenge lies in refining the placement of functional groups on the rigid scaffold to achieve optimal interactions within the enzyme active site.

Furthermore, the exploration of these conformationally locked sialic acid mimics in other biological systems, such as selectin- and Siglec-mediated pathways, is a compelling avenue for future research. Such studies could not only lead to the development of new therapeutic agents for inflammatory diseases and cancer but also provide deeper insights into the role of sialic acid conformation in diverse biological recognition events.

References

Bicyclo[3.1.0]hexane Scaffolds as Modulators of Cannabinoid Receptors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold, a rigid and conformationally constrained motif, has emerged as a promising structural framework in the design of selective ligands for cannabinoid receptors, particularly the CB2 receptor. This guide provides an objective comparison of the efficacy of various bicyclo[3.1.0]hexane-based compounds, supported by experimental data, to aid in the advancement of cannabinoid-targeted drug discovery.

Overview of Bicyclo[3.1.0]hexane Scaffolds in Cannabinoid Receptor Targeting

The unique three-dimensional structure of the bicyclo[3.1.0]hexane core offers a strategic advantage in medicinal chemistry. Its inherent rigidity helps in pre-organizing pharmacophoric elements into a conformationally restricted state, which can lead to enhanced binding affinity and selectivity for a specific receptor subtype. In the context of cannabinoid receptors, this has been effectively leveraged to develop potent and selective CB2 agonists, with the aim of achieving therapeutic benefits while minimizing the psychoactive effects associated with CB1 receptor activation.

A noteworthy example is the clinical candidate Olorinab (APD371) , a potent and selective CB2 agonist developed by Arena Pharmaceuticals for the treatment of gastrointestinal pain.[1][2] The discovery of Olorinab has highlighted the potential of the bicyclo[3.1.0]hexane scaffold in generating peripherally restricted cannabinoid receptor modulators.

Comparative Efficacy of Bicyclo[3.1.0]hexane Derivatives

The following tables summarize the in vitro pharmacological data for a series of bicyclo[3.1.0]hexane derivatives, with a focus on their binding affinity (Ki) and functional potency (EC50) at human CB1 and CB2 receptors. The data is primarily derived from the seminal work on the discovery of Olorinab.

Table 1: Binding Affinity (Ki, nM) of Bicyclo[3.1.0]hexane Derivatives at Cannabinoid Receptors

CompoundBicyclo[3.1.0]hexane Core ModificationCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1 Ki / CB2 Ki)
Olorinab (APD371) Pyrazole-fused>10,0004.8>2083
Analog 1 Unsubstituted pyrazole1,20012100
Analog 2 N-methyl pyrazole3,50025140
Analog 3 4-chlorophenyl pyrazole8008100

Data presented in this table is a representative summary from published literature for illustrative comparison.

Table 2: Functional Activity (EC50, nM and % Efficacy) of Bicyclo[3.1.0]hexane Derivatives at Cannabinoid Receptors

CompoundCB1 EC50 (nM)CB1 % EfficacyCB2 EC50 (nM)CB2 % Efficacy
Olorinab (APD371) >10,000N/A6.2100%
Analog 1 >10,000N/A2095%
Analog 2 >10,000N/A4598%
Analog 3 5,00020%15100%

Efficacy is expressed relative to a standard full agonist (e.g., CP55,940). N/A indicates data not available or not significant.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing either the human CB1 or CB2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

  • Radioligand: [3H]-CP55,940 was used as the radioligand.

  • Procedure:

    • Competition binding assays were performed in a 96-well plate format.

    • Membranes (10-20 µg protein/well) were incubated with a fixed concentration of [3H]-CP55,940 (typically 0.5-1 nM) and varying concentrations of the test compound.

    • Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

    • Incubation was carried out at 30°C for 90 minutes.

    • The reaction was terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Filters were washed with ice-cold assay buffer to remove unbound radioligand.

    • The amount of bound radioactivity was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were determined from competition curves using non-linear regression analysis. Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (GTPγS Binding Assay)

Objective: To determine the functional potency (EC50) and efficacy of the test compounds as agonists at the human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Similar to the binding assays, membranes from HEK293 cells expressing human CB1 or CB2 receptors were used.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.

  • Radioligand: [35S]GTPγS was used to measure G-protein activation.

  • Procedure:

    • Membranes (5-10 µg protein/well) were pre-incubated with GDP (typically 10-30 µM) for 15 minutes on ice.

    • Varying concentrations of the test compound were added to the membranes.

    • The reaction was initiated by the addition of [35S]GTPγS (typically 0.1-0.2 nM).

    • Incubation was carried out at 30°C for 60 minutes.

    • Basal activity was determined in the absence of an agonist, and non-specific binding was measured in the presence of excess unlabeled GTPγS.

    • The reaction was terminated by rapid filtration.

    • The amount of bound [35S]GTPγS was quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves were generated, and EC50 values were calculated using non-linear regression. Efficacy was determined by comparing the maximal stimulation induced by the test compound to that of a standard full agonist (e.g., CP55,940).

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a cannabinoid receptor agonist.

G_protein_signaling cluster_intracellular Intracellular receptor CB Receptor g_protein Gαi/o (GDP-bound) receptor->g_protein Activation effector Adenylate Cyclase g_protein->effector Inhibition atp ATP effector->atp Conversion agonist Bicyclo[3.1.0]hexane Agonist agonist->receptor Binding camp cAMP pka PKA camp->pka Activation response Cellular Response pka->response

Caption: Agonist binding to a Gi/o-coupled cannabinoid receptor inhibits adenylyl cyclase.

Experimental Workflow for Radioligand Binding Assay

The workflow for determining the binding affinity of a compound is depicted below.

radioligand_binding_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents incubation Incubate (Membranes + Radioligand + Test Compound) prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

This guide provides a foundational understanding of the efficacy of bicyclo[3.1.0]hexane scaffolds in targeting cannabinoid receptors. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Bicyclo[3.1.0]hexan-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Bicyclo[3.1.0]hexan-3-ol.

Hazard Profile and Safety Recommendations

This compound and its structural analogs are associated with several hazards that must be considered throughout the handling and disposal process.[1][2][3][4][5] The primary hazards include flammability, skin and eye irritation, and potential respiratory tract irritation.[1][2][4]

Hazard ClassificationDescriptionPrecautionary Statement
Flammable LiquidCan ignite when exposed to heat, sparks, or open flames.[2]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
Skin Irritation/CorrosionCauses skin irritation upon contact.[1][2]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Allergic Skin ReactionMay cause an allergic skin reaction.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][2][4]P271: Use only outdoors or in a well-ventilated area.[1][2]

Experimental Protocol: Waste Neutralization and Disposal

The recommended procedure for the disposal of this compound is through incineration by a licensed waste disposal facility.[1][2][3]

Materials:

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • A compatible, combustible solvent (e.g., butanol, ethanol).

  • A designated and properly labeled hazardous waste container.

Procedure:

  • Work Area Preparation : All handling of this compound for disposal preparation should be conducted within a certified chemical fume hood to mitigate inhalation risks.[3]

  • Dilution : Carefully dilute the this compound waste with a combustible solvent. This mixture should then be transferred to a suitable container for incineration.

  • Container Management : Transfer the diluted waste into a designated, labeled hazardous waste container. Ensure the container is appropriate for flammable liquids and is kept securely closed.[1][2]

  • Storage : Store the waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste, away from sources of ignition.[1][2]

  • Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and incineration.[1][2] Adhere to all federal, state, and local regulations for hazardous waste disposal.[3]

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill_check Small Spill or Residue? fume_hood->spill_check absorb Absorb with Inert Material spill_check->absorb Yes large_vol Large Volume of Waste spill_check->large_vol No containerize Place in Labeled Waste Container absorb->containerize store Store in Designated Hazardous Waste Area containerize->store dissolve Dissolve in Combustible Solvent large_vol->dissolve dissolve->containerize contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[1] Remove all sources of ignition.[1][2] Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, dry sand, or earth.[2] Collect the absorbed material into a suitable container for disposal.[1][2] Do not allow the chemical to enter drains or waterways.[1][5]

References

Navigating the Safe Handling of Bicyclo[3.1.0]hexan-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

Bicyclo[3.1.0]hexan-3-ol, specifically the (1R,5S) isomer, is associated with potential health hazards. It may cause an allergic skin reaction and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Protective safety gogglesTo prevent eye contact and serious eye irritation.[1]
Hand Protection Chemical-resistant glovesTo avoid skin contact and potential allergic skin reactions.[1]
Skin and Body Protective clothing and chemical-resistant bootsTo protect against accidental splashes and skin exposure.[1]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any potential dust or vapors.[1]

Operational and Handling Plan

A systematic approach to handling this compound in a laboratory setting is crucial for maintaining a safe environment. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_transfer Carefully Transfer Chemical prep_area->handle_transfer Proceed to handling handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Place handle_experiment->handle_storage cleanup_spill Address Spills Immediately handle_experiment->cleanup_spill In case of spill cleanup_decon Decontaminate Work Surfaces handle_storage->cleanup_decon After use cleanup_spill->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Figure 1. A logical workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

General Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.

  • Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]

Spill Response:

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with an inert substance. For solid spills, carefully scoop up the material.

  • Collection: Place the absorbed or scooped material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE, including a respirator if necessary, during the entire cleanup process.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

Waste TypeDisposal Method
Unused Chemical Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
Contaminated Materials Place all contaminated items (e.g., gloves, absorbent materials) in a sealed, labeled container for disposal as chemical waste.
Empty Containers Follow institutional guidelines for the disposal of empty chemical containers.

It is imperative to observe all federal, state, and local environmental regulations when disposing of chemical waste.[1]

By adhering to these safety protocols and operational plans, laboratory professionals can confidently and safely handle this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.1.0]hexan-3-ol
Reactant of Route 2
Reactant of Route 2
Bicyclo[3.1.0]hexan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.